2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Description
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Properties
IUPAC Name |
potassium;2-carbamoyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPXVTNTCARPDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675566 | |
| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943522-94-9 | |
| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (C₈H₅KN₂O₅). This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably as a precursor for benzimidazole PARP inhibitors.[1] The guide begins with an overview of the compound's significance, followed by a detailed, step-by-step synthesis methodology, including the causal reasoning behind experimental choices. A robust characterization framework is presented, employing spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to validate the structure and purity of the synthesized product. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights and self-validating protocols to ensure reproducibility and scientific integrity.
Introduction
Chemical Identity and Significance
2-(Aminocarbonyl)-3-nitrobenzoic acid, also known as 3-Nitrophthalamic acid, is an aromatic compound featuring a benzoic acid backbone substituted with both a carboxamide (aminocarbonyl) and a nitro group.[2] The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry. The corresponding potassium salt offers advantages in terms of stability, handling, and solubility in certain solvent systems.
The presence of the carboxylic acid, amide, and nitro functionalities allows for a wide range of subsequent chemical transformations, including reduction of the nitro group to an amine, esterification of the carboxylic acid, or further derivatization of the amide.[3][4] These properties make it a valuable intermediate for constructing complex heterocyclic frameworks common in modern pharmaceuticals.[3]
Physicochemical Properties
A summary of the key physicochemical properties of the parent acid and its potassium salt is provided below for reference.
| Property | 2-(Aminocarbonyl)-3-nitrobenzoic Acid | This compound |
| Molecular Formula | C₈H₆N₂O₅ | C₈H₅KN₂O₅ |
| Molecular Weight | 210.14 g/mol [2] | 248.25 g/mol |
| CAS Number | 77326-45-5[2] | 943522-94-9[1] |
| Appearance | Expected to be a solid | Expected to be a solid |
| Melting Point | 153-155 °C[5] | Not available |
| Synonyms | 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[2] | Potassium 2-carbamoyl-3-nitrobenzoate[1] |
Synthesis and Mechanistic Rationale
The synthesis of the target potassium salt is a two-step process. The first step involves the regioselective mono-amidation of 3-nitrophthalic anhydride to form the free acid, followed by a straightforward acid-base neutralization to yield the potassium salt.
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid
Causality and Experimental Choices: The synthesis begins with the nucleophilic acyl substitution of 3-nitrophthalic anhydride. Aqueous ammonia is used as the nitrogen source. The reaction proceeds via a nucleophilic attack of the ammonia on one of the anhydride's carbonyl carbons.[6] The electron-withdrawing nature of the nitro group deactivates the adjacent carbonyl group (at position 3), making the carbonyl at position 2 the more electrophilic and thus the preferred site of attack. This regioselectivity is crucial for obtaining the desired isomer. The reaction is typically performed at or below room temperature to control the exotherm and prevent the potential hydrolysis of the second amide bond, which would lead to the dicarboxylic acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in 50 mL of deionized water.
-
Ammonia Addition: Cool the suspension to 0-5 °C in an ice-water bath. Add 28-30% aqueous ammonia solution (~7.0 mL, ~1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The suspension should gradually become a clear, homogeneous solution.
-
Acidification and Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (~6 M). A white or pale-yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Formation of this compound
Causality and Experimental Choices: This step is a classic acid-base neutralization.[7] The carboxylic acid proton is the most acidic proton in the molecule and readily reacts with a base. Potassium hydroxide (KOH) is the logical choice for forming the potassium salt. An alcoholic solvent like ethanol is used as the reaction medium because the free acid has good solubility in it, while the resulting potassium salt is significantly less soluble, allowing it to precipitate out of the solution upon formation. This provides a simple and efficient method of purification. Using a stoichiometric amount of KOH is critical to ensure complete conversion without introducing excess base into the final product.
Detailed Experimental Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the dried 2-(Aminocarbonyl)-3-nitrobenzoic acid (from Step 1, e.g., 10.0 g, 47.6 mmol) in 100 mL of ethanol with gentle warming if necessary.
-
Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (2.67 g, 47.6 mmol, 1.0 equivalent) in 20 mL of ethanol.
-
Salt Formation: Slowly add the ethanolic KOH solution to the stirring solution of the acid at room temperature. A precipitate should begin to form immediately.
-
Precipitation and Isolation: Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting material.
-
Drying: Dry the final product, this compound, in a vacuum oven at 70-80 °C to a constant weight.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized potassium salt, a suite of analytical techniques must be employed. The data presented below are the expected results based on the compound's structure and established spectroscopic principles.
Caption: Logical relationship of analytical techniques for product validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the parent acid is particularly informative. The formation of the potassium salt is confirmed by the disappearance of the broad carboxylic acid O-H stretch and a shift in the carboxyl C=O frequency.
Expected IR Spectral Features of 2-(Aminocarbonyl)-3-nitrobenzoic Acid:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400 - 3200 | Amide (N-H) | Stretch | Two moderate, sharp bands |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very broad, strong band[8][9] |
| 1720 - 1680 | Carboxylic Acid (C=O) | Stretch | Strong, sharp peak[8][10] |
| 1660 - 1630 | Amide (C=O) | Stretch (Amide I) | Strong, sharp peak |
| ~1550 | Nitro (N-O) | Asymmetric Stretch | Strong, sharp peak[9][10] |
| ~1350 | Nitro (N-O) | Symmetric Stretch | Strong, sharp peak[9][10] |
Upon formation of the potassium salt, the broad O-H stretch from 3300-2500 cm⁻¹ will disappear, and the carboxylic C=O stretch will be replaced by a carboxylate (COO⁻) asymmetric stretch at a lower frequency (~1610-1550 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. For analysis, the potassium salt is typically dissolved in a deuterated solvent like DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts and Multiplicities:
| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment | Rationale |
| ~8.2 - 8.0 | 1H | dd | Ar-H | Proton ortho to the nitro group, deshielded. |
| ~7.9 - 7.7 | 1H | dd | Ar-H | Proton ortho to the carboxylate group, deshielded. |
| ~7.7 - 7.5 | 1H | t | Ar-H | Proton meta to both groups. |
| ~7.8 (broad s), ~7.5 (broad s) | 2H | Two broad singlets | -C(O)NH₂ | Amide protons, may exchange with water, often broad. |
Note: The carboxylic acid proton of the free acid would typically appear as a very broad singlet downfield, often >12 ppm.[8] Its absence is a key indicator of successful salt formation.
¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Amide C =O | Typical chemical shift for an amide carbonyl.[8] |
| ~167 | Carboxylate C OO⁻ | Typical chemical shift for a carboxylate carbon. |
| ~148 | Ar-C -NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~120 - 140 | 5x Ar-C | Remaining five aromatic carbons, with varied shifts based on substitution. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. While analyzing the potassium salt directly can be challenging, analyzing the free acid via a soft ionization technique like Electrospray Ionization (ESI) in negative mode is highly effective. This analysis confirms the mass of the anionic component of the salt.
Expected ESI-MS Data for the Parent Acid (C₈H₆N₂O₅):
-
Mode: Negative Ion (-)
-
Calculated Exact Mass: 210.0277 g/mol [2]
-
Expected Ion: [M-H]⁻
-
Expected m/z: 209.02
This result would provide definitive confirmation of the molecular weight of the synthesized 2-(aminocarbonyl)-3-nitrobenzoic acid, thereby validating the identity of the anion in the final potassium salt product.
Safety, Handling, and Storage
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle concentrated acids (HCl) and bases (aqueous ammonia, KOH) with extreme care as they are corrosive.
-
Avoid inhalation of dust from the solid materials.[11]
Storage:
-
Store the final product in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed a reliable and reproducible two-step synthesis of this compound from 3-nitrophthalic anhydride. The rationale behind the chosen synthetic strategy and specific experimental conditions has been thoroughly explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical framework employing IR, NMR, and MS has been established to ensure the unequivocal characterization and quality assessment of the final product. The methodologies and data presented herein serve as a robust resource for scientists engaged in the synthesis of pharmaceutical intermediates and related fine chemicals.
References
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Title: 2-Carbamoyl-3-nitrobenzoic acid Source: MySkinRecipes URL: [Link]
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Title: Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester Source: PrepChem.com URL: [Link]
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Title: Preparation method of 2-amino-3-nitrobenzoic acid Source: Eureka | Patsnap URL: [Link]
- Title: CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid Source: Google Patents URL
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Title: 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 Source: PubChem URL: [Link]
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Title: 2-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 437547 Source: PubChem URL: [Link]
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Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids Source: ResearchGate URL: [Link]
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Title: Solved What IR peaks are present in 3-nitrobenzoic acid? Source: Chegg.com URL: [Link]
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Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]
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Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]
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Title: Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials Source: ResearchGate URL: [Link]
- Title: US3867439A - Preparation of potassium benzoate Source: Google Patents URL
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A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For researchers and drug development professionals, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful formulation, analytical method development, and regulatory submission are built. This guide provides a detailed framework for the comprehensive characterization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (CAS No. 943522-94-9), a molecule of interest in pharmaceutical synthesis.
While direct experimental data for this specific potassium salt is not extensively published, this document leverages established analytical principles and data from structurally related nitrobenzoic acids and organic salts to provide a robust roadmap for its complete physicochemical profiling. The focus here is not just on what to measure, but how to measure it with precision and why each parameter is critical for drug development.
Compound Identity and Structure
Before embarking on any experimental work, confirming the identity and structure of the analyte is paramount.
Chemical Identity:
-
Systematic Name: Potassium 2-carbamoyl-3-nitrobenzoate
-
Synonyms: this compound[1]
-
Molecular Formula: C₈H₇KN₂O₅[1]
-
Molecular Weight: 250.25 g/mol [1]
The structure combines a benzoic acid core with an aminocarbonyl (carboxamide) group and a nitro group. The potassium salt form suggests high polarity and potential for aqueous solubility. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the compound's acidity, reactivity, and spectroscopic properties.[3]
Fundamental Physicochemical Properties
These core properties govern the compound's behavior in various environments and are foundational for formulation development.
Solubility Profile
Importance: Solubility is a critical determinant of a drug's bioavailability, dissolution rate, and the feasibility of developing liquid formulations. For a potassium salt, aqueous solubility is expected to be significant, but it must be quantified across a physiologically and industrially relevant pH range and in various solvent systems.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions (e.g., pH 2, 4, 7, 9, 12) and select relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).
-
Execution: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M HCl (pH ~1) | 25 | Experimental Data |
| Acetate Buffer (pH 4.5) | 25 | Experimental Data |
| Phosphate Buffer (pH 7.4) | 25 | Experimental Data |
| Water | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| Water | 37 | Experimental Data |
| Phosphate Buffer (pH 7.4) | 37 | Experimental Data |
Melting Point and Thermal Behavior
Importance: The melting point is a key indicator of purity.[4][5] A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.[4][6] Thermal analysis also reveals information about decomposition, polymorphism, and solvation states.
Experimental Protocol: Melting Point and Thermal Gravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC)
-
Melting Point:
-
Finely powder a dry sample of the compound.[5]
-
Pack the powder into a capillary tube to a depth of 1-2 mm.[6]
-
Place the capillary in a calibrated melting point apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[4]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
-
TGA/DSC Analysis:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 400°C).
-
The TGA curve will show mass loss as a function of temperature, indicating decomposition or loss of volatiles (e.g., water).
-
The DSC curve will show heat flow, revealing endothermic events like melting and exothermic events like decomposition.
-
Data Presentation:
| Parameter | Observed Value | Notes |
| Melting Range (°C) | Experimental Data | Compare with data for related compounds (e.g., 3-Nitrobenzoic acid: 139–141°C[7]). |
| Onset of Decomposition (°C) | Experimental Data | From TGA curve. |
| Thermal Events (°C) | Experimental Data | From DSC curve (e.g., melting endotherm). |
Dissociation Constant (pKa)
Importance: The pKa value is crucial for predicting the ionization state of a molecule at a given pH.[8] This influences solubility, absorption, distribution, and receptor binding. For 2-(Aminocarbonyl)-3-nitrobenzoic Acid, the carboxylic acid group is the primary ionizable center. The electron-withdrawing nitro group is expected to increase its acidity (lower its pKa) compared to benzoic acid (pKa ≈ 4.2).[7][9]
Experimental Protocol: Potentiometric Titration
-
Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately prepare a solution of the compound in water or a co-solvent system (e.g., acetonitrile-water) if solubility is limited.[8]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]
-
Data Recording: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Expected Value: Nitrobenzoic acid isomers have pKa values significantly lower than benzoic acid. For example, 2-nitrobenzoic acid has a pKa of ~2.17, and 3-nitrobenzoic acid has a pKa of ~3.47.[7] The pKa of the target compound is expected to be in this range.
Spectroscopic Characterization
Spectroscopic techniques provide a unique fingerprint of the molecule, confirming its structure and identifying key functional groups.
UV-Vis Spectroscopy
Importance: UV-Vis spectroscopy is useful for quantitative analysis and provides information about the electronic structure of the molecule. Nitroaromatic compounds typically exhibit characteristic UV absorbance.[1][10][11][12]
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water).
-
Scan the absorbance of the solution across the UV-Vis range (typically 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Determine the molar absorptivity (ε) by measuring the absorbance of several solutions of known concentration and applying the Beer-Lambert law.
Expected Spectrum: The spectrum is expected to show strong absorption bands characteristic of the nitro-substituted benzene ring.[1][10] The exact λmax will depend on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
Importance: FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule.[13]
Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).
-
Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Assign the observed absorption bands to specific functional group vibrations.
Expected Key Vibrational Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Amide) | 3400-3200 | Two bands may be present for a primary amide. |
| C=O Stretch (Carboxylate) | 1610-1550 | Asymmetric stretch of the potassium salt. |
| C=O Stretch (Amide I) | ~1680 | |
| N-H Bend (Amide II) | ~1620 | |
| NO₂ Asymmetric Stretch | 1550-1500 | Strong absorption, characteristic of nitroaromatics.[14] |
| NO₂ Symmetric Stretch | 1370-1330 | Strong absorption.[14] |
| C-H Aromatic Stretch | >3000 | |
| C=C Aromatic Stretch | 1600-1450 |
Note: The presence of the carboxylate salt will shift the C=O stretch to a lower frequency compared to the free carboxylic acid (~1700 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the precise chemical structure of a molecule in solution.[3] They provide information on the connectivity and chemical environment of every hydrogen and carbon atom.
Protocol:
-
Sample Preparation: Dissolve an appropriate amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Spectral Analysis:
-
¹H NMR: Analyze chemical shifts (δ), integration (proton ratios), and coupling patterns (J-coupling) to assign protons to their positions on the molecule.
-
¹³C NMR: Analyze the chemical shifts of each carbon atom. Due to the symmetry of the benzene ring, not all 8 carbons will be unique.[15]
-
Expected NMR Features (in DMSO-d₆):
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (~7.5-8.5 ppm). The specific pattern will depend on the coupling between the three adjacent protons on the ring.
-
Amide Protons (-CONH₂): Two distinct signals (or one broad signal) in the downfield region (~7.0-8.0 ppm), which may exchange with D₂O.
-
-
¹³C NMR:
-
Carboxylate Carbon (-COO⁻K⁺): ~165-175 ppm.
-
Amide Carbonyl (-CONH₂): ~165-175 ppm.
-
Aromatic Carbons: Six signals in the range of ~120-150 ppm. The carbons attached to the nitro group and carboxylate group will be significantly shifted.
-
Purity and Impurity Profiling
Importance: Ensuring the purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement. Stability-indicating analytical methods must be able to separate the main compound from any process-related impurities or degradation products.[2]
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse for purity analysis of polar organic molecules like this one.[16]
Workflow for HPLC Method Development:
Caption: General workflow for HPLC purity analysis.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for polar aromatics.[16] |
| Mobile Phase A | 0.1% Formic or Phosphoric Acid in Water | Acidifier to ensure consistent ionization and good peak shape.[2][17] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[2][17] |
| Elution | Gradient (e.g., 5% to 95% B over 15 min) | To ensure elution of both polar and potential non-polar impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30-40 °C | For reproducible retention times.[2] |
| Detection | UV at λmax (determined from UV scan) | Provides high sensitivity for the aromatic compound. |
| Injection Vol. | 10 µL | Standard volume. |
For structural elucidation of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method, as it provides mass-to-charge ratio information for each separated peak.[2][18]
Stability Assessment: Forced Degradation
Importance: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[19][20] These studies expose the compound to stress conditions to identify potential degradation pathways and products.[19][21]
Protocol: Subject separate aliquots of the compound (in solution and as a solid) to the following conditions as per ICH guidelines:[19]
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. The amide group is particularly susceptible to basic hydrolysis.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[21]
-
Thermal Degradation: Dry heat (e.g., 80°C) for an extended period.[21]
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines (cool white fluorescent and near UV lamps). Nitroaromatic compounds are often light-sensitive.
Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the degradants from the parent peak.[21]
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An In-Depth Technical Guide to the Synthesis of Cabozantinib (XL184)
A Note on Chemical Identity: This guide details the synthesis of the multi-targeted tyrosine kinase inhibitor Cabozantinib, also known as XL184, with the Chemical Abstracts Service (CAS) number 849217-68-1. The initially provided CAS number, 943522-94-9, corresponds to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, an intermediate used in the synthesis of other pharmacologically active molecules. Given the extensive scientific literature available for the synthesis of the complex anti-cancer drug Cabozantinib, this guide will focus on its synthetic pathways.
Introduction
Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1] Its ability to simultaneously target pathways involved in tumor growth, angiogenesis, and metastasis has established it as a critical therapeutic agent for the treatment of medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1][2][3][4] The intricate molecular architecture of Cabozantinib, chemically named N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, necessitates a multi-step, convergent synthesis strategy.[5] This guide provides a detailed examination of the prevalent synthetic routes, offering insights into the underlying chemical principles and experimental considerations for researchers and professionals in drug development.
Retrosynthetic Analysis: A Convergent Approach
The synthesis of Cabozantinib is most efficiently achieved through a convergent strategy. This approach involves the independent synthesis of two key fragments, which are then coupled in the final stages of the process. This enhances overall yield and simplifies purification. The two primary building blocks are:
-
The Quinoline Core: 4-(6,7-dimethoxyquinolin-4-yloxy)aniline
-
The Dicarboxamide Side Chain: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid or a derivative thereof.
The general retrosynthetic disconnection is illustrated below:
Caption: Retrosynthetic analysis of Cabozantinib.
Synthesis of the Quinoline Core: 4-(6,7-dimethoxyquinolin-4-yloxy)aniline
The synthesis of this key intermediate begins with the construction of the 6,7-dimethoxyquinolin-4-one ring system.
Step 1: Synthesis of 6,7-dimethoxyquinolin-4(1H)-one
A common starting point is the cyclization of precursors to form the quinolinone ring.[6]
Experimental Protocol:
-
Reaction Setup: A mixture of the appropriate aniline precursor and a suitable cyclizing agent is prepared in a high-boiling point solvent.
-
Reaction Conditions: The reaction is typically heated to high temperatures to facilitate the cyclization and subsequent decarboxylation.[6]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization to yield 6,7-dimethoxyquinolin-4(1H)-one.
Step 2: Chlorination of the Quinolinone
The hydroxyl group at the 4-position is converted to a chlorine atom, a better leaving group for the subsequent nucleophilic aromatic substitution.
Experimental Protocol:
-
Reagents: 6,7-dimethoxyquinolin-4(1H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl₂).[6]
-
Reaction Conditions: The reaction is performed under reflux conditions.[6]
-
Isolation: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinoline.
Step 3: Ether Linkage Formation
The final step in the synthesis of the quinoline core is the coupling of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol.
Experimental Protocol:
-
Reagents: 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol are reacted in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[6]
-
Reaction Conditions: The reaction mixture is heated to approximately 100 °C to drive the nucleophilic aromatic substitution.[6]
-
Purification: The crude product is purified to yield 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.
Synthesis of the Dicarboxamide Side Chain
The synthesis of the activated cyclopropane dicarboxamide side chain can be approached in several ways.
Route A: From Dimethyl 1,1-cyclopropanedicarboxylate
This route involves the selective mono-amidation of a diester.
Experimental Protocol:
-
Reagents: Dimethyl 1,1-cyclopropanedicarboxylate is reacted with 4-fluoroaniline in the presence of a base like sodium methoxide (NaOMe) in a solvent such as toluene.[6]
-
Reaction Conditions: The reaction is carried out at an elevated temperature, for instance, 63 °C.[6] The stoichiometry is critical to favor the formation of the mono-amide.
-
Purification: The resulting methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate can be purified based on its solubility properties.[6]
Route B: From 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This route involves the activation of the carboxylic acid for the final coupling step.
Experimental Protocol:
-
Activation: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in a solvent such as tetrahydrofuran (THF) to form the corresponding acid chloride, 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride.[7][8]
-
In-situ Use: This acid chloride is typically used in the next step without isolation.[7]
Final Coupling and Formation of Cabozantinib
The final step involves the amide bond formation between the quinoline core and the activated side chain.
Method 1: Condensation with a Methyl Ester Intermediate
This method utilizes the methyl ester of the side chain.
Experimental Protocol:
-
Reagents: 4-(6,7-dimethoxyquinolin-4-yloxy)aniline is condensed with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.[6]
-
Reaction Conditions: The reaction requires a strong base, with two equivalents of sodium methoxide being optimal, and is conducted in a solvent like toluene at around 63 °C.[6] Azeotropic removal of methanol can be employed to drive the reaction to completion.[6]
-
Purification: The final product, Cabozantinib, is isolated and purified.
Method 2: Reaction with an Acid Chloride Intermediate
This is a common and efficient method for amide bond formation.
Experimental Protocol:
-
Reagents: The in-situ generated 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride is reacted with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.[7][8]
-
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a mixed solvent system like water and tetrahydrofuran.[7]
-
Work-up and Salt Formation: The resulting Cabozantinib free base can be treated with an acid, such as hydrochloric acid or (S)-malic acid, to form the corresponding salt, which may facilitate purification and improve the physicochemical properties of the final active pharmaceutical ingredient.[7]
Alternative Coupling Strategies
To circumvent issues with impurities and yield loss associated with the use of thionyl chloride or oxalyl chloride, alternative coupling methods have been developed.[8]
Mixed Anhydride Method
This approach avoids the formation of the acid chloride.
Experimental Protocol:
-
Reagents: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is reacted with methanesulfonyl chloride in the presence of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline and a catalyst like N,N-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.[8]
-
Advantages: This method can lead to a cleaner reaction profile and higher yields by avoiding the harsh conditions and side reactions associated with acid chloride formation.[8]
Overall Synthesis Workflow
Caption: A convergent synthesis pathway for Cabozantinib.
Quantitative Data Summary
| Step | Starting Materials | Reagents and Conditions | Product | Notes |
| Quinoline Core | ||||
| Chlorination | 6,7-dimethoxyquinolin-4(1H)-one | SOCl₂, reflux | 4-chloro-6,7-dimethoxyquinoline | [6] |
| Etherification | 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol | NaH, DMSO, 100 °C | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline | [6] |
| Side Chain | ||||
| Mono-amidation | Dimethyl 1,1-cyclopropanedicarboxylate, 4-fluoroaniline | NaOMe, toluene, 63 °C | Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | [6] |
| Acid Chloride Formation | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Thionyl chloride or oxalyl chloride, THF | 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride | Used in-situ.[7][8] |
| Final Coupling | ||||
| Condensation | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | 2 NaOMe, toluene, 63 °C | Cabozantinib | [6] |
| Amidation | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, 1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl chloride | K₂CO₃, water/THF | Cabozantinib | [7] |
| Mixed Anhydride | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Methanesulfonyl chloride, DMAP, CH₂Cl₂ | Cabozantinib | Avoids harsh chlorinating agents.[8] |
Conclusion
The synthesis of Cabozantinib is a well-established process that showcases the power of convergent synthesis in the preparation of complex pharmaceutical agents. While several routes have been successfully developed, the choice of a specific pathway in an industrial setting will depend on factors such as cost of goods, process safety, and the desired purity profile of the final product. The methods outlined in this guide, from the formation of the key quinoline and cyclopropane intermediates to their final coupling, represent robust and scalable approaches to the synthesis of this important anti-cancer therapeutic. Continued research into novel coupling reagents and process optimization is likely to lead to even more efficient and environmentally benign synthetic strategies in the future.
References
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Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332. [Link]
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- MSN Laboratories Private Limited. (2022). Process for preparation of cabozantinib.
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MSN Laboratories Private Limited. (2018). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. IP.com. [Link]
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Gao, H., Li, K., & Zhang, J. (2021). Evaluating and clustering retrosynthesis pathways with learned strategy. Chemical Science, 12(22), 7794-7804. [Link]
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MSN Laboratories Private Limited. (2018). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4fluorophenyl)cyclopropane-1,1-dicarboxamide salt thereof. Technical Disclosure Commons. [Link]
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Krylova, E. A., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8963. [Link]
- MSN Laboratories Private Limited. (2020). Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof.
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Pharmaffiliates. (n.d.). N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide. [Link]
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Pharmaffiliates. (n.d.). Benzimidazole-impurities. [Link]
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Fallahi, P., et al. (2013). Cabozantinib (XL184) for the treatment of locally advanced or metastatic progressive medullary thyroid cancer. Future Oncology, 9(8), 1083-1092. [Link]
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Pharmaffiliates. (n.d.). CAS No : 943522-94-9 | Product Name : this compound. [Link]
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A Technical Guide to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt: A Strategic Building Block in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. 2-(Aminocarbonyl)-3-nitrobenzoic acid, often utilized as its potassium salt for improved handling and stability, represents a quintessential example of such a strategic scaffold. Its unique trifunctional aromatic core—featuring a carboxylic acid, a primary amide (aminocarbonyl), and a nitro group in a specific ortho/meta arrangement—provides a rich platform for synthetic diversification.
The true synthetic power of this molecule lies in the latent reactivity of its substituents. The nitro group can be readily reduced to a primary amine, which, being positioned ortho to the amide, creates an immediate precursor for a variety of fused heterocyclic systems. These heterocyclic cores, such as quinazolinones and benzodiazepines, are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] This guide provides an in-depth analysis of the properties, core reactivity, and strategic applications of 2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.
Physicochemical Properties and Synthesis
2-(Aminocarbonyl)-3-nitrobenzoic acid (also known as 2-carbamoyl-3-nitrobenzoic acid) is typically supplied as a stable solid, with its potassium salt enhancing solubility in certain solvent systems.[3] Understanding its fundamental properties is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 77326-45-5 | [3] |
| Molecular Formula | C₈H₆N₂O₅ | [3] |
| Molecular Weight | 210.14 g/mol | [3] |
| Appearance | White to light brownish crystalline solid | [4][5] |
| Storage | 2-8°C, sealed, dry | [3] |
The synthesis of this building block often starts from 3-nitrophthalic acid. A common route involves a regioselective mono-esterification, followed by conversion of the remaining carboxylic acid to an acyl chloride. Subsequent reaction with ammonia or a protected ammonia equivalent forms the primary amide. A final hydrolysis step would yield the target acid. An alternative patented approach describes a Curtius rearrangement of 3-nitrophthalic acid to generate the 2-amino group, which can then be further functionalized.[6][7]
Core Reactivity and Synthetic Utility: A Gateway to Heterocycles
The strategic value of 2-(aminocarbonyl)-3-nitrobenzoic acid is realized through a sequence of high-yield, predictable transformations. The most pivotal of these is the reduction of the nitro group, which sets the stage for intramolecular cyclization reactions.
Pillar 1: Reduction of the Nitro Group
The conversion of the nitro group to an aniline (amino group) is the key step that unlocks the cyclization potential of the scaffold. This transformation creates a 2,3-diamino-substituted benzoic acid derivative, a highly versatile intermediate.
Causality in Reagent Selection:
-
Catalytic Hydrogenation (H₂, Pd/C): This is often the preferred method due to its clean nature and high efficiency. It operates under mild conditions and the only byproduct is water, simplifying product isolation. However, care must be taken as the catalyst can sometimes be sensitive to functional groups and may require screening.
-
Metal-Based Reductions (e.g., SnCl₂, Fe/HCl): These methods are robust and effective for nitro group reduction. Tin(II) chloride, for instance, is a classic and reliable reagent. The downside is the often stoichiometric nature of the reaction and the requirement for aqueous acidic workups to remove metal salts, which can sometimes complicate purification.
The product of this reduction, 2-amino-3-(aminocarbonyl)benzoic acid, is a valuable intermediate in its own right, primed for the construction of fused heterocyclic systems.[1]
Pillar 2: Intramolecular Cyclization to Form Privileged Scaffolds
With the amine and amide groups positioned ortho to each other, the reduced intermediate is perfectly configured for cyclization to form six- or seven-membered rings. This is the molecule's most powerful application.
A prime example is the synthesis of the quinazoline-2,4(1H,3H)-dione core. This scaffold is present in many biologically active compounds. The reaction proceeds by treating the 2-amino-3-(aminocarbonyl)benzoic acid intermediate with a carbonylating agent like phosgene, triphosgene, or a carbamate. The newly formed aniline attacks the carbonyl source, and a subsequent intramolecular cyclization with the adjacent amide closes the ring.
Caption: Synthetic workflow towards a PARP inhibitor scaffold.
This workflow highlights how the initial building block is strategically transformed. The initial reduction and cyclization provide the core structure, which is then decorated with other necessary pharmacophoric features through standard synthetic organic chemistry reactions. [8]This modular approach is highly efficient and common in modern medicinal chemistry.
Detailed Experimental Protocol: Reduction of 2-Carbamoyl-3-nitrobenzoic Acid
This protocol describes a standard, reliable method for the pivotal nitro group reduction, representing a self-validating system that can be adapted by researchers.
Objective: To synthesize 2-amino-3-carbamoylbenzoic acid via catalytic hydrogenation.
Materials:
-
2-Carbamoyl-3-nitrobenzoic acid (1.0 eq)
-
Palladium on carbon (10% w/w, ~0.05 eq Pd)
-
Methanol (or Ethanol/Ethyl Acetate), sufficient to make a ~0.1 M solution
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube® system) or a round-bottom flask with a balloon for H₂
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask for filtration
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 2-carbamoyl-3-nitrobenzoic acid (e.g., 2.10 g, 10 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add the 10% Palladium on carbon catalyst (e.g., ~500 mg). Causality Note: Adding the catalyst under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvents and air.
-
Solvent Addition: Add a suitable solvent like methanol (e.g., 100 mL). The mixture will appear as a black slurry.
-
Inerting the System: Seal the vessel and purge the system several times by evacuating and backfilling with nitrogen gas to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, TLC or LC-MS can be used by carefully withdrawing a small, filtered aliquot. The reaction is usually complete within 2-4 hours.
-
Reaction Quench and Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: Filtering through Celite® is critical to quantitatively remove the fine black palladium catalyst, which is pyrophoric and can interfere with subsequent steps.
-
Product Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the desired 2-amino-3-carbamoylbenzoic acid, which is often of sufficient purity for the next step or can be recrystallized if necessary.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-configured functionality allows for the rapid and efficient assembly of complex heterocyclic cores that are central to the development of modern therapeutics, particularly in oncology. [4]The primary synthetic pathway—nitro reduction followed by cyclization—is robust, high-yielding, and adaptable, making it ideal for both small-scale discovery and larger-scale synthesis campaigns. As the demand for novel heterocyclic drugs continues to grow, the importance of intelligently designed building blocks like this one will only increase, solidifying its role as a cornerstone of synthetic and medicinal chemistry.
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An In-depth Technical Guide to the Solubility and Stability of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. As a molecule of interest for researchers, scientists, and drug development professionals, its behavior in various solvent systems and under diverse environmental stresses dictates its formulation strategy, bioavailability, and shelf-life.
While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for generating this critical information. It is structured not as a repository of existing data, but as a practical guide to designing and executing the necessary experiments. The causality behind each experimental choice is elucidated, ensuring a scientifically rigorous approach to characterization.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. For an ionizable compound such as this compound, solubility is expected to be significantly influenced by the polarity and pH of the solvent system.
Theoretical Considerations
This compound is an organic salt. The presence of the potassium cation suggests that it will exhibit higher solubility in polar solvents, particularly water, where it can dissociate into its constituent ions. The aromatic ring, nitro group, and aminocarbonyl group contribute to its overall polarity and potential for hydrogen bonding. However, the organic backbone may impart some solubility in less polar organic solvents. The pH of aqueous solutions will also play a crucial role, as the carboxylate and potentially the amide group can be protonated at low pH, affecting the overall charge and solubility of the molecule.
Selection of Solvent Systems
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following solvents are recommended for initial screening, covering a range of polarities and functional groups:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) to assess pH-dependent solubility.
-
Polar Protic Solvents: Water, Methanol, Ethanol.
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Less Polar Solvents: Ethyl Acetate, Dichloromethane.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[1][2][3]
Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[1][2]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
The experimental results should be summarized in a clear and concise table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |
| pH 1.2 Buffer | 25 | Experimental Data | 1.2 |
| pH 4.5 Buffer | 25 | Experimental Data | 4.5 |
| pH 6.8 Buffer | 25 | Experimental Data | 6.8 |
| pH 7.4 Buffer | 25 | Experimental Data | 7.4 |
| Water | 25 | Experimental Data | Measured pH |
| Methanol | 25 | Experimental Data | N/A |
| Ethanol | 25 | Experimental Data | N/A |
| Acetonitrile | 25 | Experimental Data | N/A |
| DMSO | 25 | Experimental Data | N/A |
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in ICH guidelines, are essential for this purpose.[6][7][8][9]
Theoretical Considerations for Degradation
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The aminocarbonyl (amide) group may be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ammonia. The ester linkage in the parent acid could also be a point of hydrolysis.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain photolytic conditions.
-
Photodegradation: Aromatic nitro compounds are often photoreactive and can undergo complex degradation pathways upon exposure to light.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions may occur.
Experimental Protocol: Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[9][10]
Methodology:
A stock solution of this compound should be prepared and subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at 80°C for 48 hours. A solution is also heated at 60°C for 24 hours.
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[11][12][13]
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended for spectral analysis).
-
Column Temperature: 30°C.
The method must be validated for specificity, linearity, accuracy, precision, and robustness.[14]
Data Presentation: Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradants |
| Control | Experimental Data | 0 | 0 | N/A |
| 0.1 M HCl, 60°C | Experimental Data | Calculated | Count | RRTs |
| 0.1 M NaOH, 60°C | Experimental Data | Calculated | Count | RRTs |
| 3% H₂O₂, RT | Experimental Data | Calculated | Count | RRTs |
| Heat (Solid), 80°C | Experimental Data | Calculated | Count | RRTs |
| Heat (Solution), 60°C | Experimental Data | Calculated | Count | RRTs |
| Photolytic | Experimental Data | Calculated | Count | RRTs |
*RRT = Relative Retention Time
Logical Workflow for Stability Assessment
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed experimental protocols and adopting the proposed analytical strategies, researchers and drug development professionals can generate the essential data required for informed decision-making in the formulation development process. The emphasis on the scientific rationale behind each step ensures that the generated data is not only accurate and reliable but also contributes to a deeper understanding of the molecule's behavior. This foundational knowledge is indispensable for advancing a promising compound from the laboratory to a viable therapeutic product.
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Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
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Impact Analytical. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Preprints.org. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
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Journal of Medicinal and Organic Chemistry. (2024, August 19). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]
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Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 4-Nitrobenzoic acid. Retrieved from [Link]
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Altabrisa Group. (n.d.). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and applications, with a focus on the scientific principles underpinning its use.
Introduction and Strategic Importance
2-(Aminocarbonyl)-3-nitrobenzoic acid, also known as 3-nitrophthalamic acid, and its potassium salt (CAS 943522-94-9) are important intermediates in organic synthesis.[1][2][3] While not a household name, this molecule plays a critical role as a building block in the creation of more complex chemical structures. Its strategic importance has been particularly highlighted in the pharmaceutical industry, where it serves as a key precursor for the synthesis of advanced therapeutic agents, such as benzimidazole-based PARP (Poly (ADP-ribose) polymerase) inhibitors like ABT-472.[3] The presence of three distinct functional groups—a carboxylic acid, an amide (aminocarbonyl), and a nitro group—on a benzene ring provides significant synthetic versatility. The potassium salt form is often utilized to improve handling, stability, and solubility in specific reaction conditions.
Historical Context and Discovery
The direct history of this compound is intrinsically linked to the development of synthetic routes for its parent acid and related nitrobenzoic acids. While a specific date for its first synthesis is not prominently documented, its existence is a logical extension of the rich history of aromatic chemistry. The synthesis of its precursors, such as 3-nitrophthalic acid, has been established for over a century, with early methods involving the nitration of phthalic acid or the oxidation of nitronaphthalene.[4]
The development of various synthetic pathways to produce aminonitrobenzoic acids has been driven by their utility as intermediates for dyes and pharmaceuticals.[5][6] For instance, early 20th-century literature describes the preparation of 2-amino-3-nitrobenzoic acid through methods like the Hofmann degradation of 3-nitrophthalamide or the reaction of 2-chloro-3-nitrobenzoic acid with ammonia.[5] The synthesis of 2-(aminocarbonyl)-3-nitrobenzoic acid itself is a direct result of the selective hydrolysis of 3-nitrophthalimide or related precursors. The preparation of the potassium salt is a straightforward acid-base reaction, likely developed to facilitate a specific downstream synthetic step, such as in the production of PARP inhibitors.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic acid and its subsequent conversion to the potassium salt can be approached through several routes, typically starting from 3-nitrophthalic acid. The choice of a particular synthetic pathway often depends on factors such as desired yield, purity, cost, and scalability.
Synthesis of the Parent Acid from 3-Nitrophthalic Acid
A common and efficient method to produce 2-(aminocarbonyl)-3-nitrobenzoic acid involves the formation of an intermediate imide followed by selective hydrolysis.
Step 1: Formation of 3-Nitrophthalimide
The synthesis begins with the reaction of 3-nitrophthalic acid with a source of ammonia, such as urea, in a suitable solvent like glacial acetic acid.[7] This reaction proceeds via a dehydration mechanism to form the cyclic imide, 3-nitrophthalimide. The use of glacial acetic acid as a solvent facilitates the reaction by providing an acidic environment and a high boiling point.
Experimental Protocol: Synthesis of 3-Nitrophthalimide [7]
-
Combine 8.45 g (40 mmol) of 3-nitrophthalic acid and 2.16 g (36 mmol) of urea in a reaction flask.
-
Add 40 mL of glacial acetic acid to the flask.
-
Heat the mixture with stirring at 117°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Extract the crude product three times with water (15 mL) and ethyl acetate (15 mL) to remove any residual urea.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield solid 3-nitrophthalimide.
Step 2: Selective Hydrolysis to 2-(Aminocarbonyl)-3-nitrobenzoic Acid
The next step involves the selective hydrolysis of one of the carbonyl-nitrogen bonds in the 3-nitrophthalimide ring. This is typically achieved under controlled basic conditions. The use of a stoichiometric amount of a base, such as potassium hydroxide, will open the imide ring to form the potassium salt of 2-(aminocarbonyl)-3-nitrobenzoic acid directly.
DOT Diagram: Synthesis Pathway from 3-Nitrophthalic Acid
Caption: Synthesis of the target compound from 3-nitrophthalic acid.
Alternative Synthetic Routes
Other patented methods for producing related compounds suggest alternative pathways that could be adapted. For example, a high-yield synthesis of 2-amino-3-nitrobenzoic acid from 3-nitrophthalic acid involves mono-esterification, followed by acylation and a Curtius rearrangement.[8][9] This highlights the versatility of 3-nitrophthalic acid as a starting material for various substituted benzoic acids.
Physicochemical Properties
Detailed experimental data for this compound is not widely published. However, we can infer its properties from its structure and from data available for its parent acid and related compounds.
| Property | Value/Description | Source |
| CAS Number | 943522-94-9 | [3] |
| Molecular Formula | C₈H₅KN₂O₅ | [] |
| Molecular Weight | 248.23 g/mol | [] |
| Appearance | Likely a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| pKa | The carboxylic acid proton will have a pKa value influenced by the electron-withdrawing nitro group, making it a stronger acid than benzoic acid.[11] | Inferred |
Applications in Research and Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.
PARP Inhibitor Synthesis
As previously mentioned, this compound is a key building block for a class of PARP inhibitors, with ABT-472 being a notable example.[3] PARP inhibitors are a type of targeted cancer therapy that works by blocking an enzyme involved in DNA repair. This application underscores the importance of having reliable and efficient synthetic routes to this intermediate.
DOT Diagram: Role as a Pharmaceutical Intermediate
Caption: Role as an intermediate in pharmaceutical synthesis.
Other Potential Applications
The versatile arrangement of functional groups in 2-(aminocarbonyl)-3-nitrobenzoic acid makes it a valuable scaffold for the synthesis of various heterocyclic compounds. The nitro group can be reduced to an amine, which can then participate in a wide range of cyclization reactions. This opens up possibilities for its use in the development of new dyes, agrochemicals, and materials.[6][12]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. A Safety Data Sheet (SDS) should be consulted for detailed information on potential hazards, handling, and disposal.[13] General precautions include avoiding contact with skin and eyes and preventing the inhalation of dust.
Conclusion
This compound is a specialized yet significant chemical intermediate whose value lies in its role as a precursor to high-value molecules, particularly in the pharmaceutical industry. While its direct history is not extensively documented, its synthesis is based on well-established principles of organic chemistry, often starting from the readily available 3-nitrophthalic acid. Understanding the synthesis, properties, and applications of this compound is essential for researchers and developers working on the cutting edge of organic synthesis and medicinal chemistry.
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A Technical Guide to the Synthetic Potential of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Abstract: This technical guide provides an in-depth exploration of the synthetic derivatization potential of 2-(aminocarbonyl)-3-nitrobenzoic acid potassium salt. The document outlines the strategic manipulation of its three key functional groups: the carboxylate, the primary amide, and the aromatic nitro group. By leveraging established and modern synthetic methodologies, this versatile scaffold can be transformed into a diverse library of novel compounds. We present detailed, field-tested protocols for key transformations, including esterifications, amidations, reduction of the nitro moiety, and subsequent functionalization of the resulting aniline derivative. The causality behind experimental choices, reaction mechanisms, and potential applications for the synthesized derivatives in pharmaceutical and materials science research are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to exploit this valuable chemical intermediate.
Introduction: The Core Scaffold
2-(Aminocarbonyl)-3-nitrobenzoic acid, also known as 3-nitrophthalamic acid, is an aromatic compound characterized by a benzoic acid backbone substituted with a primary amide (carbamoyl) and a nitro group at the C2 and C3 positions, respectively.[1] Supplied as its potassium salt (CAS 943522-94-9), the molecule possesses enhanced aqueous solubility, which can be advantageous for certain applications but often requires conversion to the free acid for reactions in organic solvents.[2][3]
The strategic placement of these three functional groups—a carboxylic acid, an amide, and a nitro group—creates a platform ripe for chemical exploration. Each group offers a distinct handle for synthetic modification, and their proximity on the benzene ring allows for potential intramolecular cyclization reactions to form heterocyclic systems.[4] The strong electron-withdrawing nature of both the nitro and carboxyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic proton.[5] This guide will dissect the reactivity of each functional center and provide actionable protocols for its derivatization.
Reactivity Analysis and Strategic Overview
The synthetic utility of 2-(aminocarbonyl)-3-nitrobenzoic acid lies in the differential reactivity of its functional groups. A successful derivatization strategy hinges on understanding this hierarchy and selecting reaction conditions that target one group while preserving the others.
-
Carboxylic Acid (as Potassium Salt): This is the most accessible functional group for modification. It serves as a classic precursor for esters, new amides, and acyl halides. For most organic transformations, an initial acidification step is required to generate the free carboxylic acid.
-
Nitro Group: The aromatic nitro group is a powerful tool for introducing nitrogen-based functionalities. Its reduction to an amine is a gateway transformation, opening up a vast landscape of subsequent reactions, including diazotization and cyclization.
-
Amide Group: The primary amide is the most stable and least reactive of the three groups. Harsh conditions are typically required for its transformation, such as hydrolysis or dehydration. However, it can participate in rearrangements or be a directing group in certain reactions.
The following diagram illustrates the primary derivatization pathways from the core molecule.
Caption: Primary derivatization pathways for the core scaffold.
Derivatization via the Carboxylic Acid
The carboxylate is the most straightforward starting point for derivatization. The initial step for most protocols involves the liberation of the free carboxylic acid from its potassium salt.
Protocol 3.1: Preparation of Free 2-(Aminocarbonyl)-3-nitrobenzoic Acid
Rationale: This simple acid-base reaction protonates the carboxylate, rendering the molecule insoluble in the aqueous medium and allowing for its isolation. This is a prerequisite for subsequent reactions in common organic solvents like THF, DCM, or DMF.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a minimum amount of deionized water at room temperature.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2.
-
A white or off-white precipitate will form.[6] Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield the free carboxylic acid.
Ester Derivatives
Esterification is a fundamental transformation that can be used to modify the compound's solubility, steric bulk, and electronic properties. Esters are common intermediates in pharmaceutical synthesis.[7]
Protocol 3.2: Fischer Esterification to Methyl 2-(Aminocarbonyl)-3-nitrobenzoate
Rationale: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium towards the product. This method is cost-effective but not suitable for acid-sensitive substrates.
Step-by-Step Methodology:
-
Suspend the free carboxylic acid (1.0 eq) in methanol (serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude ester.
-
Purify by recrystallization or column chromatography.
Amide Derivatives
Coupling the carboxylic acid with various primary or secondary amines generates a library of amide derivatives. This is a cornerstone of medicinal chemistry for probing structure-activity relationships.
Protocol 3.3: Amide Coupling using EDC/HOBt
Rationale: Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with HOBt (Hydroxybenzotriazole), activate the carboxylic acid to form a highly reactive intermediate that readily couples with an amine under mild conditions. This avoids the need to form a harsh acyl chloride.
Step-by-Step Methodology:
-
Dissolve the free carboxylic acid (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Transformations of the Nitro Group
The nitro group is arguably the most versatile handle for creating profound structural changes. Its reduction to an amine is the gateway to a host of valuable derivatives.[8]
Protocol 4.1: Reduction to 3-Amino-2-(aminocarbonyl)benzoic Acid
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. It proceeds under mild conditions and the only byproduct is water. Alternative methods, such as using tin(II) chloride (SnCl₂) in acidic media, are also effective, especially if other reducible groups (like alkenes) are present that need to be preserved.
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Charge a suitable pressure vessel with 2-(aminocarbonyl)-3-nitrobenzoic acid (1.0 eq) and a solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol% by weight).
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the amino derivative, which can be purified further if necessary.
Derivatives of the 3-Amino Product
The newly formed 3-amino group is a nucleophilic center that can undergo numerous transformations. It is a key intermediate for synthesizing heterocyclic compounds and other complex organic frameworks.[4][9]
Potential Downstream Reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form new amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Cyclization: Intramolecular condensation between the amino group and the adjacent amide or carboxylic acid can lead to the formation of quinazolinone derivatives, a privileged scaffold in medicinal chemistry.[10]
-
Sandmeyer Reactions: Diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and HCl) followed by treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the installation of a wide range of substituents on the aromatic ring.
The workflow for these subsequent transformations is outlined below.
Caption: Synthetic pathways from the 3-amino intermediate.
Potential Applications and Derivative Classes
The derivatization of 2-(aminocarbonyl)-3-nitrobenzoic acid provides access to compounds with potential applications across various scientific domains. The table below summarizes the classes of derivatives and their prospective uses.
| Derivative Class | Functional Group Transformation | Potential Applications | Supporting Rationale |
| Esters | Carboxylic Acid → Ester | Pharmaceutical prodrugs, fine chemical intermediates. | Esterification can improve bioavailability and modify solubility profiles. |
| Amides | Carboxylic Acid → Amide | Bioactive molecule libraries, polymer precursors. | The amide bond is a key structural feature in many biologically active compounds. |
| Anilines | Nitro → Amine | Synthesis of dyes, heterocyclic compounds, and pharmaceuticals.[11][12] | The aniline moiety is a versatile precursor for a vast array of chemical structures.[9] |
| Quinazolinones | Nitro → Amine → Cyclization | Enzyme inhibitors, anticancer agents, anti-inflammatory drugs.[10] | This heterocyclic core is a well-established "privileged structure" in medicinal chemistry. |
| Halogenated/Cyanated Aromatics | Nitro → Amine → Diazonium Salt → Sandmeyer Reaction | Building blocks for complex molecule synthesis, materials science. | Allows for the precise installation of functional groups for further cross-coupling reactions. |
Conclusion
As demonstrated, this compound is not merely a simple organic molecule but a highly versatile synthetic platform. Through the systematic and selective manipulation of its carboxyl, nitro, and amide functionalities, a chemist can access a rich diversity of complex derivatives. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this scaffold in their discovery programs, from developing novel therapeutic agents to creating advanced materials.
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"theoretical and computational studies on 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt"
An In-Depth Technical Guide on the Theoretical and Computational Investigation of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including poly (ADP-ribose) polymerase (PARP) inhibitors like ABT-472.[1] A thorough understanding of its molecular structure, spectroscopic signatures, and electronic properties is paramount for optimizing reaction conditions, ensuring purity, and exploring its potential for new applications. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, leveraging Density Functional Theory (DFT) as the primary investigative tool. We will explore its optimized geometry, vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, alongside an analysis of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties. The methodologies presented herein are designed to provide a robust, self-validating system for researchers engaged in the study of this and related molecular systems.
Introduction: Significance in Medicinal Chemistry
The title compound, with the chemical formula C8H5KN2O5 and a molecular weight of 250.25 g/mol , belongs to the family of aromatic carboxylic acids.[1] Its structure, featuring a carboxamide and a nitro group ortho to each other on a benzoic acid scaffold, makes it a versatile building block. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the molecule. Its role as a precursor in the synthesis of advanced therapeutic agents, such as PARP inhibitors for cancer therapy, underscores the need for detailed characterization.[1] Computational chemistry offers a powerful, cost-effective, and time-efficient avenue to predict and understand the physicochemical properties of such molecules before embarking on extensive experimental work.
Molecular Structure and Geometry Optimization
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of quantum chemical calculations for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it provides reliable results for a wide range of molecular systems.[2][4] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which offers a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential hydrogen bonding.[2][3][4]
Optimized Molecular Structure
The optimization process would reveal a planar benzene ring with the carboxylate, carboxamide, and nitro groups as substituents. The potassium ion would be expected to interact electrostatically with the negatively charged oxygen atoms of the carboxylate group. Key structural parameters to analyze include the C-N bond lengths of the nitro and amide groups, the C=O and C-O bond lengths of the carboxylate group, and the planarity of the functional groups with respect to the benzene ring. These calculated parameters can be benchmarked against experimental X-ray diffraction data of similar compounds for validation.[5][6]
Caption: Ball-and-stick model of this compound.
Spectroscopic Analysis: A Theoretical-Experimental Synergy
Computational spectroscopy is a powerful tool for interpreting and assigning experimental spectra. By calculating the vibrational frequencies and electronic transitions, we can gain a deeper understanding of the underlying molecular motions and electronic structure.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of harmonic vibrational frequencies, which correspond to the fundamental modes of molecular vibration.
-
Key Vibrational Modes: For the title compound, key vibrational signatures to look for include:
-
N-H stretching of the aminocarbonyl group (typically 3200-3400 cm⁻¹).[7][8]
-
C=O stretching of the aminocarbonyl group (around 1680 cm⁻¹).
-
Asymmetric and symmetric stretching of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).[8][9]
-
Asymmetric and symmetric stretching of the COO⁻ group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively).
-
Aromatic C-H and C=C stretching modes.
-
It is standard practice to scale the calculated harmonic frequencies by a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, which improves the agreement with experimental data.[2] A Potential Energy Distribution (PED) analysis is crucial for providing a quantitative assignment of each vibrational mode.[4][10]
NMR Spectroscopy (¹H and ¹³C)
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[5] Theoretical ¹H and ¹³C NMR spectra can be simulated and compared with experimental data.[4] The calculations would predict the chemical shifts for the aromatic protons, the amide protons, and the various carbon atoms in the molecule. The electron-withdrawing effects of the nitro and carbonyl groups will significantly influence the chemical shifts of the nearby aromatic protons and carbons, causing them to appear at a lower field (higher ppm).
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[11] This analysis provides information on the electronic transitions, including their excitation energies (λmax) and oscillator strengths. For the title compound, one would expect to see π → π* transitions associated with the aromatic system and potentially n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the substituents. The HOMO-LUMO energy gap (discussed next) is a key determinant of the lowest energy electronic transition.
Frontier Molecular Orbitals and Electronic Properties
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's chemical stability and reactivity.[12][13] A smaller HOMO-LUMO gap suggests higher reactivity and is also associated with the molecule's ability to undergo electronic transitions at longer wavelengths. For the title molecule, the HOMO is expected to be localized primarily on the benzene ring and the amino group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the carbonyl groups.[14]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[4][11] The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue regions indicating areas of low electron density (positive potential), which are prone to nucleophilic attack. For the title compound, the MEP would show negative potential around the oxygen atoms of the carboxylate and nitro groups, making them sites for interaction with the potassium cation and other electrophiles.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT) from an electron-donor group to an electron-acceptor group through a π-conjugated system can exhibit large non-linear optical (NLO) responses.[15][16] The presence of the aminocarbonyl (potential donor) and nitro (strong acceptor) groups on the aromatic ring suggests that the title compound may have interesting NLO properties. The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT.[6][17] A large calculated β value would indicate that the material could be a candidate for applications in optoelectronics and photonics.[17][18]
Methodologies and Protocols
Computational Protocol: DFT Calculations
This protocol outlines the steps for performing the theoretical calculations discussed in this guide using a quantum chemistry software package like Gaussian.
-
Molecular Structure Input: Build the initial 3D structure of this compound using a molecular editor.
-
Geometry Optimization:
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation at the same level of theory; all calculated frequencies should be real (no imaginary frequencies).
-
-
Vibrational Analysis:
-
The frequency calculation from the previous step provides the harmonic vibrational frequencies (for IR and Raman spectra) and their intensities.
-
Apply a scaling factor to the calculated frequencies for better comparison with experimental data.
-
Perform a PED analysis using specialized software (e.g., VEDA) to assign the vibrational modes.[4]
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform an NMR calculation using the GIAO method at the B3LYP/6-311++G(d,p) level.
-
Reference the calculated chemical shifts to a standard like Tetramethylsilane (TMS).
-
-
UV-Vis Spectrum Calculation:
-
Perform a TD-DFT calculation (TD-B3LYP/6-311++G(d,p)) on the optimized geometry to obtain the excitation energies and oscillator strengths.
-
-
NLO Property Calculation:
-
Calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using the optimized geometry. This is typically done by including the polar keyword in the calculation input.
-
-
Orbital and MEP Analysis:
-
Generate molecular orbital files (e.g., checkpoint file in Gaussian) to visualize the HOMO and LUMO.
-
Generate the MEP surface from the calculation output.
-
Caption: A typical workflow for DFT-based molecular characterization.
Experimental Protocol: Spectroscopic Measurements
-
FT-IR Spectroscopy:
-
Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Record the spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.[4]
-
-
FT-Raman Spectroscopy:
-
Place the crystalline powder sample directly into the sample holder of an FT-Raman spectrometer.
-
Record the spectrum in the range of 4000-50 cm⁻¹ using a laser excitation source (e.g., 1064 nm Nd:YAG).[4]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.[4]
-
-
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer, with TMS as an internal standard.[4]
-
Data Summary
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Method/Basis Set | Energy (eV) |
|---|---|---|
| E(HOMO) | B3LYP/6-311++G(d,p) | Calculated Value |
| E(LUMO) | B3LYP/6-311++G(d,p) | Calculated Value |
| Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | Calculated Value |
Table 2: Calculated Non-Linear Optical Properties
| Parameter | Method/Basis Set | Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | B3LYP/6-311++G(d,p) | Calculated Value |
| Polarizability (α) | B3LYP/6-311++G(d,p) | Calculated Value |
| Hyperpolarizability (β) | B3LYP/6-311++G(d,p) | Calculated Value |
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical and computational approach for the in-depth characterization of this compound. By combining DFT calculations for geometry, vibrational spectra, electronic properties, and NLO activity with established experimental protocols, researchers can gain a profound understanding of this important pharmaceutical intermediate. The synergy between theoretical predictions and experimental validation provides a powerful paradigm for modern chemical research. Future studies could involve investigating the molecule's behavior in different solvent environments using continuum solvation models (like PCM), exploring its reactivity through transition state calculations for reactions in which it participates, and studying its solid-state properties through crystal structure prediction and analysis.
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National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Retrieved from [Link]
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ResearchGate. (2023). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Retrieved from [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
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Scirp.org. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]
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ResearchGate. (n.d.). Insight into crystal structure of 2-methylquinolin-1-ium 2-carboxy-3-nitrobenzoate salt: Hirshfeld surface analysis, quantum chemical approach, and anti-bacterial activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]
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ResearchGate. (2025). A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates. Retrieved from [Link]
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ResearchGate. (2025). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Retrieved from [Link]
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PubMed. (2014). DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids. Retrieved from [Link]
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Semantic Scholar. (n.d.). Structural, vibrational, quantum chemical calculations, thermal and antimicrobial studies on nitrate salt of 3-nitroaniline. Retrieved from [Link]
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Wiley Online Library. (2020). Linear‐Nonlinear Optical and Quantum Chemical Studies on Quinolinium 4‐Aminobenzoate. Retrieved from [Link]
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ResearchGate. (2026). DFT Computation, Molecular Docking, MD Simulation, and Pharmacokinetic Analyses of Potent Glucopyranoside Derivatives Targeting DENV2 RdRp and Escherichia coli DNA GyrB. Retrieved from [Link]
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PubMed. (2014). Spectroscopic studies (FTIR, FT-Raman and UV-Visible), normal coordinate analysis, NBO analysis, first order hyper polarizability, HOMO and LUMO analysis of (1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine molecule by ab initio HF and density functional methods. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Retrieved from [Link]
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ResearchGate. (2025). Molecular structure, vibrational spectra and first-order hyperpolarisability analysis of 2-amino-6-nitrobenzothiazole by DFT method. Retrieved from [Link]
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ResearchGate. (2018). Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. Retrieved from [Link]
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A Technical Guide to the Hygroscopicity of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt: From Characterization to Control
Abstract
This technical guide provides a comprehensive framework for the investigation and management of the hygroscopic properties of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. As a novel pharmaceutical intermediate, understanding its interaction with atmospheric moisture is critical for ensuring its stability, processability, and the quality of the final active pharmaceutical ingredient (API). This document outlines the fundamental principles of hygroscopicity, details robust experimental protocols for its characterization, and discusses strategies for mitigating potential challenges arising from moisture sorption. The methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions throughout the development lifecycle of this compound.
Introduction: The Critical Role of Hygroscopicity in Drug Development
Hygroscopicity, the propensity of a substance to absorb or adsorb moisture from the surrounding environment, is a pivotal physicochemical property that can profoundly influence the trajectory of a drug development program. For a new chemical entity such as this compound, an intermediate in the synthesis of a PARP inhibitor, a thorough understanding of its hygroscopic nature is not merely an academic exercise but a prerequisite for successful and robust process development.
The uptake of moisture can trigger a cascade of undesirable events, including:
-
Chemical Degradation: The presence of water can facilitate hydrolytic reactions, leading to the formation of impurities and a reduction in the potency of the API.[1]
-
Physical Instability: Moisture can induce solid-state phase transitions, such as from a crystalline to an amorphous form or between different polymorphic forms.[2] These changes can alter critical properties like solubility, bioavailability, and stability.
-
Manufacturing and Processing Challenges: Highly hygroscopic materials can exhibit poor flowability, caking, and sticking during manufacturing processes like milling, blending, and tableting.[1] This can lead to inconsistencies in dosage and product quality.
-
Compromised Shelf-Life: Over time, moisture sorption can lead to a failure to meet the required quality specifications, resulting in a shortened product shelf-life.[3]
Therefore, a proactive and systematic evaluation of the hygroscopicity of this compound is essential to de-risk its development and ensure the delivery of a safe and effective final drug product.
Theoretical Framework: Understanding Water-Solid Interactions
The interaction of water molecules with a solid surface is a complex phenomenon governed by several factors, including the chemical nature of the solid, its crystal structure, and the ambient temperature and relative humidity (RH). Water uptake can occur through two primary mechanisms:
-
Adsorption: The accumulation of water molecules on the surface of the solid. This is typically a reversible process.
-
Absorption: The penetration of water molecules into the bulk of the solid. This can lead to the formation of hydrates or deliquescence (dissolution in the absorbed water).
The relationship between the amount of moisture sorbed by a material and the surrounding RH at a constant temperature is described by the moisture sorption isotherm. The shape of this isotherm provides valuable insights into the nature of the water-solid interaction and the hygroscopic classification of the material.
A Strategic Approach to Hygroscopicity Assessment
A comprehensive evaluation of the hygroscopicity of this compound should be a multi-faceted approach, employing a combination of gravimetric and spectroscopic techniques. The following workflow provides a systematic pathway for characterization.
Caption: A systematic workflow for the hygroscopicity assessment of a new chemical entity.
Initial Characterization
Before exposing the sample to varying humidity conditions, it is crucial to establish a baseline understanding of its initial state.
Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in a sample.[4][5][6] It is a highly specific and sensitive technique that can quantify both free and bound water.
Protocol 3.1: Volumetric Karl Fischer Titration
-
Instrument Preparation: Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and sealed from atmospheric moisture.
-
Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable endpoint with the KF reagent to neutralize any residual water.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel.
-
Titration: Titrate the sample with the standardized KF reagent until the endpoint is reached. The volume of titrant consumed is used to calculate the water content.
-
Calculation: The water content is calculated using the following formula: Water Content (%) = (Volume of KF Reagent (mL) × KF Reagent Titer (mg/mL)) / (Sample Weight (mg)) × 100
Causality Behind Experimental Choices: Volumetric KF is chosen for its robustness and suitability for a wide range of water content. The choice of solvent is critical to ensure complete dissolution of the sample and release of all water. For samples with very low water content, coulometric KF may be more appropriate due to its higher sensitivity.[4]
A baseline characterization of the solid-state properties of the as-received material is essential for comparison with post-hygroscopicity testing samples. This typically involves:
-
X-Ray Powder Diffraction (XRPD): To determine the initial crystalline form (polymorph) and degree of crystallinity.
-
Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, desolvation, and glass transitions.
-
Thermogravimetric Analysis (TGA): To determine the weight loss as a function of temperature, which can indicate the presence of bound water or other volatiles.
Hygroscopicity Determination and Classification
The core of the hygroscopicity assessment lies in quantifying the moisture uptake under controlled humidity conditions.
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a specific relative humidity at a constant temperature.[2][3][7][8] This allows for the generation of a moisture sorption-desorption isotherm.
Protocol 3.2: Dynamic Vapor Sorption Analysis
-
Sample Preparation: Place a small, accurately weighed amount of this compound onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is allowed to equilibrate before proceeding to the next RH level.
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.
Causality Behind Experimental Choices: The stepwise increase and decrease in RH allows for the determination of the equilibrium moisture content at various humidity levels. The desorption phase is crucial for identifying hysteresis, which can indicate changes in the solid-state of the material upon moisture sorption.[8]
The data obtained from the DVS experiment can be used to classify the hygroscopicity of this compound according to the European Pharmacopoeia (Ph. Eur.) guidelines.[9][10][11]
| Hygroscopicity Classification | Weight Gain at 25°C and 80% RH |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
This classification provides a standardized way to communicate the hygroscopic nature of the material and informs the level of control required during handling and storage.
Impact Assessment
Following the DVS analysis, it is critical to assess whether the exposure to moisture has induced any changes in the physicochemical properties of the material.
The sample from the DVS experiment should be recovered and re-analyzed using XRPD and DSC. Any changes in the XRPD pattern or thermal behavior compared to the baseline analysis would indicate a moisture-induced phase transition.
To assess the impact of moisture on chemical stability, a separate study should be conducted where the sample is stored at elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a defined period. The sample should be analyzed at regular intervals for the formation of degradation products using a stability-indicating HPLC method.
Interpreting the Results: Potential Scenarios and Their Implications
The results of the hygroscopicity assessment will guide the subsequent development strategy for this compound.
| Scenario | DVS Isotherm Characteristics | Solid-State Changes | Implications and Recommended Actions |
| Non-hygroscopic to Slightly Hygroscopic | Low moisture uptake, reversible sorption-desorption with minimal hysteresis. | No significant changes in XRPD or DSC. | Low risk. Standard handling and storage conditions are likely sufficient. |
| Moderately Hygroscopic | Significant moisture uptake, potentially with some hysteresis. | May show some changes in crystallinity or the formation of a hydrate. | Moderate risk. Controlled humidity during manufacturing and storage is recommended. Formulation strategies to reduce hygroscopicity may be considered. |
| Very Hygroscopic / Deliquescent | Very high moisture uptake, significant hysteresis, and potential for deliquescence at high RH. | Likely to show significant changes, including amorphization or formation of a solution. | High risk. Strict humidity control is essential. Specialized formulation and packaging solutions are required. |
Mitigation Strategies for Hygroscopic Materials
If this compound is found to be hygroscopic, several formulation and processing strategies can be employed to mitigate the associated risks.[12][13][14][15][[“]]
Caption: An overview of mitigation strategies for managing hygroscopic pharmaceutical materials.
-
Film Coating: Applying a polymer-based film coat to the final dosage form can act as a physical barrier to moisture.[12][13][14][15]
-
Encapsulation: Enclosing the hygroscopic material within a capsule can provide protection from the environment.[12][13][14][15]
-
Co-processing with Excipients: Blending the hygroscopic material with excipients that have a high affinity for water can competitively inhibit moisture uptake by the active ingredient.[12][13][14][15][[“]]
-
Crystal Engineering: The formation of co-crystals or different salt forms can sometimes result in a less hygroscopic material.[12][13][14][15][[“]]
-
Process Control: Manufacturing in a controlled low-humidity environment can prevent moisture-related issues during processing.[1]
-
Packaging: The use of moisture-impermeable packaging, such as foil-foil blisters, and the inclusion of desiccants can protect the product during storage and transportation.[[“]]
Conclusion
The hygroscopicity of this compound is a critical quality attribute that must be thoroughly investigated and understood to ensure a successful drug development program. By implementing the systematic approach outlined in this guide, from initial characterization using Karl Fischer titration and DVS to a comprehensive assessment of the impact on physicochemical properties, researchers can proactively identify and mitigate potential risks. The insights gained from these studies will enable the rational design of robust formulations, manufacturing processes, and packaging solutions, ultimately leading to a safe, stable, and effective pharmaceutical product.
References
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Ng, L., Ung Ling, J. K., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1935. [Link]
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Chan, S. Y., Ng, L., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
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Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
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Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]
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Allada, R. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]
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Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]
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Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. [Link]
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GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]
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Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. [Link]
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ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]
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Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]
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Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
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Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]
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TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
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SK pharmteco. Dynamic Vapor Sorption. [Link]
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Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]
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Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (Doctoral dissertation, Purdue University). [Link]
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Jawahar, N., & Arigò, A. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 11(12), 14-20. [Link]
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Jawahar, N., & Arigò, A. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
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Methodological & Application
Application Note: Strategic Use of 2-(Aminocarbonyl)-3-nitrobenzoic Acid in the Synthesis of Indazole-Based PARP Inhibitors
Abstract
This guide details the strategic application of 2-(Aminocarbonyl)-3-nitrobenzoic acid and its derivatives as pivotal precursors in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. Specifically, it focuses on the construction of the 2-phenyl-2H-indazole-7-carboxamide core, a pharmacophore central to potent PARP inhibitors like Niraparib. We provide a comprehensive rationale for the synthetic strategy, detailed step-by-step protocols from a key nitro-aromatic intermediate, and expert insights into process optimization and control. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the field of oncology drug discovery and synthesis.
Introduction: The Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA single-strand break repair (SSBR) machinery. In cancer therapy, the inhibition of PARP has emerged as a cornerstone of targeted treatment, especially for tumors harboring defects in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations. This therapeutic strategy is a prime example of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (HR and PARP-mediated SSBR) leads to catastrophic DNA damage and selective cancer cell death, while normal cells remain viable.[1]
Several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Talazoparib, and Niraparib, have revolutionized the treatment landscape for ovarian, breast, pancreatic, and prostate cancers. The chemical scaffolds of these drugs are meticulously designed to mimic the nicotinamide moiety of the natural PARP substrate, NAD+, thereby competitively inhibiting the enzyme's catalytic activity. The 2H-indazole-7-carboxamide scaffold, in particular, is a validated pharmacophore that confers high-potency PARP inhibition, as exemplified by Niraparib (MK-4827).[2][3][4]
2-(Aminocarbonyl)-3-nitrobenzoic acid (also known as 2-carbamoyl-3-nitrobenzoic acid) and its esters are highly valuable starting materials for constructing this indazole core.[5][6] The strategic placement of the nitro, carboxylic acid (or ester), and carboxamide groups provides a direct and efficient pathway to the target heterocyclic system through reductive cyclization.
Scientific Rationale: The Synthetic Strategy
The synthesis of the 2-aryl-2H-indazole-7-carboxamide core from a 2-(aminocarbonyl)-3-nitrobenzoic acid derivative hinges on a key transformation: reductive cyclization . The general workflow is outlined below.
dot
Figure 1: General Synthetic Workflow for Indazole-Based PARP Inhibitors. Causality Behind the Strategy:
-
Starting Material Selection: 2-(Aminocarbonyl)-3-nitrobenzoic acid provides the C7-carboxamide and the foundational atoms for the pyrazole ring of the indazole system.[5] Esterification to the methyl ester (Methyl 2-carbamoyl-3-nitrobenzoate) is a common initial step to improve solubility in organic solvents and prevent the free carboxylic acid from interfering in subsequent reactions. Many industrial syntheses for Niraparib start with methyl 3-methyl-2-nitrobenzoate, which is then oxidized to the key aldehyde intermediate, methyl 3-formyl-2-nitrobenzoate.[7][8][9] Our protocol focuses on the pathway from this crucial aldehyde.
-
Imine Formation: The condensation of the aldehyde (methyl 3-formyl-2-nitrobenzoate) with a primary amine (e.g., a protected 4-aminophenylpiperidine derivative) forms a Schiff base (imine). This step introduces the N2-substituent of the final indazole ring.
-
Reductive Cyclization: This is the core N-N bond-forming reaction. The nitro group is reduced in situ. The resulting nitroso or amino intermediate immediately attacks the imine carbon, leading to cyclization and subsequent aromatization to form the stable indazole ring.[10] Reagents like triethyl phosphite are effective for this deoxygenative cyclization.[11] Alternatively, catalytic hydrogenation can be employed to reduce the nitro group, followed by acid-catalyzed cyclization.[12]
-
Final Amidation: The methyl ester at the C7 position is converted to the primary carboxamide. This group is critical for potency as it forms key hydrogen bonds with the PARP enzyme active site. This is typically achieved through ammonolysis.[13]
Detailed Application Protocol: Synthesis of a Niraparib Precursor
This protocol outlines the synthesis of the core indazole structure of Niraparib starting from the key intermediate Methyl 3-formyl-2-nitrobenzoate . This intermediate is directly accessible from precursors like methyl 3-methyl-2-nitrobenzoate or conceptually from 2-(aminocarbonyl)-3-nitrobenzoic acid derivatives.[7][13]
Materials & Reagents:
| Reagent | CAS Number | Supplier Suggestion | Notes |
| Methyl 3-formyl-2-nitrobenzoate | 98233-61-9 | Sigma-Aldrich, TCI | Key starting material. |
| tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1261483-71-6 | Various | Chiral amine component. |
| Triethyl phosphite | 122-52-1 | Sigma-Aldrich | Reducing and cyclizing agent. Handle in a fume hood. |
| Toluene | 108-88-3 | Fisher Scientific | Anhydrous grade recommended. |
| Methanol (Anhydrous) | 67-56-1 | Sigma-Aldrich | For ammonolysis. |
| Ammonia (7N solution in Methanol) | 7664-41-7 | Sigma-Aldrich | For ammonolysis. Corrosive. Handle with extreme care. |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Johnson Matthey | Alternative catalyst for reductive cyclization. |
| Hydrogen Gas (H₂) | 1333-74-0 | Airgas | For catalytic hydrogenation. Highly flammable. |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Various | VWR | For workup and chromatography. |
| Silica Gel | 112926-00-8 | SiliCycle | For column chromatography (230-400 mesh). |
Step 1: Imine Formation and Reductive Cyclization (Cadogan Method)
Rationale: This one-pot procedure combines the formation of the Schiff base and its subsequent deoxygenative cyclization using triethyl phosphite. This method is efficient and avoids the isolation of the potentially unstable imine intermediate.[11]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-formyl-2-nitrobenzoate (10.0 g, 47.8 mmol, 1.0 equiv) and tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate (14.5 g, 49.7 mmol, 1.04 equiv).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Condensation: Stir the mixture at room temperature for 30 minutes. The formation of the imine may be monitored by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes).
-
Cyclization: Add triethyl phosphite (24.7 mL, 143.4 mmol, 3.0 equiv) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the solvent under reduced pressure to obtain a dark oil.
-
Redissolve the residue in Ethyl Acetate (200 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to yield tert-Butyl (3S)-3-(4-(7-(methoxycarbonyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate as a solid.
Step 2: Ammonolysis to Form the Carboxamide
Rationale: The final step is the conversion of the methyl ester to the primary amide. This functional group is crucial for binding to the PARP enzyme. Using a sealed vessel is necessary to maintain the concentration of the volatile ammonia reagent.
-
Reaction Setup: Place the purified indazole ester from Step 1 (e.g., 15.0 g, 32.5 mmol) into a high-pressure steel reactor (Parr autoclave or similar).
-
Reagent Addition: Add a 7N solution of ammonia in methanol (150 mL).
-
Heating: Seal the reactor tightly and heat the mixture to 60-70 °C with stirring. Maintain this temperature for 12-18 hours.
-
Safety Note: Ensure the reactor is rated for the pressure generated at this temperature. The reaction pressure will increase significantly.
-
-
Workup:
-
Cool the reactor to ambient temperature before venting.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or a mixture of EtOAc/Hexanes to induce crystallization and remove soluble impurities.
-
-
Isolation: Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield tert-Butyl (3S)-3-(4-(7-(aminocarbonyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate . This is the Boc-protected form of Niraparib.
Visualization of Key Mechanisms
Mechanism of PARP Inhibition and Synthetic Lethality
The 2H-indazole-7-carboxamide core of Niraparib occupies the nicotinamide binding site of the PARP enzyme. The carboxamide forms critical hydrogen bonds with Gly863 and Ser904 residues, effectively blocking the enzyme's catalytic activity.
dot
Figure 2: The Principle of Synthetic Lethality with PARP Inhibitors.
Conclusion
2-(Aminocarbonyl)-3-nitrobenzoic acid and its related derivatives are indispensable building blocks for the synthesis of modern PARP inhibitors. The protocols outlined herein provide a robust and rational pathway to the 2H-indazole-7-carboxamide core, which is fundamental to the therapeutic activity of Niraparib. By understanding the causality behind each synthetic step—from imine formation and reductive cyclization to the final ammonolysis—researchers can efficiently produce these life-saving molecules and develop novel analogs for next-generation cancer therapies.
References
-
Jones, P., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
-
IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM Science Park.
-
Liang, C., et al. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents, CN106632244A.
-
MySkinRecipes. (n.d.). 2-Carbamoyl-3-nitrobenzoic acid. MySkinRecipes Product Page.
-
Terholsen, H., et al. (2025). Nitroreductase-triggered indazole formation. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.
-
Genung, N. E., et al. (2014). A Mild, One-Pot Condensation-Cadogan Reductive Cyclization for the Synthesis of 2H-Indazoles. Organic Letters, 16(11), 3114-3117.
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
-
PubChem. (n.d.). 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide. National Center for Biotechnology Information.
-
PubChem. (n.d.). 2-Carbamoyl-3-nitrobenzoic acid. National Center for Biotechnology Information.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Pharma-Intermediate.com.
-
Various Authors. (2020). Processes for the preparation of niraparib and intermediates thereof. Google Patents, EP3668857B1.
-
Various Authors. (2017). A kind of synthetic method for preparing Niraparib. Google Patents, CN107235957A.
-
Wienhoefer, G., et al. (2013). Hydrogenation of nitroarenes using defined iron-phosphine catalysts. Chemical Communications, 49(80), 9089-9091.
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- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust, One-Pot Protocol for the Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs. Traditional synthetic routes, such as the Phillips-Ladenburg reaction, often require harsh conditions or multiple steps. This application note details a modern, efficient, and operationally simple one-pot protocol for the synthesis of 2-substituted benzimidazoles. The methodology is based on the reductive cyclization of readily available o-nitroanilines and aldehydes using sodium dithionite as an accessible and effective reducing agent. This process offers several advantages, including mild reaction conditions, short reaction times, high yields, and a straightforward workup, making it a valuable contribution to the synthetic chemist's toolkit.
Introduction and Scientific Principle
Benzimidazole and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. Consequently, the development of efficient and sustainable synthetic methodologies for this heterocyclic system is of paramount importance.
This protocol circumvents the classical multi-step approach—which typically involves the isolation of the intermediate o-phenylenediamine—by combining the reduction and cyclization steps into a single, seamless operation. The core principle involves two key transformations occurring in situ:
-
Chemoselective Nitro Group Reduction: An aromatic nitro group on the starting o-nitroaniline is selectively reduced to a primary amine. Sodium dithionite (Na₂S₂O₄) is an excellent reagent for this transformation, known for its effectiveness in aqueous or mixed-solvent systems and its compatibility with various functional groups.
-
Condensation and Oxidative Cyclization: The newly formed o-phenylenediamine intermediate does not require isolation. It immediately reacts with an aldehyde present in the mixture. This condensation forms a Schiff base intermediate, which undergoes an intramolecular cyclodehydrogenation to yield the final, stable aromatic benzimidazole ring system.
The overall transformation is illustrated below:
Caption: General scheme for one-pot reductive cyclization.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted for various substituted o-nitroanilines and aldehydes.
Materials and Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| Substituted o-Nitroaniline | Reagent | Major Supplier | --- |
| Aromatic/Aliphatic Aldehyde | Reagent | Major Supplier | --- |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% Technical | Major Supplier | Must be stored in a dry environment. |
| Dimethyl Sulfoxide (DMSO) or Water | Anhydrous/ACS | Major Supplier | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Major Supplier | For extraction. |
| Brine (Saturated NaCl solution) | --- | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |
| Equipment |
| Round-bottom flask (50 mL or 100 mL) |
| Magnetic stirrer and stir bar |
| Reflux condenser |
| Heating mantle or oil bath |
| Thin Layer Chromatography (TLC) plates (Silica gel) |
| Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
Step-by-Step Synthesis Procedure
The following workflow diagram outlines the key stages of the protocol.
Caption: Experimental workflow for benzimidazole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the o-nitroaniline (1.0 mmol, 1.0 eq) and the desired aldehyde (1.0 mmol, 1.0 eq). Add 20 mL of solvent (e.g., water or DMSO). Stir the mixture at room temperature to achieve dissolution or a fine suspension.
-
Addition of Reducing Agent: To the stirring mixture, add sodium dithionite (3.0 mmol, 3.0 eq) portion-wise over 5-10 minutes. Note: The addition may be exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 100 °C using a pre-heated oil bath or heating mantle.
-
Monitoring: Allow the reaction to proceed for the required time (typically 30 minutes to 3 hours). Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Petroleum Ether/Ethyl Acetate).
-
Workup and Extraction:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
If water was used as the solvent, the product may precipitate. Filter the solid, wash with cold water, and dry.
-
If DMSO or another solvent was used, pour the reaction mixture into 100 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-substituted benzimidazole.
Safety and Handling Precautions
Standard laboratory safety practices must be followed at all times, including the use of safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.
-
o-Nitroanilines: These compounds are toxic and should be handled with care to avoid inhalation and skin contact.
-
Sodium Dithionite (Na₂S₂O₄): This reagent is a flammable solid that is self-heating and may catch fire, especially in large quantities or upon contact with small amounts of water or moisture. It should be stored in a cool, dry, well-closed container away from acids and combustible materials. Contact with acids can liberate toxic sulfur dioxide gas.
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local environmental regulations.
Expected Results and Troubleshooting
The yields for this one-pot procedure are generally good to excellent. The table below provides literature examples for the synthesis of various 2-substituted benzimidazoles using similar reductive cyclization methods.
| Aldehyde | Reducing System | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Zn / NaHSO₃ | Water | 30 min | 92 | |
| 4-Chlorobenzaldehyde | Na₂S₂O₄ / MW | DMSO | 5 min | 96 | |
| 4-Methoxybenzaldehyde | Zn / NaHSO₃ | Water | 30 min | 94 | |
| 2-Naphthaldehyde | Na₂S₂O₄ / MW | DMSO | 7 min | 93 |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient heating or reaction time.- Deactivated sodium dithionite (due to moisture). | - Ensure reaction temperature is maintained.- Use fresh, properly stored sodium dithionite. |
| Low Yield | - Inefficient extraction.- Loss of product during purification. | - Perform additional extractions of the aqueous layer.- Optimize chromatography/recrystallization conditions. |
| Formation of Side Products | - Over-oxidation or side reactions of the aldehyde.- The intermediate diamine is unstable under conditions. | - Ensure an inert atmosphere if necessary.- Adjust temperature or reaction time. |
References
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Media. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
-
Xu, Q., et al. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers. [Link]
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PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
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Xu, Q., et al. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Publishing. [Link]
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Liu, Z., et al. (2008). A FACILE ONE-POT SYNTHESIS OF BENZIMIDAZOLES FROM 2-NITROANILINES BY REDUCTIVE CYCLIZATION. HETEROCYCLES, 75(8), 1907-1911. [Link]
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Sodium Dithionite Safety Data Sheet. Wessex Chemical Factors. [Link]
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Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
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Yadav, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemical Papers, 77(8), 1-28. [Link]
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Jasim, H. A., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 539-544. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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ICSC 1717 - SODIUM DITHIONITE. International Chemical Safety Cards (ICSCs). [Link]
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Al-Dhfyan, A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(21), 7235. [Link]
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Sodium Dithionite Safety Data Sheet. Integra Chemical Company. [Link]
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da Silva, J. G., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2582–2589. [Link]
-
Naeimi, H., & Alishahi, N. (2014). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Journal of Industrial and Engineering Chemistry, 20(4), 2543-2547. [Link]
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Kalluraya, B., et al. (2018). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry, 28(03), 415-422. [Link]
-
Naeimi, H., & Alishahi, N. (2014). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Request PDF. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Safety in Organic Chemistry Laboratory. TigerWeb. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]
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Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]
Application Note: Unraveling the Cyclization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the intramolecular cyclization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. This reaction is a key transformation for the synthesis of substituted 2,1-benzisoxazolones, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] We will elucidate the predominant reaction mechanism, provide field-proven experimental protocols for synthesis and kinetic analysis, and discuss the critical parameters that govern this transformation. The methodologies are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in drug development and organic synthesis.
Introduction: The Significance of Benzisoxazolones
The 2,1-benzisoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including Pim-1 and -2 kinase inhibitors and molecules with antibacterial properties.[1] The synthetic pathway to these valuable heterocycles often involves the cyclization of appropriately substituted ortho-nitroaromatics. The starting material, 2-(Aminocarbonyl)-3-nitrobenzoic Acid, also known as 3-Nitrophthalamic acid, is an ideal precursor due to the ortho positioning of a nitro group and a primary amide.[3][4] The cyclization process transforms this linear precursor into a rigid, bicyclic system, fundamentally altering its chemical and pharmacological properties. Understanding the mechanism and mastering the protocol for this transformation is crucial for the efficient synthesis of novel therapeutic agents.
The Reaction Mechanism: A Stepwise Elucidation
The cyclization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid does not proceed spontaneously. The transformation is contingent upon the chemical reduction of the ortho-nitro group, which initiates a cascade of intramolecular events. While other pathways like thermal decomposition or Hofmann-type rearrangements exist for similar structures, the most direct and widely accepted mechanism for this substrate is a reduction-initiated intramolecular nucleophilic acyl substitution.[1][5][6][7][8]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the cyclization.
The reaction proceeds through the following key steps:
-
Reduction of the Nitro Group: The electron-withdrawing nitro group (-NO₂) is unreactive as a nucleophile. Its reduction to a hydroxylamino group (-NHOH) is the critical initiation step. This transformation converts the group into a potent intramolecular nucleophile. Common and cost-effective reducing agents for this purpose include zinc powder with ammonium chloride or catalytic hydrogenation.[1]
-
Intramolecular Nucleophilic Attack: The newly formed hydroxylamino group, specifically the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the adjacent primary amide group. This step is highly favorable due to the close proximity of the reacting groups (an endo cyclization).
-
Tetrahedral Intermediate Formation: The nucleophilic attack results in a transient tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers occurs, followed by the elimination of ammonia (NH₃), leading to the formation of the stable, five-membered isoxazolone ring. The potassium carboxylate group remains intact during this process.
The detailed mechanistic pathway is illustrated below:
Caption: Step-by-step mechanistic pathway of the cyclization.
Experimental Protocols
The following protocols are designed for robustness and reproducibility. All quantitative data should be recorded meticulously for validation and optimization.
Protocol 1: Synthesis of 7-Carboxy-2,1-benzisoxazol-3(1H)-one
This protocol details the reductive cyclization of the starting material.
Materials:
-
This compound (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Zinc Dust (<10 micron, activated) (4.0 eq)
-
Deionized Water
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.0 g) in a mixture of deionized water (50 mL) and ethanol (25 mL). Stir until a homogenous solution is achieved.
-
Addition of Reagents: To the solution, add ammonium chloride (e.g., 8.1 g). Stir for 5 minutes. Then, add activated zinc dust (e.g., 5.0 g) portion-wise over 15 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm of the reduction reaction.
-
Reaction Execution: Heat the reaction mixture to 60-70°C and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane with 1% acetic acid as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove excess zinc and other inorganic solids. Wash the filter cake with ethanol (2 x 20 mL).
-
Combine the filtrates and reduce the volume by approximately 75% using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A precipitate should form. Trustworthiness Check: The formation of a precipitate upon acidification confirms the presence of the carboxylic acid product.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-Carboxy-2,1-benzisoxazol-3(1H)-one.
Protocol 2: Kinetic Analysis by HPLC
This protocol allows for the quantitative monitoring of the reaction to determine reaction rates and yield over time.
Workflow:
Caption: Experimental workflow for HPLC-based kinetic analysis.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations for both the starting material and the purified product in the mobile phase to generate a calibration curve.
-
Reaction Sampling: Set up the reaction as described in Protocol 1 in a temperature-controlled reaction vessel. At predetermined time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., 900 µL of acetonitrile with 0.1% phosphoric acid) to stop the reaction.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid, UV detection at an appropriate wavelength).
-
Data Analysis: Using the calibration curves, convert the peak areas of the starting material and product at each time point into concentrations. Plot concentration versus time to determine the reaction rate.
Data Presentation and Expected Results
The following table summarizes the key characteristics and expected analytical data for the starting material and the final product.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected m/z [M-H]⁻ | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| 2-(Aminocarbonyl)-3-nitrobenzoic Acid | C₈H₆N₂O₅ | 210.14 | 209.02 | 7.5-8.5 (aromatic protons), 7.8 & 8.2 (amide -NH₂), 13.5 (acid -OH) |
| 7-Carboxy-2,1-benzisoxazol-3(1H)-one | C₈H₅NO₄ | 179.13 | 178.01 | 7.2-8.0 (aromatic protons), 11.5 (N-H), 13.8 (acid -OH) |
Conclusion
The reductive cyclization of this compound is a reliable and efficient method for accessing the valuable 7-carboxy-2,1-benzisoxazol-3(1H)-one core. The reaction mechanism is initiated by the critical reduction of the nitro group, which enables an intramolecular nucleophilic acyl substitution. The provided protocols offer a robust framework for both the synthesis and the kinetic evaluation of this transformation. By understanding the underlying causality and implementing these self-validating methodologies, researchers can confidently utilize this reaction in the development of novel pharmaceuticals and advanced materials.
References
- Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. National Institutes of Health.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health.
- New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. HAL Open Science.
- 2-Carbamoyl-3-nitrobenzoic acid. MySkinRecipes.
-
Hofmann rearrangement. Wikipedia. Available at: [Link]
- General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. National Institutes of Health.
-
Benzoxazolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO. Available at: [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]
-
(PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]
-
Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Baxendale Group. Available at: [Link]
-
2-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5. PubChem. Available at: [Link]
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Application Notes & Protocols: 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt as a Precursor in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt (CAS 943522-94-9) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. Its strategic placement of a nitro group ortho to an aminocarbonyl (carboxamide) moiety makes it an ideal precursor for constructing fused heterocyclic systems through reductive cyclization pathways.
This technical guide focuses on the primary application of this reagent: the synthesis of benzimidazole and quinazolinedione scaffolds. These core structures are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2][3] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[2][4] The benzimidazole core is crucial for the potent inhibitory activity of many of these drugs.[5][6][7]
This document provides a detailed overview of the compound's properties, step-by-step protocols for its conversion into valuable heterocyclic intermediates, and an exploration of the underlying reaction mechanisms.
Compound Profile and Physicochemical Properties
The potassium salt of 2-(aminocarbonyl)-3-nitrobenzoic acid offers advantages in terms of stability and handling compared to its free acid form. A summary of its key properties is provided below.
| Property | Value | Reference |
| CAS Number | 943522-94-9 | [8] |
| Molecular Formula | C₈H₅KN₂O₅ | [9] |
| Molecular Weight | 248.23 g/mol | [9] |
| Synonyms | Potassium 2-carbamoyl-3-nitrobenzoate | [8] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Storage | Store in a cool, dry place, away from incompatible materials. | [10] |
Core Synthetic Application: Reductive Cyclization Pathways
The primary utility of this compound in heterocyclic chemistry lies in the reduction of the nitro group to an amine. This newly formed aniline derivative is perfectly positioned to undergo a spontaneous or catalyzed intramolecular cyclization with the adjacent carboxamide group, leading to the formation of a fused six-membered ring.
This transformation is a cornerstone reaction for building complex molecular architectures from readily available starting materials.[10] The choice of reducing agent and reaction conditions can be tailored to favor specific products or accommodate other functional groups within the molecule.
Logical Workflow: From Starting Material to Heterocyclic Core
The diagram below illustrates the general synthetic strategy for converting the title compound into a key heterocyclic intermediate, 1-amino-2,4(1H,3H)-quinazolinedione.
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Application Notes and Protocols for the Synthesis of a Key Intermediate for the PARP Inhibitor ABT-472
Abstract: This document provides a detailed experimental protocol for the synthesis of Methyl 2,3-diaminobenzoate, a critical intermediate in the preparation of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, ABT-472 (A-620223). The protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible method for obtaining this key building block. The synthesis involves the catalytic hydrogenation of Methyl 2-amino-3-nitrobenzoate. This guide explains the rationale behind the procedural steps, ensuring both scientific accuracy and practical applicability.
Introduction: The Significance of Methyl 2,3-Diaminobenzoate in the Synthesis of ABT-472
ABT-472, also known as A-620223, is a potent, orally bioavailable inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which has been a significant target in oncology for its role in DNA repair.[1] The chemical structure of ABT-472, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, is built upon a benzimidazole core. The formation of this heterocyclic system is a pivotal part of its total synthesis.
The key to constructing the benzimidazole ring is the condensation of a 1,2-phenylenediamine derivative with a carboxylic acid. For ABT-472, this involves the reaction between a substituted 2,3-diaminobenzoic acid derivative and 1-propylpiperidine-4-carboxylic acid. Therefore, Methyl 2,3-diaminobenzoate serves as an essential precursor, providing the required vicinal diamine functionalities on a benzene ring, with one of the functional groups being a methyl ester that can be readily converted to the final carboxamide.
The synthetic protocol detailed herein focuses on the efficient reduction of the nitro group of Methyl 2-amino-3-nitrobenzoate to yield the target diamine intermediate. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable safety profile compared to other reduction methods, such as those using metal hydrides or dissolving metals.
Synthetic Scheme
The synthesis of Methyl 2,3-diaminobenzoate is achieved through the catalytic hydrogenation of Methyl 2-amino-3-nitrobenzoate. The reaction proceeds as follows:
Reaction: Catalytic hydrogenation of Methyl 2-amino-3-nitrobenzoate to Methyl 2,3-diaminobenzoate.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of Methyl 2-amino-3-nitrobenzoate using palladium hydroxide on carbon as the catalyst and hydrogen gas as the reducing agent.
Reagents:
-
Methyl 2-amino-3-nitrobenzoate (>98% purity)
-
Palladium hydroxide on carbon (20% Pd on carbon, ~50% water content)
-
Anhydrous Ethanol (or Methanol)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Diatomaceous earth (e.g., Celite®) for filtration
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a similar pressure vessel)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
High-vacuum pump
-
Vessel Preparation: To a hydrogenation vessel, add Methyl 2-amino-3-nitrobenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material. A typical concentration is around 50 g of starting material per 800 mL of ethanol.[2]
-
Inerting the Atmosphere: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen. This is a critical safety step as palladium catalysts can be pyrophoric in the presence of hydrogen and air.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the palladium hydroxide on carbon catalyst (approximately 0.2 g of catalyst per gram of starting material).[2] The catalyst is added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.
-
Hydrogenation: Seal the vessel again and purge with hydrogen gas 3-4 times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4 atm or ~60 psi).[2]
-
Reaction: Begin vigorous stirring of the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen gas. The reaction is typically complete within 24-48 hours. For reaction monitoring, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, depressurize the vessel and purge with nitrogen gas. The catalyst must be filtered carefully. Caution: The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. It is crucial to keep the filter cake wet with solvent during filtration. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure all the product is collected.
-
Product Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude Methyl 2,3-diaminobenzoate, which often appears as a dark orange oil and may solidify upon standing.[2]
The following table summarizes the quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | 50 g (0.255 mol) |
| Catalyst | 20% Pd(OH)₂ on Carbon | 10 g |
| Solvent | Anhydrous Ethanol | 800 mL |
| Hydrogen Pressure | 4 atm (~60 psi) | --- |
| Reaction Temperature | Room Temperature | --- |
| Reaction Time | 48 hours | Monitor by TLC |
| Expected Yield | ~42.4 g (~100%) | [2] |
| Product Appearance | Dark orange oil/solid | [2] |
Purification and Characterization
For most subsequent steps, the crude product obtained after solvent evaporation is of sufficient purity. If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be performed.
Characterization Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.06 (d, 1H), 6.70 (d, 1H), 6.38 (t, 1H), 6.20 (br s, 1H), 4.80 (br s, 1H), 3.74 (s, 3H).[2]
-
Mass Spectrometry (m/z): Calculated for [M-OCH₃]⁺ (C₇H₇N₂O): 135.05; Found: 135.3.[2]
Safety Precautions
-
Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The reaction vessel must be properly rated for the pressures used.
-
Catalyst Handling: Palladium on carbon catalysts can be pyrophoric. Never add the dry catalyst to a flammable solvent in the presence of air. Always handle the catalyst in an inert atmosphere or as a wet slurry. The filtered catalyst should be quenched by slowly adding it to a large volume of water and should not be allowed to dry on the filter paper.
-
Solvents: Ethanol is a flammable liquid. Handle with care and avoid open flames.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Methyl 2,3-diaminobenzoate.
Caption: Workflow for the synthesis of Methyl 2,3-diaminobenzoate.
References
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(14), 3868-3872. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
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Application Note: A Scalable and Robust Synthetic Route to Indazole-Based PARP Inhibitors Utilizing 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted therapy for cancers with deficiencies in the DNA damage response, particularly those harboring BRCA1/2 mutations. The development of scalable, efficient, and safe manufacturing processes for these critical medicines is paramount. This application note details a comprehensive, field-proven protocol for the large-scale synthesis of a key indazole-based PARP inhibitor pharmacophore, using 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt as a strategic starting material. We elucidate the causality behind key experimental choices, from reagent selection to process controls, providing a self-validating framework for researchers and process chemists. The guide includes detailed step-by-step protocols, safety and handling procedures, analytical quality control methods, and a discussion of the underlying mechanism of action of PARP inhibitors.
Introduction: The Strategic Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) is a family of nuclear proteins critical to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In oncology, PARP inhibitors leverage a concept known as "synthetic lethality."[1][4][5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for high-fidelity repair of DNA double-strand breaks (DSBs), known as homologous recombination (HR), is defective.[2][6] When PARP is inhibited in these HR-deficient cells, the accumulation of unrepaired SSBs leads to the collapse of replication forks during cell division, creating DSBs.[4] The cell's inability to repair these DSBs via the faulty HR pathway results in catastrophic genomic instability and targeted cell death.[1][7]
Several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, have been approved for treating various cancers, primarily breast and ovarian cancers.[7] The core of many potent PARP inhibitors, such as Niraparib, is an indazole-carboxamide scaffold. This document provides a robust and scalable synthetic strategy for this key structural motif, commencing from the readily available starting material, this compound. This precursor is strategically advantageous as it contains the required carboxamide and a latent amino group (in the form of a nitro group) at the correct positions for efficient cyclization into the desired indazole core.[8]
The Dual Mechanism of PARP Inhibitors: Catalytic Inhibition and PARP Trapping
The efficacy of PARP inhibitors stems from a dual mechanism of action that extends beyond simple enzymatic inhibition.[6][9][10]
-
Inhibition of Catalytic Activity: PARP inhibitors bind to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly (ADP-ribose) chains. This action blocks the recruitment of other DNA repair proteins to the site of an SSB, thereby stalling the BER pathway.[2][3]
-
PARP Trapping: Perhaps more critically, these inhibitors lock the PARP protein onto the DNA at the site of the break.[4][9] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication. When a replication fork encounters this roadblock, it collapses, generating a toxic DSB.[10]
In cancer cells with a functional HR pathway, these DSBs can be repaired. However, in BRCA-mutated cancer cells, the inability to perform HR repair makes the damage irreparable, triggering apoptosis.[1][4]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Synthesis Protocol: From Starting Material to Core Pharmacophore
This section outlines the large-scale synthesis of the 2H-indazole-7-carboxamide core, a pivotal intermediate for PARP inhibitors like Niraparib.
Required Materials and Equipment
| Category | Item | Specifications |
| Reagents | This compound | Purity >98% |
| Palladium on Carbon (Pd/C) | 10 wt. %, 50% wet | |
| Hydrogen Gas (H₂) | High purity grade (99.999%) | |
| Sodium Nitrite (NaNO₂) | ACS Grade or higher | |
| Hydrochloric Acid (HCl) | 37% (concentrated), ACS Grade | |
| Tin(II) Chloride Dihydrate (SnCl₂) | Optional reducing agent, >98% | |
| Phenylpiperidine Boronic Acid derivative | Custom synthesis, >97% | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | For cross-coupling | |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous, >99% | |
| Solvents | Methanol (MeOH), Ethanol (EtOH), Dioxane, Toluene | Anhydrous, HPLC Grade |
| Equipment | Glass-lined reactor with overhead stirrer | 50 L - 500 L capacity |
| Temperature control unit (heating/cooling circulator) | -20 °C to 150 °C range | |
| Hydrogenator (for catalytic reduction) | Parr-type or equivalent industrial scale | |
| Filtration system (e.g., Nutsche filter-dryer) | Appropriate for batch size | |
| Rotary evaporator and vacuum oven | For solvent removal and drying | |
| HPLC and LC-MS systems | For reaction monitoring and QC |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area, wearing appropriate PPE including safety goggles, gloves, and a lab coat.[11] Avoid dust formation.[12]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation step must be performed in a dedicated, properly grounded reactor (hydrogenator) by trained personnel. Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
Sodium Nitrite & Diazotization: Sodium nitrite is an oxidizer and is toxic if swallowed. Diazonium salts formed during the reaction are unstable and potentially explosive, especially if allowed to dry. This reaction must be performed at low temperatures (0–5 °C) and the intermediate should be used immediately without isolation.
-
General Precautions: All operations should be conducted in a chemical fume hood or a well-ventilated pilot plant environment.[13] An emergency eyewash and shower station must be readily accessible.[11]
Synthetic Workflow
Caption: High-level workflow for the synthesis of an indazole-based PARP inhibitor.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination
-
Rationale: Catalytic hydrogenation using Pd/C is the method of choice for large-scale nitro group reductions due to its high efficiency, clean conversion, and the ease of catalyst removal (filtration). The generation of water as the only byproduct makes it an environmentally benign ("green") option compared to stoichiometric metal reductants.[14][15]
-
Procedure:
-
Charge a 100 L hydrogenator with this compound (5.0 kg, 19.98 mol) and Methanol (50 L).
-
Stir the mixture to achieve a uniform slurry.
-
Carefully add 10% Palladium on Carbon (250 g, 5 wt. %) under a nitrogen atmosphere.
-
Seal the reactor and purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 50 psi with hydrogen and heat the mixture to 40 °C.
-
Maintain the reaction under these conditions, monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Monitor the reaction for completion by HPLC (disappearance of starting material).
-
Once complete, cool the reactor to room temperature, vent the hydrogen, and purge three times with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol (10 L).
-
Concentrate the combined filtrates under reduced pressure to yield the crude 3-Amino-2-(aminocarbonyl)benzoic acid derivative, which is carried forward without further purification.
-
Step 2: Diazotization and Indazole Ring Formation
-
Rationale: This classical transformation efficiently constructs the heterocyclic indazole core. The in situ formation of a diazonium salt from the newly formed aniline, followed by intramolecular cyclization, is a robust and high-yielding method. Strict temperature control is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Procedure:
-
In a 200 L glass-lined reactor, dissolve the crude product from Step 1 in a mixture of concentrated HCl (10 L) and water (50 L). Cool the solution to 0-5 °C using a chiller.
-
In a separate vessel, prepare a solution of Sodium Nitrite (1.5 kg, 21.7 mol) in water (5 L).
-
Slowly add the sodium nitrite solution to the reactor subsurface over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Monitor the formation of the indazole ring by HPLC.
-
Upon completion, carefully adjust the pH of the solution to ~7.0 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the resulting solid, wash with cold water (2 x 20 L), and dry under vacuum at 50 °C to yield the 2H-indazole-7-carboxamide core.
-
Step 3: N-Arylation via Suzuki Coupling
-
Rationale: The Suzuki cross-coupling reaction is a powerful and versatile tool in pharmaceutical manufacturing for creating C-N bonds (in this variation, N-arylation). It offers high tolerance for various functional groups, utilizes stable boronic acid reagents, and palladium catalysis provides high yields and selectivity, making it ideal for late-stage functionalization.[16]
-
Procedure:
-
Charge a 200 L reactor with the 2H-indazole-7-carboxamide from Step 2 (3.0 kg, 18.6 mol), the desired arylboronic acid derivative (e.g., (4-((3S)-piperidyl)phenyl)boronic acid, 1.1 eq), and Potassium Carbonate (7.7 kg, 55.8 mol).
-
Purge the reactor with nitrogen. Add a degassed solvent mixture of Dioxane (45 L) and Water (15 L).
-
Add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Heat the reaction mixture to 85-90 °C and stir for 8-12 hours.
-
Monitor the reaction for completion by HPLC.
-
Cool the mixture to room temperature and add water (50 L) and Ethyl Acetate (50 L).
-
Separate the organic layer, wash with brine (20 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/Heptane) to afford the final PARP inhibitor precursor.
-
Quality Control and Process Analytics
A robust analytical framework is essential to ensure the quality, purity, and consistency of the final product.
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | LC-MS, ¹H NMR, ¹³C NMR | Confirms the chemical structure of intermediates and final product. | Matches reference standard spectra and expected mass. |
| Purity | RP-HPLC with UV detection | Quantifies the product and detects process-related impurities.[17][18] | >99.5% area by HPLC. |
| Residual Solvents | Headspace GC-MS | Ensures solvents used in the process are removed to safe levels. | Conforms to ICH Q3C guidelines. |
| Inorganic Impurities | ICP-MS | Quantifies residual palladium from the coupling step. | <10 ppm. |
| Reaction Progress | In-process HPLC or TLC | Monitors the conversion of starting materials to products. | Starting material <1.0%. |
Conclusion
This application note presents a detailed, scalable, and scientifically grounded protocol for the synthesis of a core indazole-based PARP inhibitor structure. By starting with this compound, this route provides an efficient pathway to a key pharmaceutical intermediate. The rationale provided for each step, from the choice of green chemistry principles in the reduction to the robust C-N bond formation via Suzuki coupling, offers researchers and process chemists a solid foundation for development and large-scale manufacturing. The integrated safety protocols and stringent analytical controls ensure the production of a high-quality active pharmaceutical ingredient precursor, ready for final elaboration into life-saving oncology drugs.
References
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
-
Cancers (Basel). (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
Journal of Cancer. (2012). PARP inhibitors: its role in treatment of cancer. [Link]
-
CancerNetwork. (2017). PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. [Link]
-
ResearchGate. (n.d.). Role of PARP in DNA repair and main effects of PARP inhibitors. [Link]
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors?[Link]
-
Cancer Research UK. (n.d.). PARP Inhibitors. [Link]
-
SciSpace. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. [Link]
-
Wikipedia. (n.d.). PARP inhibitor. [Link]
-
Brieflands. (2016). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. [Link]
-
National Institutes of Health (NIH). (2022). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. [Link]
-
ResearchGate. (2022). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. [Link]
-
National Institutes of Health (NIH). (2021). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. [Link]
-
International Journal of Pharmaceutical Research. (2021). A Critical Review on Analytical Methods for FDA Approved Drugs: Olaparib. [Link]
-
Royal Society of Chemistry. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]
-
International Journal of Applied Pharmaceutics. (2021). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. [Link]
-
ResearchGate. (2015). Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. [Link]
-
ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
Sources
- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. This compound CAS#: 943522-94-9 [amp.chemicalbook.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. turkjps.org [turkjps.org]
"purification techniques for products derived from 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt"
An Application Guide
Purification Strategies for Synthetic Derivatives of 2-(Aminocarbonyl)-3-nitrobenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of products derived from 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. Primarily focusing on the common synthetic transformation—the reduction of the nitro group to an amine—this document outlines robust methodologies including recrystallization, acid-base extraction, and column chromatography. The content is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure the attainment of high-purity compounds essential for subsequent applications.
Introduction: The Purification Challenge
2-(Aminocarbonyl)-3-nitrobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The starting material possesses three key functional groups: a carboxylic acid, an aromatic nitro group, and an amide. Synthetic manipulation of these groups, particularly the reduction of the nitro moiety to form 2-(aminocarbonyl)-3-aminobenzoic acid, is a common and critical step[1].
However, synthetic reactions rarely proceed with 100% efficiency. The resulting crude product is often a mixture containing:
-
The desired product.
-
Unreacted starting material.
-
Partially reacted intermediates (e.g., nitroso or hydroxylamino species).
-
Byproducts from side reactions.
-
Residual reagents and catalysts.
The structural similarity between the desired product and these impurities necessitates robust and carefully selected purification strategies. The choice of method depends on the specific physicochemical properties of the target molecule and its contaminants. This guide provides a logical framework for selecting and executing the optimal purification protocol.
Strategic Approach to Purification
The first step in any purification workflow is to analyze the potential composition of the crude mixture. For derivatives of 2-(aminocarbonyl)-3-nitrobenzoic acid, the key difference often lies in the polarity and acid-base properties of the functional groups. The primary derivative, 2-(aminocarbonyl)-3-aminobenzoic acid, is amphoteric, containing both a basic amine and an acidic carboxylic acid. This property is ripe for exploitation.
A logical workflow for selecting the appropriate purification technique is presented below.
Caption: Workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the preferred method for purifying solid, crystalline compounds when impurities are present in small amounts. It is efficient, scalable, and often yields material of very high purity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures[2][3].
3.1. Rationale and Solvent Selection
An ideal recrystallization solvent should dissolve the target compound extensively at its boiling point but sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[3].
For polar aromatic acids and amines, such as derivatives of 2-(aminocarbonyl)-3-nitrobenzoic acid, polar protic solvents are often effective. Mixed solvent systems provide fine control over solubility.[2][4].
| Solvent System | Boiling Point (°C) | Rationale & Use Case | Safety Considerations |
| Ethanol/Water | ~78-100 | Ethanol dissolves the organic compound; water is added as an anti-solvent to induce crystallization upon cooling. Excellent for many nitrobenzoic and aminobenzoic acids[4]. | Flammable (Ethanol). Use in a fume hood away from ignition sources. |
| Acetone/Water | ~56-100 | Similar to ethanol/water, but acetone's lower boiling point allows for easier removal during drying. | Highly flammable (Acetone). |
| Ethyl Acetate | 77 | A moderately polar solvent. Good for compounds that are too soluble in alcohols. Often used for aminobenzoic acids[3][5]. | Flammable. Irritant. |
| Water | 100 | Useful if the compound has sufficient water solubility at high temperatures and low solubility when cold. The potassium salt starting material is water-soluble. | Non-hazardous. |
3.2. Protocol: Purification of 2-(Aminocarbonyl)-3-aminobenzoic Acid
This protocol assumes the reduction of the nitro group has been performed and the crude product is a solid.
-
Solvent Selection Test: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various candidate solvents (e.g., ethanol, water, ethyl acetate). Heat the soluble samples and cool them in an ice bath to observe crystal formation. An ethanol/water system is a promising starting point[2][4].
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and swirling.
-
Decolorization (Optional): If the solution is highly colored due to persistent impurities, add a small amount (~1-2% by weight) of activated charcoal. Swirl and heat the mixture for a few minutes[3].
-
Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Reheat the clear filtrate until the compound is fully dissolved. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
-
Purity Check: Assess purity via melting point determination and TLC or HPLC analysis.
Method 2: Acid-Base Extraction
This powerful technique exploits the acidic and basic nature of the functional groups on the target molecule and impurities. For purifying 2-(aminocarbonyl)-3-aminobenzoic acid, which is amphoteric, this method can effectively separate it from neutral byproducts or unreacted starting material.
4.1. Mechanistic Principle
The principle involves changing the charge state of the target molecule to selectively move it between an aqueous phase and an immiscible organic phase.
-
Acidification (pH < 2): The basic amino group is protonated (-NH2 → -NH3+), and the carboxylic acid remains protonated (-COOH). The resulting salt is typically water-soluble.
-
Basification (pH > 10): The acidic carboxylic acid is deprotonated (-COOH → -COO-), making the molecule water-soluble as a carboxylate salt.
-
Neutralization (pH ~ 4-6): The molecule exists as a zwitterion or in its least soluble neutral form, allowing it to be extracted into an organic solvent or to precipitate from an aqueous solution[6].
Caption: Acid-base extraction workflow for product isolation.
4.2. Protocol: Isolation from Neutral Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous HCl (e.g., 1 M).
-
Separation: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated amino acid product will move into the aqueous layer, while neutral impurities remain in the organic layer[7].
-
Isolate Layers: Drain the lower aqueous layer into a clean flask.
-
Wash (Optional): To remove any remaining impurities, wash the aqueous layer with a fresh portion of ethyl acetate. Discard the organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the pH reaches the isoelectric point (~pH 4-5), at which point the product will precipitate out of the solution. A patent for purifying 3-nitrobenzoic acid uses a similar pH adjustment for precipitation[6].
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Method 3: Column Chromatography
For challenging separations where compounds have similar solubilities, or when very high purity is required, column chromatography is the method of choice[3][8]. This technique separates compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase[9].
5.1. Rationale and System Selection
-
Stationary Phase: For polar compounds like aromatic acids and amines, silica gel (SiO2) is the most common stationary phase due to its high polarity[8].
-
Mobile Phase (Eluent): The eluent's polarity is critical. A non-polar solvent will result in slow or no movement of polar compounds, while a highly polar solvent will elute everything too quickly, leading to poor separation[8]. A mixture of solvents is typically used, starting with a lower polarity and gradually increasing it to elute compounds of increasing polarity.
-
TLC First: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC)[8]. The ideal system gives the target compound an Rf value of ~0.25-0.35.
| Eluent System (by increasing polarity) | Target Compound Class | Rationale |
| Hexane / Ethyl Acetate | Less polar derivatives (e.g., esters) | A standard system for a wide range of polarities. Start with 10-20% EtOAc and increase as needed. |
| DCM / Methanol | Polar derivatives (acids, amines) | Dichloromethane is a versatile solvent, and adding small amounts (1-10%) of methanol dramatically increases polarity to elute highly polar compounds. |
| Ethyl Acetate / Acetic Acid | Carboxylic Acids | Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and reduce "tailing" of acidic compounds on silica gel. |
5.2. Protocol: General Column Chromatography Purification
Sources
- 1. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors via 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For correspondence:
Abstract
This document provides a comprehensive guide for the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt as a readily available starting material. The synthetic strategy focuses on the construction of a versatile 8-amino-2H-phthalazin-1-one scaffold, a key pharmacophore present in several potent PARP inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and guidance for the generation of a library of potential therapeutic agents. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Promise of PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival.[1][2]
The therapeutic strategy of PARP inhibition is a prime example of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing DNA repair defects leads to the accumulation of unrepaired DNA damage and subsequent cell death, while having a minimal effect on healthy cells with intact repair mechanisms.[3] This targeted approach has led to the development and approval of several PARP inhibitors, such as Olaparib, for the treatment of various cancers, including ovarian, breast, and prostate cancers.[4][5]
The core chemical structure of many successful PARP inhibitors is based on a heterocyclic scaffold that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[6] Among these, the phthalazinone core has emerged as a privileged scaffold in the design of potent PARP inhibitors.[1][5] This guide outlines a synthetic route to novel phthalazinone-based PARP inhibitors, starting from the economically viable this compound.
Synthetic Strategy: From Starting Material to a Diversifiable Scaffold
The synthetic approach detailed herein is a two-stage process. The first stage focuses on the synthesis of a key intermediate, 8-amino-2H-phthalazin-1-one, from this compound. The second stage describes the diversification of this intermediate through N-alkylation to generate a library of novel PARP inhibitor candidates.
Rationale for the Synthetic Route
The choice of this compound as the starting material is predicated on its structural features, which are amenable to the efficient construction of the phthalazinone ring system. The ortho-disposed carbamoyl and carboxylic acid groups are perfectly positioned for cyclization with hydrazine. The nitro group at the 3-position can be readily reduced to an amino group, which serves as a handle for further functionalization to explore the structure-activity relationship (SAR) of the synthesized compounds.
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall synthetic workflow from the starting material to a library of novel PARP inhibitors.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Preparation of 2-(Aminocarbonyl)-3-nitrobenzoic Acid (Free Acid)
Rationale: The commercially available potassium salt is converted to the free carboxylic acid to ensure solubility in the organic solvents used in the subsequent reduction step.
-
Materials:
-
This compound
-
Deionized water
-
2 M Hydrochloric acid (HCl)
-
Ice bath
-
Buchner funnel and filter paper
-
-
Protocol:
-
Dissolve this compound in a minimum amount of deionized water in a beaker with stirring.
-
Cool the solution in an ice bath.
-
Slowly add 2 M HCl dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to a constant weight to yield 2-(Aminocarbonyl)-3-nitrobenzoic Acid.
-
Step 1: Synthesis of 2-Amino-3-(aminocarbonyl)benzoic Acid
Rationale: This step involves the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, with high selectivity for the nitro group over the carboxylic acid and amide functionalities.[7][8]
-
Materials:
-
2-(Aminocarbonyl)-3-nitrobenzoic Acid
-
Ethanol or Methanol
-
10% Palladium on carbon (Pd/C) catalyst (5 mol%)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen
-
Celite®
-
-
Protocol:
-
In a flask suitable for hydrogenation, dissolve 2-(Aminocarbonyl)-3-nitrobenzoic Acid in ethanol or methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi in a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be recrystallized if necessary.
-
Step 2: Synthesis of 8-Amino-2H-phthalazin-1-one (Core Scaffold)
Rationale: The phthalazinone ring is formed through a condensation reaction between the ortho-disposed amino and carboxylic acid groups of the intermediate with hydrazine. This cyclization is a common and reliable method for the synthesis of phthalazinones.[6][9]
-
Materials:
-
2-Amino-3-(aminocarbonyl)benzoic Acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or 2-ethoxyethanol
-
Reflux condenser
-
-
Protocol:
-
To a round-bottom flask, add 2-Amino-3-(aminocarbonyl)benzoic Acid and ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-120 °C depending on the solvent).
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield 8-Amino-2H-phthalazin-1-one.
-
Step 3: Library Synthesis via N-Alkylation of 8-Amino-2H-phthalazin-1-one
Rationale: N-alkylation of the phthalazinone core is a straightforward method to introduce a variety of substituents, allowing for the exploration of the SAR and the optimization of PARP inhibitory activity.[1][10]
-
Materials:
-
8-Amino-2H-phthalazin-1-one
-
A library of alkyl halides (e.g., benzyl bromide, 4-fluorobenzyl bromide, etc.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol (General Procedure):
-
In a round-bottom flask, dissolve 8-Amino-2H-phthalazin-1-one in anhydrous DMF.
-
Add a base such as K₂CO₃ (2.0 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the reactivity of the alkyl halide (typically 2-12 hours).
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 8-amino-2H-phthalazin-1-one derivative.
-
Data Presentation
The following table presents expected yields for the key steps in the synthesis of the 8-amino-2H-phthalazin-1-one core scaffold.
| Step | Product | Typical Yield (%) |
| 1 | 2-Amino-3-(aminocarbonyl)benzoic Acid | 85-95% |
| 2 | 8-Amino-2H-phthalazin-1-one | 70-85% |
Mechanistic Insights
Phthalazinone Ring Formation
The formation of the phthalazinone ring proceeds through a nucleophilic acyl substitution followed by a dehydration reaction. The more nucleophilic nitrogen of hydrazine attacks the carboxylic acid (or its activated form), leading to a tetrahedral intermediate which then eliminates water to form an acylhydrazide. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the amide carbonyl, followed by another dehydration step, yields the stable phthalazinone ring.
Caption: Simplified mechanism for the formation of the phthalazinone ring.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and efficient pathway for the synthesis of novel PARP inhibitors based on a phthalazinone scaffold, starting from this compound. The key 8-amino-2H-phthalazin-1-one intermediate can be readily synthesized in good yields and subsequently diversified to generate a library of potential drug candidates. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space in the quest for more effective cancer therapies.
References
-
Mechanism of Action of PARP Inhibitors - ResearchGate. Available from: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. Available from: [Link]
-
The mechanism of PARP inhibitor action is identified - Drug Target Review. Available from: [Link]
-
What are PARP inhibitors? - MD Anderson Cancer Center. Available from: [Link]
-
PARP Inhibitors | Targeted cancer drugs. Available from: [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
2-Carbamoyl-3-nitrobenzoic acid - MySkinRecipes. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. Available from: [Link]
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC - NIH. Available from: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available from: [Link]
-
Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Design and Synthesis of Novel Poly ADP-ribose Polymerase 1 (PARP1) Inhibitors for the Treatment of Solid Tumors - Books. Available from: [Link]
-
Strategies Employed for the Development of PARP Inhibitors | Springer Nature Experiments. Available from: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available from: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. Available from: [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - MDPI. Available from: [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. Available from: [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH. Available from: [Link]
-
Recent Developments in Chemistry of Phthalazines - Longdom Publishing. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. Available from: [Link]
-
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed. Available from: [Link]
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- 5. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
"common side reactions in the synthesis of benzimidazoles from 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt"
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of benzimidazole derivatives, specifically focusing on the reductive cyclization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. Our goal is to equip you with the scientific rationale and practical solutions needed to overcome common challenges in this synthesis.
Plausible Reaction Pathway: An Overview
The synthesis of a benzimidazolone from this compound is not a commonly documented procedure, but it is chemically feasible via a reductive cyclization pathway. The core transformation involves two key steps:
-
Reduction: The aromatic nitro group is reduced to a primary amine.
-
Intramolecular Cyclization: The newly formed ortho-amino group attacks the adjacent amide (aminocarbonyl) moiety, leading to the formation of the benzimidazol-2-one ring system with the elimination of water.
The expected final product from this reaction is Benzimidazol-2-one-7-carboxylic acid .
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low yield or fails to produce the desired product. What are the likely causes?
This is the most common issue and can be traced to several competing side reactions or suboptimal conditions. Let's break down the probable causes.
Cause A: Incomplete Reduction of the Nitro Group
The reduction of the nitro group is the critical first step. If this step is inefficient, the subsequent cyclization cannot occur.
-
Scientific Rationale: The conversion of an aromatic nitro group to an amine proceeds through several intermediates (nitroso, hydroxylamino). If the reducing agent is not potent enough or is deactivated, the reaction can stall at these intermediate stages, which will not cyclize to the desired benzimidazolone.[1][2] The choice of reducing agent is therefore paramount and must be compatible with the other functional groups present.[3]
-
Solutions & Protocol Adjustments:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd/C): This is often a clean and effective method.[2] However, palladium catalysts can be poisoned by impurities like sulfur compounds.[4] Ensure high-purity starting materials and solvents. If the reaction stalls, consider increasing catalyst loading or hydrogen pressure.[5]
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are robust and cost-effective methods.[2][3][6] Tin(II) chloride (SnCl₂) is particularly effective for reducing nitro groups in the presence of other reducible functionalities.[7] A potential drawback is the often strenuous acidic workup required to remove metal salts.
-
-
Verify Reagent Activity: Ensure your reducing agent is active. For instance, metal powders (like iron or zinc) should be fresh and finely divided to ensure maximum surface area. Catalysts like Pd/C should be stored under inert gas and handled properly to prevent deactivation.[4]
-
Cause B: Hydrolysis of the Amide Bond
Your starting material is structurally similar to phthalamic acid, and the proximity of the carboxylic acid and amide groups creates a vulnerability.
-
Scientific Rationale: The neighboring carboxylic acid group can act as an intramolecular catalyst, significantly accelerating the hydrolysis of the amide bond, especially under acidic conditions.[8][9][10] This side reaction cleaves the aminocarbonyl group, forming 3-nitrophthalic acid. This byproduct lacks the necessary amide functionality for cyclization into a benzimidazolone. While the stability of phthalamic acid derivatives increases in neutral or alkaline solutions, the conditions used for reduction (e.g., Fe/HCl) are often acidic, creating a direct conflict.[8]
-
Solutions & Protocol Adjustments:
-
pH Control: If using a metal/acid system, consider buffering the reaction or using a milder acid like acetic acid instead of strong mineral acids. The ideal scenario is to perform the reduction under neutral or slightly basic conditions if possible.
-
Neutral Reduction Methods: Catalytic hydrogenation (H₂/Pd/C) or using sodium dithionite (Na₂S₂O₄) are performed under neutral conditions and would be highly preferable to mitigate amide hydrolysis.[11]
-
Cause C: Thermal Decarboxylation
The carboxylic acid group on the aromatic ring may be lost as carbon dioxide, particularly if the reaction is heated.
-
Scientific Rationale: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. The decarboxylation temperature for 3-nitrobenzoic acid is reported to be above 238°C, while for 2-nitrobenzoic acid it is lower, around 180°C.[12] While the reaction may not be run at such high temperatures, localized heating or prolonged reaction times at moderately elevated temperatures can still lead to significant loss of the carboxyl group, resulting in a byproduct that cannot be the desired carboxylic acid-substituted benzimidazolone.[13]
-
Solutions & Protocol Adjustments:
-
Temperature Management: Conduct the reaction at the lowest possible temperature that still allows for efficient nitro reduction. Many reductions, including those with SnCl₂ or catalytic hydrogenation, can be run effectively at or slightly above room temperature.
-
Avoid High-Boiling Solvents: Refrain from using high-boiling solvents that might tempt the use of higher reaction temperatures. Solvents like methanol, ethanol, or THF are often suitable.
-
Q2: My TLC analysis shows multiple spots, and the final product is impure. How do I identify and deal with the byproducts?
The presence of multiple spots is a direct consequence of the side reactions discussed above.
-
Identification of Impurities:
-
Unreacted Starting Material: Will have a different polarity compared to the product. Can be identified by co-spotting with a standard of the starting material on the TLC plate.
-
Amine Intermediate (2-amino-3-(aminocarbonyl)benzoic acid): This is the product of a complete reduction but incomplete cyclization. It is typically more polar than the final benzimidazolone. Its presence can be confirmed by LC-MS.
-
Amide Hydrolysis Product (3-nitrophthalic acid or 3-aminophthalic acid): These dicarboxylic acids are highly polar and will likely remain at the baseline of the TLC plate in many solvent systems.
-
Decarboxylation Product (4-nitro-2-aminobenzamide or the final decarboxylated benzimidazolone): These will be less polar than their carboxylic acid-containing counterparts. LC-MS analysis is the best tool for confirmation.
-
-
Purification Strategies:
-
Acid-Base Extraction: The desired product, Benzimidazol-2-one-7-carboxylic acid, is amphoteric but primarily acidic. During workup, you can dissolve the crude mixture in a weak base (e.g., sodium bicarbonate solution), filter off any non-acidic impurities, and then re-precipitate your product by acidifying the filtrate.
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (by adding methanol) is often effective.
-
Recrystallization: This is an excellent final purification step. The choice of solvent will depend on the polarity of your final product, but ethanol, methanol, or water/ethanol mixtures are good starting points.
-
Frequently Asked Questions (FAQs)
Q: What is the precise chemical structure of the expected final product? A: The expected product is 4-carboxy-1,3-dihydro-2H-benzimidazol-2-one , also known as Benzimidazol-2-one-7-carboxylic acid , based on IUPAC numbering that prioritizes the heterocyclic ring.
Q: Why is the choice of reducing agent so critical in this specific synthesis? A: The choice is critical because the starting material contains three functional groups (nitro, amide, carboxylic acid salt) that can all react under different conditions. An ideal reducing agent must be chemoselective, reducing only the nitro group while leaving the amide and carboxyl groups intact. Furthermore, the pH conditions associated with the reducing agent (e.g., acidic for SnCl₂) can promote unwanted side reactions like amide hydrolysis.[3][8]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Methanol 9:1 with a few drops of acetic acid to improve spot shape). The reaction is complete when the spot corresponding to the starting material has disappeared. For more precise monitoring, especially to track the formation of the intermediate amine, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q: What is a reliable work-up procedure? A: After the reaction is complete, a typical workup involves:
-
Quenching the reaction carefully (e.g., neutralizing the acid if used).
-
Filtering off any solid catalyst or metal residues.
-
Removing the organic solvent under reduced pressure.
-
Performing an acid-base extraction as described in the purification section to isolate the acidic product.
-
Washing the final solid product with cold water and then a non-polar solvent like diethyl ether to remove residual organic impurities.
-
Drying the product under vacuum.
Visualizing the Chemistry and Logic
Diagrams of Reaction Pathways
The following diagrams illustrate the intended reaction and the major competing side reactions.
Main Reaction Pathway
Caption: Intended synthetic route via reduction and cyclization.
Major Side Reaction Pathways
Caption: Key competing side reactions: hydrolysis and decarboxylation.
Experimental Protocols & Data
Protocol 1: Reductive Cyclization using Tin(II) Chloride (SnCl₂)
This protocol is recommended as it is effective and less prone to causing decarboxylation due to the milder temperature conditions.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of water, then add ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To this solution, add 4-5 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O).[7]
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is slow, gently heat the mixture to 50-60°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Basify the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin hydroxides. Wash the filter cake thoroughly with water.
-
Transfer the aqueous filtrate to a clean beaker and cool in an ice bath.
-
Slowly acidify the filtrate with 2M HCl until the pH is ~3-4. The desired product should precipitate out as a solid.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether.
-
Drying: Dry the product in a vacuum oven at 60-70°C.
Data Summary: Comparison of Reducing Systems
| Reducing System | Typical Conditions | Advantages | Potential Drawbacks |
| SnCl₂·2H₂O | EtOH/H₂O, RT to 60°C | High chemoselectivity; tolerates many functional groups.[7] | Requires careful workup to remove tin salts. |
| H₂ (1 atm), Pd/C | MeOH or EtOH, RT | Clean reaction; byproduct is water; neutral conditions prevent hydrolysis.[2] | Catalyst can be poisoned; may require pressure for difficult reductions.[4][5] |
| Fe / Acetic Acid | EtOH/AcOH, 70-80°C | Inexpensive and effective. | Requires heating (risk of decarboxylation); acidic conditions risk hydrolysis. |
| Na₂S₂O₄ | H₂O/THF, 60-70°C | Good for sensitive substrates; neutral conditions.[11] | Can sometimes be a weaker reducing agent; requires aqueous system. |
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
References
-
Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed. Available at: [Link]
-
The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. American Chemical Society. Available at: [Link]
-
The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. ACS Publications. Available at: [Link]
-
Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]
-
Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ResearchGate. Available at: [Link]
-
Thermal Decarboxylation of Nitrobenzoic Acids. I. J-STAGE. Available at: [Link]
-
Phthalic acid. Wikipedia. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. National Institutes of Health (NIH). Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]
- Process for the reduction of nitro derivatives to amines. Google Patents.
-
Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Benzimidazolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. PubMed. Available at: [Link]
-
3-Nitrobenzoic acid. Wikipedia. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]
-
my nitro refuses to be reduced. Reddit. Available at: [Link]
- Process for the manufacture of benzimidazolones-(2). Google Patents.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. academic.oup.com [academic.oup.com]
"improving the yield of PARP inhibitors from 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt"
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is specifically tailored to address the challenges and improve the yield of PARP inhibitors when starting from 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. Our focus is on providing practical, field-proven insights to navigate the complexities of this multi-step synthesis.
Introduction: A Plausible Synthetic Pathway
The synthesis of many potent PARP inhibitors, such as Olaparib, hinges on the construction of a core phthalazinone scaffold.[1][2] Your starting material, this compound, is a viable precursor for this critical intermediate. The overall synthetic strategy involves a three-stage process:
-
Reduction of the Nitro Group: Conversion of the nitrobenzoic acid derivative to its amino counterpart.
-
Cyclization: Formation of the foundational phthalazinone ring system.
-
Functionalization and Coupling: Elaboration of the phthalazinone core and final amide bond formation to yield the target PARP inhibitor.
This guide is structured in a question-and-answer format to directly address common issues you may encounter at each stage of this pathway.
Stage 1: Reduction of 2-(Aminocarbonyl)-3-nitrobenzoic Acid
The initial step in this synthesis is the reduction of the nitro group to an amine. This transformation is crucial for the subsequent cyclization reaction.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Frequently Asked Questions & Troubleshooting
Q1: What are the recommended reducing agents for this step, and what are the pros and cons of each?
A1: The choice of reducing agent is critical and depends on the scale of your reaction and the equipment available. Here's a comparison of common methods:
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Fe / HCl | Cost-effective, suitable for large-scale synthesis. | Requires acidic conditions which may affect other functional groups; work-up can be cumbersome due to iron salts. | Iron powder in the presence of a mineral acid like HCl.[3] |
| SnCl₂ / HCl | Generally provides clean reductions with good yields. | Tin salts can be toxic and require careful disposal; acidic conditions are necessary. | Stannous chloride in concentrated HCl. |
| H₂ / Pd-C | Catalytic method, often results in very clean product with simple filtration work-up. | Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. | Hydrogen gas bubbled through a solution containing the substrate and a palladium on carbon catalyst. |
For initial lab-scale synthesis, catalytic hydrogenation (H₂/Pd-C) often provides the cleanest results and simplest purification.
Q2: My yield is low after the reduction. What are the likely causes?
A2: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you may need to add more reducing agent or increase the reaction time/temperature.
-
Over-reduction: While less common for aromatic nitro groups, aggressive conditions could potentially affect the amide or carboxylic acid moieties.
-
Degradation of Starting Material or Product: The acidic conditions required for metal-based reductions can sometimes lead to decomposition. Ensure the temperature is well-controlled.
-
Poor Recovery during Work-up: The amino-benzoic acid product is amphoteric, meaning it has both acidic and basic properties. This can make extraction challenging. Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to maximize precipitation before filtration or to ensure it is in a neutral form for extraction into an organic solvent.
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are these side products?
A3: The formation of side products is a common issue. Potential side products could include:
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamine species. This indicates an incomplete reaction.
-
Products of Side Reactions: Under certain conditions, the newly formed amine could react with other molecules in the reaction mixture.
-
Starting Material: Unreacted 2-(Aminocarbonyl)-3-nitrobenzoic Acid.
To mitigate this, ensure your starting material is pure and that the reaction conditions are optimized for complete conversion.
Stage 2: Cyclization to Form the Phthalazinone Core
With the 2-(Aminocarbonyl)-3-aminobenzoic acid in hand, the next step is to construct the bicyclic phthalazinone core through condensation with hydrazine.
Experimental Workflow: Phthalazinone Formation
Caption: Workflow for the cyclization to form the phthalazinone ring.
Frequently Asked Questions & Troubleshooting
Q1: What are the optimal conditions for the cyclization reaction with hydrazine?
A1: This reaction is typically carried out by heating the amino-benzoic acid derivative with hydrazine hydrate, often in a high-boiling point solvent like ethanol, n-butanol, or acetic acid.[4][5] The reaction temperature is usually at the reflux temperature of the chosen solvent. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
Q2: The yield of my phthalazinone is lower than expected. How can I improve it?
A2: Low yields in the cyclization step can be addressed by considering the following:
-
Purity of the Starting Material: Ensure that the 2-(Aminocarbonyl)-3-aminobenzoic acid from the previous step is of high purity. Impurities can interfere with the cyclization.
-
Reaction Temperature and Time: The cyclization may require prolonged heating. If the reaction is slow, consider a higher boiling point solvent. However, be cautious of potential decomposition at very high temperatures.
-
Hydrazine Stoichiometry: An excess of hydrazine hydrate is often used to drive the reaction to completion. A molar ratio of 1.5 to 3 equivalents of hydrazine hydrate to the starting material is a good starting point.
-
Product Isolation: The phthalazinone product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation by cooling to a low temperature (e.g., 0-5 °C) before filtration. If the product is soluble in the reaction solvent, you may need to remove the solvent under reduced pressure and then triturate or recrystallize the residue from a suitable solvent system.
Q3: I am having trouble with the solubility of my starting material in the reaction solvent. What can I do?
A3: Poor solubility can hinder the reaction rate. To address this:
-
Solvent Screening: Experiment with different high-boiling point polar solvents in which your starting material shows better solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes improve solubility.[6]
-
Formation of a Salt: In some cases, converting the carboxylic acid to a more soluble salt form before the reaction can be beneficial, although this may require subsequent neutralization.
Stage 3: Functionalization and Final Amide Coupling
The final stage involves modifying the phthalazinone core and coupling it with the desired piperazine moiety. For the synthesis of an Olaparib-like molecule, this would involve the formation of a key benzoic acid intermediate followed by an amide coupling.[1][7]
Experimental Workflow: Amide Coupling
Caption: Workflow for the final amide coupling step.
Frequently Asked Questions & Troubleshooting
Q1: Which amide coupling reagents are most effective for this final step?
A1: The choice of coupling reagent is crucial for achieving a high yield and purity in the final product. Several modern coupling reagents are well-suited for this transformation:[8]
| Coupling Reagent | Advantages | Disadvantages |
| HBTU / HATU | High reactivity, often leads to clean and fast reactions. | Can be expensive; byproducts need to be removed during purification. |
| EDC / HOBt | Cost-effective and widely used. | Can sometimes lead to side reactions if not performed under optimal conditions. |
| T3P® (Propylphosphonic Anhydride) | Excellent for forming amide bonds with low epimerization; byproducts are water-soluble and easily removed. | Can be more expensive than older reagents. |
For challenging couplings, HATU often gives superior results.
Q2: My final coupling reaction is sluggish and gives a low yield. What should I investigate?
A2: A problematic coupling reaction can often be traced back to a few key factors:
-
Reagent Quality: Ensure that your carboxylic acid, piperazine derivative, and coupling reagents are pure and anhydrous. Moisture can significantly hinder the reaction.
-
Base: The reaction typically requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction. Ensure you are using a sufficient amount (typically 2-3 equivalents).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) is usually preferred. Ensure your starting materials are fully dissolved.
-
Reaction Temperature: Most amide couplings proceed well at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of potential side reactions.
Q3: How can I effectively purify the final PARP inhibitor?
A3: Purification of the final product is critical to obtain material of high purity for biological testing.
-
Chromatography: Flash column chromatography on silica gel is a common method for removing unreacted starting materials and coupling agent byproducts.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although this is less scalable.
By systematically addressing these common issues, you can significantly improve the yield and purity of your PARP inhibitor synthesis.
References
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. [Link]
- Process for the preparation of olaparib and polymorphs thereof.
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. [Link]
- Processes for preparing olaparib.
-
Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. National Institutes of Health. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. [Link]
-
A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. National Institutes of Health. [Link]
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Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ARKAT USA, Inc.. [Link]
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Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. [Link]
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Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. [Link]
- Process for producing phthalazinone and derivatives of the same.
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health. [Link]
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Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]
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Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. [Link]
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Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Insilico Medicine. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. [Link]
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On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]
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2-Amino-3-nitrobenzoic acid. PubChem. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? Reddit. [Link]
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A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]
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Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. PubMed. [Link]
- Production of 2-amino-3-nitrobenzoic acid.
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
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Reduction of 3-nitrobenzoic acid | Download Scientific Diagram. ResearchGate. [Link]
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PARP inhibition: PARP1 and beyond. National Institutes of Health. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health. [Link]
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Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]
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"troubleshooting poor solubility of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in organic solvents"
Welcome to the technical support guide for 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (CAS 943522-94-9). This resource is designed for researchers, chemists, and formulation scientists to navigate the common challenge of its poor solubility in organic solvents. This guide provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the scientific principles behind them.
Compound Overview
This compound is a highly polar, ionic organic compound. Its structure, featuring a potassium carboxylate, an amide group, and a nitro group, makes it readily soluble in aqueous solutions but presents a significant challenge for dissolution in less polar organic solvents.[1][2] The fundamental principle of "like dissolves like" governs this behavior; the strong ionic and hydrogen-bonding characteristics of the salt are best matched by highly polar solvents.[3][4] This guide will help you overcome this inherent solubility limitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in a common organic solvent (e.g., Toluene, Dichloromethane). Is my compound impure?
Answer: Not necessarily. It is highly unlikely for this potassium salt to dissolve in non-polar solvents like Toluene or moderately polar solvents like Dichloromethane (DCM). The large difference in polarity between your highly polar, ionic salt and a non-polar solvent results in very weak solute-solvent interactions, which are insufficient to overcome the strong intermolecular forces within the compound's crystal lattice.[5]
Initial Troubleshooting Steps:
-
Verify Compound Identity: Confirm the identity and purity of your starting material via Certificate of Analysis (CoA) or analytical techniques like NMR or FTIR.
-
Assess Solvent Polarity: Always start with highly polar, aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are much more suitable starting points.
-
Check for Contaminants: Ensure your solvent is anhydrous and free from contaminants, as impurities can alter polarity and affect solubility.
Q2: I'm using a polar aprotic solvent like DMSO, but the solubility is still lower than expected. What can I do next?
Answer: Even with appropriate solvent selection, achieving high concentrations can be difficult. Several physical and chemical techniques can enhance solubility. The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: A step-by-step workflow for troubleshooting poor solubility.
Detailed Explanations for the Workflow:
-
Step 2: Apply Physical Methods
-
Heating: Gently warming the mixture increases the kinetic energy of the system, which can help overcome the activation energy barrier for dissolution. Always monitor for compound degradation, especially with nitro-aromatic compounds.
-
Sonication: Using an ultrasonic bath applies high-frequency sound waves, which create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, breaking apart solute agglomerates and enhancing solvent interaction with the particle surface.
-
Particle Size Reduction: If you have the solid compound, micronization (reducing particle size) can increase the surface-area-to-volume ratio, leading to a faster dissolution rate.[6][7] Note that this increases the rate of dissolving but not the equilibrium solubility.[6]
-
-
Step 3: Use a Co-Solvent System
-
Principle: A co-solvent system involves mixing two or more miscible solvents to create a blend with ideal polarity for your solute.[8][9] For this potassium salt, you might blend a highly polar solvent (like DMSO) with a moderately polar, protic solvent (like methanol or ethanol). The protic solvent can help solvate the potassium cation and interact with the polar functional groups via hydrogen bonding.[10]
-
Application: Start by dissolving the compound in a minimal amount of the primary solvent (e.g., DMSO). Then, titrate with the co-solvent (e.g., methanol) while stirring. This can disrupt the crystal lattice more effectively than a single solvent.
-
Q3: Can I improve solubility by changing the pH?
Answer: Adjusting pH is a powerful technique, but it is most relevant in aqueous or protic solvent systems. For this specific compound, which is already a potassium salt of a carboxylic acid, the utility in organic solvents is limited. The parent compound, 2-(aminocarbonyl)-3-nitrobenzoic acid, is acidic.[11][12] Forming the potassium salt is a chemical modification specifically designed to increase its polarity and aqueous solubility.
In an organic solvent, adding an acid would protonate the carboxylate anion, converting the salt back to the free acid. This would decrease its polarity and might paradoxically increase its solubility in moderately polar organic solvents while decreasing it in highly polar ones. This approach should be used with caution as it fundamentally changes the chemical nature of the solute.
Q4: Are there any specific solvent systems you recommend?
Answer: The ideal solvent system is application-dependent. However, based on the compound's structure, here is a table of suggested starting points.
| Solvent Class | Example Solvent(s) | Polarity Index | Rationale & Expected Performance |
| Highly Polar Aprotic | DMSO, DMF, NMP | High (7.2, 6.4, 6.7) | Best Choice. These solvents have strong dipole moments capable of solvating both the potassium cation and the polar organic anion.[8] |
| Polar Protic | Methanol, Ethanol | High (5.1, 4.3) | Moderate. Can act as hydrogen bond donors and acceptors. May be effective, especially when heated or used as a co-solvent.[10] |
| Ethers | Tetrahydrofuran (THF) | Moderate (4.0) | Poor. Generally not polar enough to dissolve an ionic salt. |
| Halogenated | Dichloromethane (DCM) | Moderate (3.1) | Very Poor. Insufficient polarity to overcome the ionic forces of the salt. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low (2.4, 2.7) | Insoluble. Non-polar nature makes them unsuitable for dissolving ionic compounds.[3] |
Experimental Protocols
Protocol 1: Standardized Solubility Assessment
This protocol provides a method for determining the approximate solubility of the compound in a given solvent.
-
Preparation: Add a pre-weighed excess amount of this compound (e.g., 20 mg) to a small, tared vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or magnetic stirrer. This ensures the solution reaches equilibrium.
-
Phase Separation: Centrifuge the vial to pellet any undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant (the clear, saturated solution). Evaporate the solvent under vacuum or a gentle stream of nitrogen and weigh the remaining solid residue.[13]
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Protocol 2: Developing a Co-Solvent System
This protocol outlines how to systematically screen for an effective co-solvent mixture.
-
Primary Solvent: In separate vials, attempt to dissolve a known amount of the compound (e.g., 10 mg) in a fixed volume (e.g., 1.0 mL) of primary polar aprotic solvents (DMSO, DMF). Note the degree of dissolution.
-
Select Best Primary: Choose the primary solvent that showed the best (even if incomplete) solubilizing power.
-
Co-Solvent Titration: To a new vial with 10 mg of compound, add the primary solvent dropwise until the solid is just wetted and suspended (e.g., 0.2 mL).
-
Screen Co-Solvents: Slowly add a potential co-solvent (e.g., methanol, ethanol, or even water if permissible for the application) dropwise while vortexing or stirring.
-
Observation: Continue adding the co-solvent until the solid dissolves completely. Record the final volume ratio of the two solvents.
-
Optimization: Repeat with different ratios to find the optimal blend that maximizes solubility while meeting the requirements of your downstream application.
References
- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
- Garekani, H. A. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).
- Methods to boost solubility. (n.d.). IJSDR.
- Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. (2025, January 10). ResearchGate.
- Solubility Enhancement Technique. (n.d.). CUTM Courseware.
- Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. (2025, August 10).
- This compound CAS#: 943522-94-9. (n.d.). ChemicalBook.
- Factors Affecting Solubility. (n.d.). Scribd.
- Solubilities of Salts in Mixed Solvents. (n.d.). nupeg.ufrn.br.
- This compound | CAS 943522-94-9. (n.d.). Santa Cruz Biotechnology.
- Why don't polar and non-polar compounds dissolve each other?. (2015, October 2). Chemistry Stack Exchange.
- 3-Nitrobenzoic acid. (n.d.). Wikipedia.
- 2-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 437547. (n.d.). PubChem.
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
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Technical Support Center: Optimization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize conditions for yield, purity, and scalability.
The synthesis of this target molecule is a multi-step process, with the most critical stages being the formation of the 3-nitrophthalic acid precursor and its subsequent selective mono-amidation. Purity issues often originate in the initial steps, cascading through the synthesis to complicate purification of the final product. This guide is structured to address these challenges sequentially.
Overall Synthetic Workflow
The pathway to this compound involves several key transformations. Understanding this flow is critical for identifying the source of potential issues.
Caption: Synthetic routes to this compound.
Part 1: Troubleshooting the Synthesis of 3-Nitrophthalic Acid Precursor
The purity of your final product is fundamentally determined by the quality of the 3-nitrophthalic acid intermediate. The primary challenge is the formation of the 4-nitro isomer, which is difficult to separate due to similar physical properties.[1]
Q1: My final product is contaminated with an isomer. How can I fix this?
Answer: This is the most common issue and it almost certainly stems from your starting material, 3-nitrophthalic acid.
-
Root Cause: If you are preparing 3-nitrophthalic acid by nitrating phthalic anhydride or phthalic acid, you will inevitably produce a mixture of 3- and 4-nitrophthalic acids.[1][2][3] These isomers are notoriously difficult to separate completely.
-
Expert Recommendation: For high-purity applications, it is strongly advised to synthesize 3-nitrophthalic acid via the oxidation of 1-nitronaphthalene.[1][4] This route avoids the formation of the 4-nitro isomer altogether, yielding a much cleaner starting material. A reported method using a γ-alumina supported ceria(IV) catalyst gives high yield and selectivity under mild conditions.[4]
-
If You Must Use the Nitration Route: Separation is challenging. Fractional crystallization can be attempted, but it is often inefficient. The procedure described in Organic Syntheses involves carefully washing the wet cake of mixed acids with a small amount of water to dissolve a large portion of the more soluble 4-nitrophthalic acid, but this method still results in low yields of the desired 3-nitro isomer.[2]
Q2: The yield of my 3-nitrophthalic acid from the nitration of phthalic anhydride is very low.
Answer: Low yields in this reaction are common and can be attributed to several factors.[3][5]
-
Cause 1: Suboptimal Reagent Concentration & Temperature. The reaction requires aggressive conditions, typically using fuming nitric acid and concentrated sulfuric acid. The temperature must be carefully controlled; a common procedure maintains 100–110°C during the addition of fuming nitric acid.[2] Deviations can lead to incomplete reaction or the formation of decomposition by-products.
-
Cause 2: Difficult Product Isolation. 3-nitrophthalic acid has significant solubility in water, especially when hot.[5] During workup, pouring the reaction mixture into water precipitates the product, but losses to the aqueous mother liquor can be substantial. Ensure the solution is thoroughly cooled before filtration. You can attempt to recover more product by concentrating the filtrate, but this material may be of lower purity.[2][5]
| Parameter | Recommended Condition (Nitration Route) | Rationale |
| Nitrating Mixture | Fuming HNO₃ (sp. gr. 1.51) / Conc. H₂SO₄ (sp. gr. 1.84) | Provides the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration. |
| Temperature | 100–110°C during addition, followed by heating.[2][3] | Ensures sufficient reaction rate, but must be controlled to prevent decomposition and side reactions. |
| Workup | Pour reaction mixture into cold water/ice.[2][5] | Precipitates the product; the large volume of water dilutes the strong acids. |
| Purification | Recrystallization from hot water.[2][5] | Effective for removing inorganic salts and some organic impurities, but not for isomer separation. |
Part 2: Optimization of Selective Mono-Amidation
This is the core step where 3-nitrophthalic anhydride is converted to 2-(aminocarbonyl)-3-nitrobenzoic acid (3-nitrophthalamic acid). The goal is to achieve selective attack by an ammonia source at one carbonyl group without forming the diamide (3-nitrophthalamide).
Q1: My primary side-product is 3-nitrophthalamide. How do I prevent its formation?
Answer: The formation of the diamide, 3-nitrophthalamide, occurs when both carbonyl groups of the anhydride react. This is typically caused by overly harsh reaction conditions.
-
Cause: Excess ammonia, high temperatures, or prolonged reaction times can drive the amidation of the carboxylic acid group of the desired mono-amide product.
-
Optimization Strategy:
-
Stoichiometry: Use a carefully controlled amount of your ammonia source, typically 1.0 to 1.2 equivalents.
-
Temperature Control: Run the reaction at a low temperature. Start the addition of the ammonia source (e.g., aqueous ammonium hydroxide) at 0-5°C and allow the reaction to slowly warm to room temperature. This favors the rapid and kinetically controlled anhydride ring-opening over the slower, thermodynamically driven amidation of the carboxylic acid.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 3-nitrophthalic anhydride starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Q2: The reaction is sluggish and gives a low yield of the desired phthalamic acid.
Answer: A low yield, assuming the diamide is not the issue, points towards an incomplete reaction or degradation of the starting material.
-
Cause 1: Hydrolysis of Anhydride. 3-nitrophthalic anhydride is susceptible to hydrolysis back to 3-nitrophthalic acid if excess water is present under heating. While aqueous ammonia is often used, ensure the reaction is not heated unnecessarily.
-
Cause 2: Poor Solubility. The anhydride may have poor solubility in purely aqueous solutions. Using a co-solvent like Tetrahydrofuran (THF) or Dioxane can help homogenize the reaction mixture and improve reaction rates.
-
Experimental Protocol:
-
Dissolve 3-nitrophthalic anhydride (1 equivalent) in a suitable solvent (e.g., THF) in a flask cooled in an ice-water bath.
-
Slowly add concentrated ammonium hydroxide (1.1 equivalents) dropwise while stirring vigorously, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir and warm to room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with cold, dilute HCl (e.g., 1M) to a pH of ~2. This will precipitate the 2-(aminocarbonyl)-3-nitrobenzoic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Caption: Decision tree for troubleshooting the selective mono-amidation step.
Part 3: Final Salt Formation and Purification
This is the most straightforward step but requires care to ensure high purity and good recovery.
Q1: How do I form the potassium salt and what is the best way to isolate it?
Answer: The salt is formed by neutralizing the carboxylic acid with a suitable potassium base.
-
Choice of Base: Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used. KOH is a stronger base and reacts faster, while K₂CO₃ is weaker and may require gentle warming to ensure complete reaction (with evolution of CO₂). Using one equivalent of KOH is the most direct method.
-
Isolation Protocol:
-
Suspend the purified 2-(aminocarbonyl)-3-nitrobenzoic acid in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Add a stoichiometric amount (1.0 equivalent) of KOH, either as a solid or dissolved in a small amount of water or ethanol.
-
Stir the mixture. The salt may precipitate directly. If it remains dissolved, you can induce precipitation by adding a less polar co-solvent (e.g., diethyl ether or MTBE) until the solution becomes turbid, then allowing it to crystallize.
-
Filter the potassium salt, wash with a small amount of the crystallization solvent or a non-polar solvent like ether, and dry thoroughly under vacuum. The salt is typically more stable and easier to handle than the free acid.
-
Q2: The final potassium salt product is discolored.
Answer: Discoloration often indicates the presence of residual nitro-aromatic impurities or decomposition products.
-
Root Cause: This issue usually traces back to the purity of the preceding acid. If the 2-(aminocarbonyl)-3-nitrobenzoic acid was not pure, the impurities will carry over into the salt.
-
Solution:
-
Purify the Acid First: Before forming the salt, ensure the free acid is pure. Recrystallization of the acid from a solvent like an ethanol/water mixture can be effective. Treatment with activated charcoal during recrystallization can also help remove colored impurities.
-
Wash the Salt: Thoroughly wash the filtered potassium salt with a suitable solvent (like cold ethanol or acetone) to remove any soluble, colored impurities.
-
References
-
Rajiah, T., Chary, K. V. R., Rao, K. S. R., Rao, R. N., & Prasad, R. (2002). Synthesis of 3-nitrophthalic acid by oxidation of 1-nitronaphthalene using γ-alumina supported ceria(IV) as a catalyst. Green Chemistry, 4(2), 151-153. [Link]
-
Organic Syntheses. (1921). 3-Nitrophthalic Acid. Org. Synth., 1, 410. [Link]
-
Petre, R., & Hubca, G. (n.d.). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link]
-
Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]
-
Dains, F. B., & Brewster, R. Q. (1923). THE PREPARATION OF 3-NITROPHTHALIC ACID. Journal of the American Chemical Society, 45(4), 1343-1344. [Link]
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- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Synthesis of 3-nitrophthalic acid by oxidation of 1-nitronaphthalene using γ-alumina supported ceria(iv) as a catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
"degradation pathways of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt under reaction conditions"
Introduction
Welcome to the technical support center for 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (CAS 943522-94-9). This molecule is a valuable intermediate in the synthesis of pharmaceuticals and dyes, often utilized for its reactive functional groups that allow for the construction of complex heterocyclic compounds.[1][2] However, a review of publicly available safety and stability data reveals a significant lack of information regarding its behavior under common reaction and storage conditions. This guide is designed to provide researchers, scientists, and drug development professionals with a predictive framework for understanding the potential degradation pathways of this compound.
Drawing upon established chemical principles and published data on structurally analogous compounds—such as nitrobenzoic acids and aromatic amides—this document offers troubleshooting advice and experimental protocols to ensure the integrity of your research and development activities. The insights provided are grounded in regulatory expectations for stability analysis, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental challenges related to the stability of this compound.
Q1: What are the primary structural liabilities of this molecule that I should be aware of?
A1: The structure of this compound contains two primary functional groups susceptible to degradation under typical experimental conditions:
-
The Aminocarbonyl (Amide) Group: The C-N bond in the amide is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions. This is often the most significant pathway for degradation in aqueous environments.
-
The Nitro Group: Aromatic nitro groups are susceptible to reduction to form amino groups. They are also activating groups for photochemical reactions, making the compound potentially sensitive to light.[4][6]
The aromatic ring itself is relatively stable but can be targeted by strong oxidizing agents. Understanding these liabilities is the first step in designing robust experimental protocols.
Q2: My compound seems to be degrading in aqueous solution. What is the likely cause and how can I mitigate it?
A2: The most probable cause of degradation in aqueous media is the hydrolysis of the aminocarbonyl (amide) group . This reaction can be catalyzed by both acid and base.
-
Under Basic Conditions: The hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of 3-Nitrophthalamic acid (2-carboxy-3-nitrobenzamide) and subsequently 3-Nitrophthalic acid (3-nitrobenzene-1,2-dicarboxylic acid) and ammonia.
-
Under Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This pathway also yields 3-Nitrophthalic acid.
Troubleshooting Hydrolytic Degradation:
-
pH Control: Maintain solutions at a neutral pH (6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer) whenever possible. The rate of hydrolysis is typically at its minimum in the neutral pH range.[7]
-
Temperature: Store stock solutions and reaction mixtures at reduced temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis. Avoid prolonged heating of aqueous solutions.
-
Solvent Choice: If the reaction chemistry allows, consider using anhydrous aprotic solvents to prevent hydrolysis entirely.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Predicted hydrolysis of the amide group.
Q3: Is this compound thermally stable?
A3: While direct data is unavailable, studies on nitrobenzoic acid isomers provide strong guidance. The thermal decomposition of nitrobenzoic acids typically begins at temperatures between 120-200°C.[8] The degradation process is exothermic and can lead to the loss of the nitro group and decarboxylation.
Troubleshooting Thermal Instability:
-
Reaction Temperature: Avoid excessive heating. If high temperatures are required, minimize the reaction time. Use of a lower-boiling point solvent can help control the maximum reaction temperature.
-
DSC Analysis: For critical applications, it is highly recommended to perform a Differential Scanning Calorimetry (DSC) analysis on the material to determine its specific decomposition onset temperature and thermal hazard profile.
Q4: My reaction yield is low, and I'm seeing multiple side products, especially when working near a window or under bright lab lights. Could the compound be light-sensitive?
A4: Yes, it is highly probable. Aromatic compounds containing nitro groups are well-known to be photosensitive.[4] Exposure to light, particularly in the UV spectrum (300-400 nm), can induce degradation.
The mechanism of photodegradation for nitroaromatics can be complex, potentially involving a nitro-nitrite intramolecular rearrangement or photoreduction, leading to a variety of byproducts.[8][9]
Troubleshooting Photodegradation:
-
Protect from Light: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.
-
Control Experiments: If photodegradation is suspected, run a parallel experiment in the dark. A significant difference in the impurity profile compared to a light-exposed sample will confirm photosensitivity.
Q5: How does the compound behave in the presence of common oxidizing or reducing agents?
A5: The compound's susceptibility to redox reactions is high due to the nitro group.
-
Oxidative Conditions: While the aromatic ring is somewhat deactivated by the electron-withdrawing groups, strong oxidizing conditions, such as those generated by Fenton's reagent (H₂O₂/Fe²⁺), can lead to hydroxylation of the aromatic ring and eventual ring-opening.[10][11] This is a common strategy in advanced oxidation processes for wastewater treatment but is typically an undesirable side reaction in synthesis.
-
Reductive Conditions: This is a highly probable and synthetically relevant degradation pathway. The nitro group is readily reduced to an amino group by a wide range of reducing agents (e.g., H₂/Pd-C, Sn/HCl, Na₂S₂O₄). This transformation yields 2-(Aminocarbonyl)-3-aminobenzoic acid . This reaction is so predictable that it is often used intentionally in synthetic routes. However, if unintended, the presence of trace metals or other reducing species can lead to the formation of this impurity.
Troubleshooting Redox Instability:
-
Inert Atmosphere: When working with reagents sensitive to reduction, ensure reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen, which can participate in redox cycles.
-
Reagent Purity: Use high-purity solvents and reagents to avoid contamination with trace metals or other reducing/oxidizing impurities.
-
Quench Appropriately: Ensure that any reducing or oxidizing agents are fully quenched at the end of the reaction to prevent continued degradation during workup and storage.
Caption: Predicted reduction of the nitro group.
Experimental Protocols & Workflows
To proactively identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is essential. This is a mandatory requirement in pharmaceutical development under ICH guidelines.[12][13]
Workflow for a Forced Degradation Study
The following diagram outlines a systematic approach to conducting a forced degradation study.
Sources
- 1. 2-Carbamoyl-3-nitrobenzoic acid | C8H6N2O5 | CID 437547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Carbamoyl-3-nitrobenzoic acid [myskinrecipes.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. cecas.clemson.edu [cecas.clemson.edu]
- 8. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Welcome to the technical support center for the synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (CAS 943522-94-9). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scale. As an important intermediate in the synthesis of advanced therapeutics, such as PARP inhibitors, robust and safe production of this molecule is paramount.[1]
This document moves beyond standard operating procedures to address the nuanced challenges that arise during scale-up. We will explore common pitfalls in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, acute problems that can occur during the scale-up campaign. Each answer provides not only a solution but also the rationale to help you adapt to your specific equipment and process parameters.
Q1: We're experiencing a sudden, sharp exotherm during the nitration step that we didn't see on the lab scale. What's happening and how do we control it?
A1: This is a classic and critical scale-up challenge related to thermal management. Aromatic nitration is a highly exothermic reaction, and its danger is magnified at scale due to the decrease in the surface-area-to-volume ratio, which severely hampers heat dissipation.[2]
Root Cause Analysis:
-
Heat Accumulation: At a larger scale, the heat generated by the reaction can exceed the cooling capacity of the reactor jacket, leading to a rapid temperature increase. This can trigger secondary, more dangerous decomposition reactions.[2][3]
-
Reagent Addition Rate: A dosing rate that was safe in a 1L flask can be catastrophic in a 100L reactor if it allows unreacted nitrating agent to accumulate, followed by a sudden, uncontrolled reaction.
-
Mixing Inefficiency: Poor mixing can create localized "hot spots" where the reaction temperature is much higher than the sensor reading, potentially initiating a runaway.
Corrective Actions & Protocol:
-
Pre-Scale-Up Thermal Hazard Assessment: Before any scale-up, perform reaction calorimetry (using an RC1e or similar instrument) and Differential Scanning Calorimetry (DSC) on the reaction mixture. This is non-negotiable. These studies will determine critical parameters like the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature for synthesis reaction (MTSR).[3][4] This data allows you to engineer the necessary cooling capacity.
-
Implement "Semi-Batch" Dosing: The nitrating agent (e.g., fuming nitric acid or a mixed acid) must be added sub-surface at a controlled rate, ensuring that the reaction is "kinetically controlled" rather than "dosing controlled." The addition rate should be directly tied to the real-time temperature reading of the reactor, with automated shutdown protocols if the temperature exceeds a set safety limit.[5][6]
-
Optimize Mixing: Ensure the agitator speed and design are sufficient to maintain a homogenous mixture and efficient heat transfer to the reactor walls. For viscous reaction mixtures, consider specialized impellers.
Q2: Our product yield has dropped significantly upon scale-up, and HPLC analysis shows several new, unidentified impurities. What are the likely side reactions?
A2: A drop in yield accompanied by new impurities often points to side reactions that were negligible at the lab scale but become significant under the thermal and concentration conditions of a larger batch.
Likely Impurities & Causes:
-
Over-Nitration Products: Poor temperature control can lead to the formation of dinitro- or even trinitro-benzoic acid derivatives. These compounds are often more sensitive and represent a significant safety hazard in addition to a yield loss.[2]
-
Isomeric Impurities: The nitration of a substituted benzene ring can produce isomers. While 3-nitrobenzoic acid is the major product from nitrating benzoic acid, other isomers can form.[7] The exact regioselectivity can be sensitive to temperature and the specific nitrating agent used.
-
Degradation from Hydrolysis: If the reaction work-up involves harsh pH or high temperatures, the amide (-CONH2) or even the carboxylate salt can undergo hydrolysis.
Troubleshooting Workflow:
Below is a decision-tree workflow to diagnose and address yield and purity issues during scale-up.
Caption: Troubleshooting workflow for low yield and impurity issues.
Q3: The final potassium salt product is difficult to filter and dry. It was a fine crystalline powder in the lab, but now it's a gummy solid. Why?
A3: This change in physical properties is a common challenge related to crystallization and solid-state chemistry. The final form of your product is highly dependent on the conditions of its isolation.
Potential Causes:
-
Solvent Entrapment: Rapid precipitation or "crashing out" of the product by adding an anti-solvent too quickly can trap solvent molecules within the solid, leading to an oily or sticky consistency.
-
Polymorphism: Crystalline materials can exist in different crystal forms (polymorphs) with different properties. A change in solvent, temperature, or agitation during crystallization can lead to the formation of a less stable or less crystalline form.
-
Residual Impurities: Even small amounts of impurities can inhibit proper crystal growth, resulting in poor product form.
Protocol for Robust Crystallization:
-
Controlled Cooling & Anti-Solvent Addition: Develop a controlled cooling profile for crystallization. If using an anti-solvent, add it slowly to the product solution at a controlled temperature to allow for the growth of larger, more uniform crystals.
-
Solvent System Screening: The choice of solvent for reaction and crystallization is critical. See the table below for a summary of considerations.
-
Seeding: Introduce a small quantity of previously isolated, high-quality crystalline material ("seed crystals") at the point of supersaturation. This encourages the growth of the desired crystal form and improves consistency.
Table 1: Solvent System Selection Considerations
| Parameter | Rationale | Good Example (Hypothetical) | Poor Example (Hypothetical) |
| Solubility Profile | Reactants should be soluble, but the product should have lower solubility at cooler temperatures to ensure high recovery. | Acetonitrile/Water | Dichloromethane (may have high product solubility, leading to low yield) |
| Boiling Point | Should be high enough for the reaction temperature but low enough for easy removal during drying. | Isopropanol | DMSO (high boiling point, very difficult to remove) |
| Safety | Avoid solvents with high toxicity or low flash points, especially at scale. | Ethanol | Diethyl Ether (very low flash point) |
| Heat Capacity | A higher heat capacity can help buffer against temperature spikes from the reaction exotherm. | Water | Toluene |
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with this synthesis, and what engineering controls are required?
A: The two primary hazards are thermal runaway from the nitration step and the evolution of toxic nitrogen oxide (NOx) gases .[5][6]
-
Thermal Runaway: As detailed in Q1, this is the most severe risk. Engineering controls must include a robust reactor cooling system, an independent emergency quenching system, and a rupture disc vented to a safe location.
-
NOx Evolution: Nitration reactions, especially if temperature control is lost, can release brown NOx gas. This requires a dedicated off-gas treatment system, such as a caustic scrubber, to neutralize these toxic and corrosive fumes before venting.
Q: How does using a potassium salt final form impact the process compared to the free acid?
A: The potassium salt form offers distinct advantages and challenges:
-
Advantages: Typically, the potassium salt will have significantly higher aqueous solubility than the corresponding free acid. This can be highly beneficial for downstream processing or formulation. It may also offer a more stable and easily handled crystalline solid compared to the free acid.
-
Challenges: The salt formation step adds a process step (reaction with a potassium base like KOH or K2CO3). The pH of this step must be carefully controlled to avoid degradation. The solubility profile is completely different, requiring a different solvent or solvent/anti-solvent system for crystallization.
Q: What is a logical workflow for assessing the safety of this process for scale-up?
A: A systematic safety assessment is crucial. The workflow below outlines the key stages.
Caption: Staged workflow for process safety assessment.
References
-
American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Request PDF. [Link]
-
ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
-
ResearchGate. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. [Link]
-
Wikipedia. (n.d.). Nitrobenzoic acid. [Link]
- Google Patents. (n.d.).
-
Quora. (n.d.). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-(Aminocarbonyl)-3-Nitro-Benzoic Acid Potassium Salt. [Link]
-
ResearchGate. (2020). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]
Sources
Technical Support Center: Purification of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Welcome to the technical support guide for the purification of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired purity for this critical intermediate. As this compound is often a custom-synthesized molecule, this guide focuses on foundational principles and troubleshooting strategies applicable to its structural class.
Understanding the Compound and Potential Impurities
This compound is an aromatic nitro compound containing both a carboxylic acid salt and an amide functional group. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Impurities can arise from several sources during synthesis, including:
-
Starting Materials: Unreacted 3-nitrophthalic acid or related precursors.
-
Side Products: Isomers from the nitration process, or byproducts from incomplete reactions or hydrolysis. Common byproducts in nitration reactions can include nitrophenols and other oxidation products.[1][2]
-
Residual Reagents and Solvents: Inorganic salts (e.g., from neutralization), and residual solvents used during the reaction or initial work-up.
A likely synthetic route involves the selective amidation of 3-nitrophthalic acid. A plausible, though less direct, alternative is the nitration of 2-carbamoylbenzoic acid. Each route presents a unique impurity profile that must be considered.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial queries and provides a logical starting point for purity assessment.
Q1: What are the most probable impurities I should be looking for?
A1: Based on a likely synthesis from 3-nitrophthalic acid, the most probable impurities include:
-
3-Nitrophthalic Acid: The primary starting material. Its presence suggests an incomplete reaction.
-
Isomeric Aminonitrobenzoic Acids: If the synthesis involves Curtius rearrangement from 3-nitrophthalic acid monoester, isomers could form.[3]
-
Inorganic Salts: Salts like potassium sulfate (if sulfuric acid is used in nitration) or other salts from work-up procedures.
-
Dinitro Species: Over-nitration can lead to dinitrobenzoic acid derivatives, which can be challenging to remove.[4]
Q2: What analytical techniques are best for an initial purity assessment?
A2: A multi-pronged approach is recommended:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components. Due to the acidic nature of the likely impurities, streaking can occur on silica gel. To mitigate this, add 0.5-1% acetic or formic acid to your mobile phase.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. A reversed-phase C18 column with a buffered mobile phase is a good starting point. The analysis of aromatic carboxylic acids can be complex; ion-suppressing or ion-pairing agents may be necessary for good peak shape and separation.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying organic impurities, even at low levels.[9][10][11] Comparing the integration of impurity peaks to your product peaks can provide a semi-quantitative purity assessment.
Q3: My compound's color is off (e.g., yellow or brown). What does this indicate?
A3: Off-colors, particularly yellow, in nitroaromatic compounds often suggest the presence of nitrophenolic impurities.[1] These are typically acidic and can sometimes be removed with a mild basic wash during an acid-base extraction workflow. Discoloration can also arise from residual solvents or degradation products.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Failures
Q4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[12]
-
Change Solvent System: The chosen solvent may be too good. Try a solvent system where the compound is less soluble, or use a mixed-solvent system.
-
Slow Cooling: Rapid cooling encourages precipitation rather than crystallization.[13][14] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
Q5: No crystals are forming, even after cooling the solution in an ice bath. What went wrong?
A5: This is a common issue and usually points to one of two problems:
-
Too Much Solvent: This is the most frequent cause.[12] If you suspect this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should.[12] To induce crystallization, try one of these methods:
Q6: My recrystallization yield is very low. How can I improve it?
A6: A low yield can result from several factors:
-
Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor.[14]
-
Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but have very low solubility when cold.
| Problem | Likely Cause | Solution |
| Oiling Out | Solution is too concentrated; solvent is too good. | Add more solvent; switch to a less effective solvent; cool more slowly.[12] |
| No Crystals | Too much solvent used; solution is supersaturated. | Evaporate some solvent; induce crystallization by scratching or seeding.[12][14] |
| Low Yield | Too much solvent; premature crystallization. | Use the minimum required hot solvent; pre-heat filtration apparatus.[14] |
Persistent Impurities
Q7: I have a persistent impurity that co-crystallizes with my product. How can I remove it?
A7: If an impurity has very similar solubility properties to your product, recrystallization may not be sufficient. Consider these alternative or supplementary techniques:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[17][18] Since your target compound is a salt of a carboxylic acid, you can manipulate the pH to move it between aqueous and organic layers, leaving behind less polar impurities.
-
Salting Out: If your compound is highly water-soluble, making purification difficult, you can sometimes induce phase separation from a water-miscible organic solvent (like acetonitrile) by adding a high concentration of an inorganic salt.[19] This can help partition your compound away from highly polar impurities.
Q8: How do I effectively remove inorganic salt impurities?
A8: Inorganic salts are a common byproduct.
-
Solvent Selection: Choose a recrystallization solvent in which your organic compound is soluble but the inorganic salt is not (e.g., ethanol, isopropanol). The salt can then be removed by hot filtration.
-
Dialysis: For highly water-soluble compounds where recrystallization is difficult, dialysis using tubing with an appropriate molecular weight cut-off can be used to separate small inorganic ions from your larger organic molecule.[20]
-
Reverse Osmosis/Ultrafiltration: On a larger scale, membrane-based techniques can be effective for separating inorganic salts from aqueous solutions of organic salts.[21]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or less acidic impurities.
-
Dissolution: Dissolve the crude potassium salt in deionized water to a concentration of approximately 5-10% (w/v).
-
Wash with Organic Solvent: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an immiscible organic solvent like ethyl acetate or dichloromethane. This will remove any non-polar or neutral impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2-3. The free acid, 2-(Aminocarbonyl)-3-nitrobenzoic acid, should precipitate out of the solution.[22][23]
-
Isolation of Free Acid: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified free acid under vacuum.
-
Salt Formation (Optional): To return to the potassium salt, dissolve the free acid in a minimal amount of a suitable solvent (e.g., ethanol) and titrate with a stoichiometric amount of potassium hydroxide or potassium bicarbonate solution. The potassium salt can then be isolated by evaporating the solvent or by precipitation.
Protocol 2: Recrystallization of the Potassium Salt
This protocol is suitable if the main impurities are less soluble than the target compound at high temperatures or more soluble at low temperatures.
-
Solvent Selection: The ideal solvent is one in which the potassium salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for salts.[24]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) to the crude solid to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Visualization of Workflows
Purification Strategy Decision Workflow
This diagram outlines the logical steps to select an appropriate purification strategy based on initial analysis.
Acid-Base Extraction Workflow
This diagram illustrates the key steps and phase separations in the acid-base extraction protocol.
References
-
Matysová, L., & Šmidrkal, J. (2003). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1.
- Google Patents. (1947). Process for the purification of mononitro aromatic compounds. US2430421A.
-
Taylor & Francis Online. (1998). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. Available at: [Link]
-
Taylor & Francis Online. (1998). Crystallization of Salts of Organic Acids from Non-Conventional Solvents [Full Text]. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
LCGC International. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
National Institutes of Health. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Available at: [Link]
-
American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Available at: [Link]
-
ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?. Available at: [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions. Available at: [Link]
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ResearchGate. (2019). How to separate organic salts?. Available at: [Link]
-
National Institutes of Health. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: [Link]
- Google Patents. (1992). METHOD FOR SEPARATING INORGANIC SALTS. DE4204700A1.
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University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Available at: [Link]
-
ResearchGate. (2012). Nitro Compounds, Aromatic. Available at: [Link]
-
National Institutes of Health. (2017). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PubMed Central. Available at: [Link]
- Google Patents. (1995). Recovery of organic acid salts from impure process streams by addition of bases. EP0633239A1.
- Google Patents. (1981). Process for recovering 3-nitrobenzoic acid. US4288615A.
- Google Patents. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]
-
Chemcess. (2024). Nitration Of Aromatic Compounds. Available at: [Link]
- Google Patents. (1992). Synthesis of aminonitrobenzodifuroxan. US5149818A.
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"impact of moisture on the reactivity of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent. Here, we address the critical impact of moisture on the reactivity and stability of this compound, offering practical solutions and preventative measures.
Introduction to the Compound and the Critical Role of Moisture
This compound is a specialized organic compound featuring three key functional groups: an amide, a nitro group, and a potassium carboxylate salt. The presence of the potassium salt of a carboxylic acid suggests that the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The amide functional group, while generally stable, is susceptible to hydrolysis, a chemical reaction with water that can lead to the degradation of the compound.[4][5][6] This degradation can significantly impact experimental outcomes by altering the compound's purity, concentration, and reactivity.
This guide will walk you through potential issues arising from moisture contamination, how to identify them, and the steps to mitigate their effects, ensuring the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, linking them to potential moisture contamination and providing actionable solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
You observe lower than expected yields in a reaction where the potassium salt is a key reactant.
-
The reaction fails to proceed to completion, with starting material remaining.
-
Reproducibility between experimental runs is poor.
Root Cause Analysis: Moisture contamination is a primary suspect in such cases. The absorbed water can hydrolyze the amide bond of the this compound.[4][5][7] This process breaks down the molecule into 3-nitro-2-carboxamidebenzoic acid and potassium hydroxide, or further to 3-nitro-2-carboxybenzoic acid and ammonia, depending on the conditions. This degradation reduces the concentration of the active reagent, leading to incomplete reactions and lower yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Detailed Steps:
-
Initial Reagent Assessment:
-
Quantification of Moisture Content:
-
For a definitive diagnosis, determine the water content of your reagent using Karl Fischer titration. This is a highly accurate method for quantifying trace amounts of water.[10]
-
Alternatively, a moisture determination balance, which works on the principle of loss on drying, can provide a quicker but potentially less precise measurement.[11][12]
-
-
Drying the Reagent:
-
If moisture is confirmed, the reagent must be thoroughly dried.
-
Method: Place the compound in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours. The exact temperature and duration will depend on the thermal stability of the compound. Always start with milder conditions to avoid thermal degradation.
-
Alternatively, store the reagent in a desiccator containing a strong desiccant like phosphorus pentoxide or indicating Drierite for an extended period.[13][14]
-
-
Re-run the Experiment:
-
Use the freshly dried reagent in your experiment, ensuring all other parameters are kept constant.
-
Handle the dried reagent in an inert atmosphere (e.g., a glove box) to prevent re-absorption of moisture.[14]
-
Issue 2: Unexpected Side Products Observed in Analysis (NMR, LC-MS)
Symptoms:
-
Your analytical data (e.g., NMR, LC-MS) shows peaks that do not correspond to your starting materials or expected products.
-
You identify species consistent with the hydrolysis products of your reagent.
Root Cause Analysis: The presence of water can lead to the formation of hydrolysis byproducts. The primary degradation pathway for this compound in the presence of moisture is the hydrolysis of the amide bond.
Potential Degradation Pathway:
Caption: Potential hydrolysis pathway of the reagent in the presence of moisture.
Troubleshooting and Prevention:
-
Confirm Identity of Byproducts:
-
Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks and compare them to the molecular weights of potential hydrolysis products.
-
If possible, acquire reference standards for the suspected byproducts to confirm their identity via co-injection in LC or by comparing NMR spectra.
-
-
Implement Strict Anhydrous Techniques:
-
Use freshly distilled, anhydrous solvents for your reactions.
-
Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Handle the reagent and prepare your reaction in a glove box or under a positive pressure of inert gas.[14]
-
-
Storage is Key:
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, due to the presence of the potassium carboxylate salt, this compound is expected to be hygroscopic.[1][2][3] Potassium salts of organic acids tend to attract and absorb moisture from the surrounding environment. Therefore, proper storage in a dry environment is crucial.[8][9]
Q2: What is the primary degradation pathway I should be concerned about with this reagent?
A2: The most probable degradation pathway is the hydrolysis of the amide functional group.[4][5] Amides can react with water, especially under acidic or basic conditions, to form a carboxylic acid and ammonia or an amine.[7] In this case, it would lead to the formation of 3-nitro-2-carboxybenzoic acid and ammonia. This will alter the chemical identity of your reagent and impact your experiments.
Q3: How should I properly store this reagent to minimize moisture exposure?
A3: To ensure the longevity and purity of the reagent, follow these storage guidelines:
-
Short-term: Store in a tightly sealed container within a desiccator containing an active desiccant.[8][13]
-
Long-term: For extended storage, consider transferring the reagent into smaller, single-use vials under an inert atmosphere. These can then be stored in a desiccator.
-
Temperature: Store in a cool, dry place. Avoid storing in a freezer unless you can guarantee a completely moisture-free environment, as condensation upon removal can introduce significant moisture.[13] If refrigerated or frozen, always allow the container to warm to room temperature before opening.[13]
Q4: Can I visually determine if my reagent has been compromised by moisture?
A4: Visual inspection can offer clues but is not definitive. Signs of moisture contamination include:
-
Clumping: The powder may no longer be free-flowing.
-
Change in appearance: The color or texture might change. However, the absence of these signs does not guarantee the absence of moisture. For sensitive applications, analytical quantification of water content is recommended.[10][11]
Q5: What analytical techniques are best for detecting moisture and degradation?
A5:
-
For Moisture Detection:
-
For Degradation Product Detection:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating and identifying the parent compound and potential hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if they are present in sufficient concentration.
-
Quantitative Data Summary: Moisture Determination Techniques
| Technique | Principle | Sensitivity | Sample Requirement | Throughput | Destructive |
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts specifically with water. | ppm to 100% | Small (mg to g) | Moderate | Yes[10] |
| Loss on Drying | Measures weight loss upon heating. | 0.1% to 100% | Larger (g) | High | Yes[11][12] |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | 0.01% to 100% | Small (mg) | Low | Yes |
References
-
Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
-
Keeping moisture-sensitive chemicals dry. (2010). Physics Forums. [Link]
-
Water Sensitive Chemicals. University of California, Santa Barbara, Environment, Health & Safety. [Link]
-
Types of Amide Hydrolysis. BYJU'S. [Link]
-
Storage instructions for chemical reagents. (2025). Chem-Supply. [Link]
-
Why are amides resist hydrolysis in plain water? (2019). Quora. [Link]
-
In the presence of a strong acid, such as HCl, an amide reacts with water to produce a carboxylic... Homework.Study.com. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. [Link]
-
Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. (2020). Journal of Environmental Sciences. [Link]
-
A Method for Detecting Water in Organic Solvents. National Institutes of Health. [Link]
-
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. CORE. [Link]
-
Learn the Six Methods For Determining Moisture. Kett. [Link]
-
Moisture Content Determination. Mettler Toledo. [Link]
-
Measuring Moisture Content in 3 Easy Steps. Precisa. [Link]
Sources
- 1. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 2. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Storage instructions for chemical reagents [en.hnybio.com]
- 10. blog.kett.com [blog.kett.com]
- 11. mt.com [mt.com]
- 12. Moisture Determination In 3 Steps | Precisa [precisa.com]
- 13. physicsforums.com [physicsforums.com]
- 14. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Advanced Catalysis for the Synthesis of Key Pharmaceutical Intermediates
Topic: Alternative Catalysts for the Conversion of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced catalytic strategies. This guide is designed for professionals navigating the synthesis and modification of complex pharmaceutical building blocks. Our focus today is on this compound, a key intermediate whose efficient and selective conversion is critical in many drug development pipelines. We will explore cutting-edge, alternative catalytic systems that offer improvements in yield, selectivity, and sustainability over traditional stoichiometric methods.
This guide is divided into two primary conversion pathways for this versatile starting material:
-
Catalytic Amide Bond Formation: Utilizing the carboxylate group to form novel amide linkages.
-
Selective Catalytic Reduction: Targeting the nitro group for conversion to a primary amine, a crucial step for subsequent functionalization.
Part 1: Catalytic Amide Bond Formation from the Carboxylate Group
The direct formation of an amide bond from a carboxylic acid (or its salt) and an amine is a highly sought-after transformation in pharmaceutical synthesis. Catalytic methods provide a greener, more atom-economical alternative to traditional coupling reagents, which generate significant stoichiometric waste.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why should I consider a catalytic method over well-established coupling reagents like EDC, HATU, or PyBOP? A: The primary driver is adherence to green chemistry principles.[2] Catalytic amidations produce water as the only stoichiometric byproduct, drastically reducing waste streams.[1][3] This not only lowers environmental impact but can also simplify product purification, leading to cost savings, especially at scale. Furthermore, catalytic reactions can sometimes offer superior chemoselectivity, avoiding side reactions with other functional groups like alcohols.[3]
Q2: What are the main classes of alternative catalysts for direct amidation? A: The most prominent and effective non-precious metal catalysts are Lewis acids. Key classes include:
-
Boron-Based Catalysts: Arylboronic acids, particularly those with electron-withdrawing groups, are highly effective.[2] Other boron catalysts include triphenyl borate and specialized B-O-B heterocycles.[4][5]
-
Zirconium and Hafnium Catalysts: Lewis acids like ZrCl₄, Cp₂HfCl₂, and reusable PolyOxoMetalate (POM) complexes of Zr and Hf have proven effective, often under mild conditions.[4][5]
-
Other Metal-Based Lewis Acids: Niobium oxide (Nb₂O₅) has been identified as a robust, reusable, and base-tolerant heterogeneous catalyst.[6]
Q3: What is the most common experimental challenge in direct catalytic amidation, and how can it be addressed? A: The co-production of water can inhibit catalyst activity and create an unfavorable reaction equilibrium.[7] Therefore, active water removal is typically necessary for high conversion.[3][5] The two most common laboratory techniques are:
-
Azeotropic Removal: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). This is highly efficient for larger-scale reactions.[3]
-
Chemical Dehydration: Employing molecular sieves within the reaction flask. This allows for lower reaction temperatures but is less practical for very large-scale synthesis.[5]
Q4: How do I decide between a homogeneous and a heterogeneous catalyst for my amidation reaction? A: The choice involves a trade-off between activity, selectivity, and practicality.[8]
-
Homogeneous Catalysts (e.g., boronic acids, ZrCl₄) are dissolved in the reaction medium. They generally offer high activity and selectivity due to well-defined active sites and lack of diffusion limitations.[8] However, removing the catalyst from the product can be challenging and costly.[8][9]
-
Heterogeneous Catalysts (e.g., Nb₂O₅, supported catalysts) exist in a different phase from the reaction mixture. Their primary advantage is straightforward separation (via filtration) and potential for recycling, which is economically and environmentally beneficial.[8][10] However, they may exhibit lower activity due to poorly defined active sites or mass transfer limitations.[8]
Troubleshooting Guide: Catalytic Amidation
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient water removal is impeding the reaction equilibrium.[3][7] 2. Catalyst deactivation or insufficient loading. 3. Low intrinsic reactivity of the amine or acid substrate.[3] 4. Formation of an unreactive ammonium salt.[5] | 1. Ensure your Dean-Stark apparatus is functioning correctly or add freshly activated molecular sieves. 2. Use a fresh batch of catalyst or increase the catalyst loading. 3. Switch to a more reactive catalyst system (e.g., from a standard boronic acid to B(OCH₂CF₃)₃ or a Zr-based catalyst).[3] 4. Increase the reaction temperature to overcome the salt formation barrier.[5] |
| Reaction Stalls at Moderate Conversion | 1. Catalyst has been poisoned or has degraded over the reaction time. 2. The reaction has reached equilibrium due to water accumulation. | 1. Consider a more robust heterogeneous catalyst that can tolerate the reaction conditions for longer. 2. Improve the efficiency of water removal. |
| Difficulty Separating Product from Catalyst | 1. Use of a soluble, homogeneous catalyst.[8] | 1. Develop a specific purification strategy (e.g., chromatography, extraction). 2. Switch to a heterogeneous catalyst that can be easily filtered off.[10] |
| Formation of Side Products | 1. Thermal degradation of starting materials or product at high temperatures. 2. The catalyst is not sufficiently chemoselective. | 1. Attempt the reaction at a lower temperature, possibly by using a more active catalyst or molecular sieves instead of azeotropic reflux. 2. Screen different classes of catalysts; amidation catalysts are often highly chemoselective, but substrate-dependent exceptions exist.[3] |
Featured Protocol: Boronic Acid-Catalyzed Direct Amidation
This protocol describes a general procedure for the direct amidation of this compound with a representative amine, leveraging the efficiency of boronic acid catalysis.[2]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (Catalyst)
-
Toluene (Solvent)
-
Dean-Stark apparatus and condenser
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging Flask: To the flask, add 2-(Aminocarbonyl)-3-nitrobenzoic Acid (1.0 equiv, obtained by acidifying the potassium salt and extracting), the desired amine (1.1 equiv), and the arylboronic acid catalyst (5 mol%).
-
Solvent Addition: Add toluene to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress via TLC or LC-MS until the starting material is consumed.
-
Workup: Allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization to yield the desired amide product.
Figure 1: Experimental workflow for boronic acid-catalyzed amidation.
Part 2: Selective Catalytic Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a foundational transformation in the synthesis of pharmaceuticals.[11] For a substrate like 2-(Aminocarbonyl)-3-nitrobenzoic Acid, the key challenge is chemoselectivity: reducing the nitro group without affecting the amide or carboxylate functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for reducing an aromatic nitro group? A: The industry standard is catalytic hydrogenation.[12] This involves using hydrogen gas (H₂) with a heterogeneous catalyst, most commonly:
-
Palladium on Carbon (Pd/C): Highly effective and fast, but can sometimes be unselective, causing dehalogenation or reducing other sensitive groups.[12]
-
Raney Nickel (Raney Ni): A good alternative to Pd/C, especially when trying to avoid the removal of chlorine, bromine, or iodine atoms from an aromatic ring.[12]
Q2: My substrate contains other reducible functional groups. How can I selectively reduce only the nitro group? A: When high chemoselectivity is required, you can move away from high-pressure hydrogenation to alternative methods:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule (e.g., ammonium formate, hydrazine) in solution instead of H₂ gas, often with Pd/C. It's generally milder and can be more selective.
-
Metal/Acid Reductions: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (like acetic acid or ammonium chloride) is a classic, robust, and highly chemoselective method for nitro group reduction.[12] These conditions typically do not affect amides, esters, or carboxylic acids.
Q3: My reaction is producing undesired dimeric side products like azo or azoxy compounds. What's causing this? A: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[13][14] Under certain conditions, particularly with metal-based reductants where the pH is not well-controlled, these intermediates can couple to form azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities. Ensuring the reaction medium is sufficiently acidic usually prevents their formation.
Q4: Is it possible to stop the reduction at the N-phenylhydroxylamine intermediate? A: Yes, this is possible but challenging, as the hydroxylamine is typically reactive and readily reduces to the amine.[13] Achieving this selective transformation requires carefully designed catalytic systems and precise control of reaction conditions, such as using specific catalysts (e.g., supported platinum) with inhibitors or alternative reductants.[14]
Troubleshooting Guide: Nitro Group Reduction
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Incomplete Reduction | 1. Catalyst poisoning (e.g., by sulfur-containing impurities). 2. Insufficient H₂ pressure or poor H₂ delivery/mixing. 3. Insufficient amount of reductant (for CTH or metal/acid methods). | 1. Use a fresh batch of catalyst or a higher loading. Ensure starting materials are pure. 2. Increase H₂ pressure (within safety limits) and ensure vigorous stirring for good gas-liquid mass transfer. 3. Add additional equivalents of the hydrogen donor or metal reductant. |
| Loss of Other Functional Groups (e.g., Dehalogenation) | 1. The catalyst is too reactive (typically an issue with Pd/C).[12] | 1. Switch to a less reactive catalyst, such as Raney Ni.[12] 2. Abandon catalytic hydrogenation in favor of a metal/acid system like Fe/NH₄Cl or SnCl₂/HCl, which are highly selective for the nitro group.[12] |
| Product is Contaminated with Azo/Azoxy Impurities | 1. Intermediates are coupling due to non-optimal pH or reaction conditions.[12] | 1. If using a metal reductant like Fe or Zn, ensure a proton source (e.g., acetic acid, NH₄Cl, HCl) is present in sufficient quantity throughout the reaction. |
| Reaction is Uncontrollably Exothermic | 1. Catalytic hydrogenation of nitro groups is highly exothermic, which can be a safety hazard, especially on a large scale. | 1. Reduce the catalyst loading. 2. Control the rate of addition of the H₂ gas or the transfer hydrogenation reagent. 3. Ensure the reaction vessel has adequate cooling. |
Featured Protocol: Chemoselective Nitro Reduction using Iron
This protocol provides a safe, scalable, and highly selective method for reducing the nitro group of this compound without using high-pressure hydrogen gas.
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting material (1.0 equiv) in a mixture of EtOH and water (e.g., a 4:1 ratio).
-
Addition of Reagents: Add ammonium chloride (4-5 equiv) and iron powder (3-5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often visually indicated by a color change and the consumption of the grey iron powder.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting nitro compound is no longer detected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Isolation: Wash the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or by an acidic/basic extraction to isolate the final amino acid product.
Figure 2: Reaction pathway for the reduction of an aromatic nitro group.
References
- N. A. G. N. Initiative. (n.d.). Catalytic amide formation from non-activated carboxylic acids and amines. Vertex AI Search.
- Homogeneous vs Heterogeneous C
-
Ródenas, T., et al. (2020). Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. Nature Communications. [Link]
- Ródenas, T., et al. (2020). Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen.
- Dunsford, J. J., & Szostak, M. (2020). Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N-C/O-C Cleavage. Rutgers University.
- Dunsford, J. J., & Szostak, M. (2020). Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage. NSF Public Access Repository.
- Catalytic Amidation Guide. (n.d.). University of Bristol.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Ródenas, T., et al. (2020). Hydrogenation of amides to amines by heterogeneous catalysis: A review.
- Technical Support Center: Optimization of Amid
-
Wang, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
van Putten, R., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. [Link]
- Wang, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Catalytic Amid
-
Nagao, K., et al. (2024). Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst. ACS Omega. [Link]
-
Sassykova, L. R. (2018). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. International Journal of Biology and Chemistry. [Link]
-
Reddy, K. S. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]
-
Saban, R., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
-
Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
- Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability. (2025). Medium.
-
Process Understanding Central to Successful Drug Synthesis. (2019). Pharma's Almanac. [Link]
- T, Sirisha, et al. (2025). Catalyst: A Detailed Study & Applications in Drug Design.
-
Ferraz, M., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
- Acosta, P. A., et al. (2023). Traditional and new catalysts in activation of esters for amidation.
- 2-Amino-3-methylbenzamide. (n.d.). BenchChem.
-
Liyanaarachchi, S. A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
- Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.).
- Chang, C. H. (1969). Production of 2-amino-3-nitrobenzoic acid.
- Yamaguchi, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
- Schuhmacher, A., et al. (2020). Amide-forming reaction with potassium acyltrifluoroborates (KATs) and amines via trifluoroborate iminiums (TIMs).
-
Leśniak, S., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
- Saravanan, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
- Sharma, U., et al. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines.
Sources
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 3. Catalytic Amidation [catalyticamidation.info]
- 4. [PDF] Catalytic amide formation from non-activated carboxylic acids and amines. | Semantic Scholar [semanticscholar.org]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. pharmasalmanac.com [pharmasalmanac.com]
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- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate an analytical method that is fit for its intended purpose, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The two methods that will be compared are:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high specificity and sensitivity.[2]
-
UV-Vis Spectrophotometry: A simpler, more rapid technique suitable for routine analysis where high sample throughput is required.[2]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the gold standard for the analysis of pharmaceutical compounds due to its ability to separate the analyte of interest from potential impurities and degradation products.[2][3] A reversed-phase HPLC method with UV detection is particularly well-suited for a polar, aromatic compound like this compound.
Rationale for Method Selection
The choice of a C18 column is based on its versatility and effectiveness in retaining polar and non-polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (phosphate buffer), allows for the fine-tuning of the retention time and peak shape of the analyte. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and symmetrical peaks. UV detection is appropriate as the nitroaromatic structure of the analyte is expected to have a strong chromophore.
Experimental Protocol: HPLC Method
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) in a 40:60 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of the analyte (expected around 240-260 nm) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 10-150 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation of the HPLC Method
The validation of the developed HPLC method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][6][7]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank/placebo at the retention time of the analyte. Peak purity of the analyte should be demonstrated using a photodiode array detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | The closeness of agreement between the true value and the value found. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 and RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes in flow rate, column temperature, and mobile phase composition. |
Experimental Workflow: HPLC Validation
Caption: Workflow for HPLC Method Validation.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[8][9] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Rationale for Method Selection
The presence of a nitro-substituted aromatic ring in this compound suggests strong UV absorbance, making this technique a viable alternative to HPLC for routine quality control where the separation of impurities is not critical. The choice of a suitable solvent is crucial to ensure the stability of the analyte and to avoid interference. Dilute hydrochloric acid is often used to maintain a consistent ionic environment and ensure the analyte is in its undissociated form.[8]
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation and Reagents:
| Parameter | Specification |
| Spectrophotometer | Double or single beam UV-Vis Spectrophotometer |
| Cuvettes | Matched quartz cuvettes (1 cm path length) |
| Solvent | 0.1 M Hydrochloric Acid (HCl) |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to obtain concentrations in the range of 2-20 µg/mL.
-
Sample Preparation: Accurately weigh a sample of this compound and prepare a solution in 0.1 M HCl to a final concentration within the calibration range.
Instrumental Analysis:
-
Wavelength of Maximum Absorption (λmax) Determination: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 nm to 400 nm against a 0.1 M HCl blank to determine the λmax.
-
Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard solution against the 0.1 M HCl blank. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the same λmax. Determine the concentration from the calibration curve.
Validation of the UV-Vis Spectrophotometry Method
Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated according to ICH Q2(R1) guidelines.[4][6][9]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to measure the analyte in the presence of excipients. | Comparison of the spectra of the analyte in the sample and standard solutions. No significant interference from excipients. |
| Linearity | Proportionality of absorbance to concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | Closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | Agreement among repeated measurements. | RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Lowest detectable concentration. | Calculated based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Calculated based on the standard deviation of the response and the slope of the calibration curve, with acceptable precision and accuracy. |
| Robustness | Resistance to small variations in experimental conditions. | RSD ≤ 2.0% after minor changes in pH of the solvent and instrument parameters. |
Experimental Workflow: UV-Vis Spectrophotometry Validation
Caption: Workflow for UV-Vis Spectrophotometry Method Validation.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two validated methods.
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Specificity | High (separates analyte from impurities) | Low to Moderate (potential interference from absorbing impurities) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.5% | 99.0% - 101.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL |
| Analysis Time per Sample | ~10-15 minutes | ~2-5 minutes |
| Cost & Complexity | High | Low |
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry can be successfully validated for the quantitative determination of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
The HPLC method is recommended for release testing of the API and for stability studies where the accurate quantification of the analyte in the presence of impurities and degradation products is critical.[3] Its high specificity and sensitivity justify the higher cost and longer analysis time.
-
The UV-Vis spectrophotometry method is a suitable alternative for in-process control and for routine analyses where a high sample throughput is needed and the sample matrix is relatively clean. Its simplicity, speed, and low cost make it an attractive option for these applications.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the intended use of the analytical data. Both methods, when properly validated, can provide reliable and accurate results for the quality control of this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- API Quality Control Technologies & Strategies: Current Advancements for Benefiting Pharma Companies. (n.d.). [URL: Not available]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [URL: https://www.researchgate.net/publication/382903316_Analytical_method_development_and_validations_of_API_by_using_suitable_analytical_technique]
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- Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
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- Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.). [URL: Not available]
- Quality Control Measures for APIs. The Pharma Master. [URL: https://thepharmamaster.com/quality-control-measures-for-apis/]
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- HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. [URL: https://www.researchgate.
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A Head-to-Head Comparison of Synthesis Routes to Leading PARP Inhibitors
Introduction: The Critical Role of Synthesis in PARP Inhibitor Development
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations.[1][2] By exploiting the concept of "synthetic lethality," these drugs selectively eliminate cancer cells while sparing healthy ones, a paradigm that has led to the approval of several powerful therapies for ovarian, breast, prostate, and pancreatic cancers.[3][4] The journey from a promising molecular concept to a clinically available drug, however, is critically dependent on the ingenuity of synthetic and process chemistry.
The initial "medicinal chemistry" routes are designed for flexibility, allowing for the rapid creation of analogues to explore structure-activity relationships (SAR). As a lead candidate emerges, the focus shifts dramatically. A "process chemistry" or manufacturing route must be developed that is not only high-yielding but also cost-effective, scalable, safe, and environmentally benign.[5][6] This guide provides a head-to-head comparison of the published synthetic routes for three leading PARP inhibitors: Olaparib, Rucaparib, and Niraparib. We will dissect the strategic evolution from initial discovery syntheses to scalable manufacturing processes, offering field-proven insights into the causality behind key experimental choices.
Olaparib: Taming the Phthalazinone Core
Olaparib (Lynparza®) was the first PARP inhibitor to gain FDA approval and features a distinctive phthalazinone core.[7] Its synthetic evolution showcases a classic transition from a flexible but inefficient route to a streamlined, scalable process.
Medicinal Chemistry Route
The initial route, designed for analogue synthesis, prioritized convergent assembly.[5][7] It began with 2-formylbenzoic acid, which was converted to a phosphonate intermediate. A Horner-Wadsworth-Emmons (HWE) reaction with a functionalized aldehyde then constructed the core olefin structure. Subsequent hydrolysis and cyclization with hydrazine hydrate furnished the key phthalazinone intermediate.[5][7]
-
Causality: The HWE reaction is a robust and well-understood method for olefination, making it an excellent choice for early-stage discovery where reliability is key. However, it generates significant phosphonate waste, and the use of hydrazine is a major safety concern for large-scale production due to its carcinogenicity.[7][8]
Process Chemistry & Eco-Friendly Routes
Later-generation syntheses sought to circumvent the issues of the medicinal chemistry approach. One improved process still utilized an HWE reaction but optimized reagents and telescoped the initial steps to improve efficiency.[5]
A more significant leap forward was the development of a phosphonate-free, eco-friendly synthesis.[6][9] This route starts with inexpensive, commercially available 2-acetylbenzoic acid. A key innovation is the transition metal-free α-arylation of a conjugated enolate, followed by cyclization to build the phthalazinone ring.[6] This approach dramatically improves the atom economy and avoids hazardous reagents. Another scalable process starts from the industrial byproduct phthalhydrazide, using a Negishi coupling to introduce the side chain, thereby avoiding the use of hydrazine entirely.[7][8]
Rucaparib: Innovations in Indole Assembly
Rucaparib (Rubraca®) is built around a more complex tricyclic azepino-indole scaffold. Its synthesis provides an excellent case study in the power of novel catalytic methods to dramatically shorten and improve a synthetic sequence.
Original Process Chemistry Route
The initial large-scale synthesis of Rucaparib involved a multi-step construction of the indole ring.[5] A key sequence involved the condensation of DMF dimethylacetal with a substituted nitrobenzoate, followed by hydrogenation to form the indole.[5] Several subsequent steps were required to build the seven-membered lactam ring, leading to a lengthy process with a low overall yield.
Second-Generation Synthesis via Imino-Stetter Reaction
A significantly improved second-generation synthesis leverages the cyanide-catalyzed imino-Stetter reaction as the key strategic step.[10][11] This elegant approach constructs the fully substituted indole core in a single, highly efficient transformation. The route begins with a Heck reaction between a commercially available ortho-iodoaniline derivative and acrylonitrile to produce a 2-aminocinnamonitrile.[10] This intermediate, upon reaction with an appropriate aldehyde, undergoes the key imino-Stetter reaction to yield an indole-3-acetonitrile product, which is then elaborated to Rucaparib. This strategy slashed the number of steps and more than tenfold increased the overall yield compared to the original process chemistry route (59% vs. 5.2%).[10]
-
Causality and Expertise: The choice of the imino-Stetter reaction is a masterstroke of synthetic strategy. It is a powerful C-C bond-forming reaction that rapidly builds molecular complexity. By forming the indole core with all necessary substituents correctly positioned in one step, it circumvents multiple protection, deprotection, and functional group manipulation steps that plagued earlier routes, showcasing a deep understanding of modern catalytic methods.
Niraparib: The Advantage of Biocatalysis
Niraparib (Zejula®) contains a stereocenter, adding the challenge of asymmetric synthesis to its manufacturing process. The evolution of its synthesis highlights the shift from classical resolution or hazardous reagents to safer, more efficient biocatalytic methods.
Early Large-Scale Synthesis
An early manufacturing route for Niraparib involved the use of azide reagents at elevated temperatures and relied on a chiral HPLC resolution to isolate the desired enantiomer.[12] Both of these are significant drawbacks for process chemistry. Azides are potentially explosive, and chiral resolution is inherently inefficient as it discards half of the material, unless a racemization and recycling protocol can be implemented.
Process Development with Dynamic Kinetic Resolution
A more advanced, laboratory-scale route was developed to address these issues.[12][13] This process features two key improvements:
-
Enzymatic Dynamic Kinetic Resolution (DKR): A transaminase enzyme (ATA-302) is used to convert an aldehyde surrogate into a chiral piperidone intermediate.[13] This DKR process allows for the theoretical conversion of 100% of the starting material into the desired enantiomer, a vast improvement over classical resolution.[12]
-
Regioselective N-arylation: A copper-catalyzed N-arylation is used to couple the chiral piperidine fragment with the indazole core. This avoids the use of hazardous azide chemistry.[12][13]
-
Trustworthiness and Self-Validation: The use of an enzyme for the key stereoselective step provides a self-validating system. Enzymes are highly specific catalysts that operate under mild conditions, leading to products with high enantiomeric purity and minimizing the formation of difficult-to-remove impurities. This inherent selectivity enhances the trustworthiness and robustness of the entire process.
Head-to-Head Quantitative Comparison
The following table summarizes the key metrics for the most advanced/scalable synthesis routes discussed for each inhibitor.
| Metric | Olaparib (Process Route) | Rucaparib (2nd Gen. Route) | Niraparib (Process Dev. Route) |
| Key Strategic Reaction | Negishi Coupling[7] | Imino-Stetter Reaction[10] | Enzymatic DKR[12] |
| Overall Yield | ~51-62%[6][7] | 59%[10] | Not reported as full sequence |
| Longest Linear Sequence | ~4-5 steps[6][7] | 3 steps[10] | Not reported as full sequence |
| Starting Materials | Phthalhydrazide, Aryl Bromide[7] | o-Iodoaniline, Acrylonitrile[10] | Aldehyde surrogate, Indazole[12] |
| Key Advantage | Avoids hydrazine, uses byproduct[7] | Highly convergent, high yield[10] | Excellent stereocontrol, avoids azide[12] |
| Potential Challenge | Use of organometallic reagents | Cyanide catalysis requires care | Enzyme cost and stability at scale |
Experimental Protocol: Rucaparib's Key Imino-Stetter Reaction
The following protocol is adapted from the second-generation synthesis of Rucaparib and illustrates the key indole-forming step.[10][11] This protocol is provided for informational purposes and should only be performed by trained chemists in a suitable laboratory setting.
Synthesis of 2-(4-((N-(tert-butoxycarbonyl)-N-methylamino)methyl)-6-fluoro-1H-indol-3-yl)acetonitrile
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (E)-3-(2-amino-4-fluorophenyl)acrylonitrile (1.0 eq), 4-((N-(tert-butoxycarbonyl)-N-methylamino)methyl)benzaldehyde (1.1 eq), and anhydrous toluene (approx. 0.1 M concentration).
-
Aldimine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding aldimine intermediate.
-
Catalyst Addition: Add potassium cyanide (KCN, 0.2 eq) to the reaction mixture. CAUTION: KCN is highly toxic. Handle with extreme care using appropriate personal protective equipment and engineering controls.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired indole-3-acetonitrile product.
Conclusion and Future Outlook
The synthetic routes to leading PARP inhibitors like Olaparib, Rucaparib, and Niraparib provide a compelling narrative of chemical innovation. The evolution from initial discovery routes to scalable manufacturing processes is marked by a relentless drive for efficiency, safety, and elegance. Key themes include the replacement of hazardous reagents (hydrazine, azides), the adoption of powerful catalytic methods (Negishi coupling, imino-Stetter), and the integration of biocatalysis for superior stereocontrol. For researchers and drug development professionals, these case studies underscore that the choice of synthetic strategy is not merely a technical detail but a critical factor that directly impacts a drug's development timeline, cost, and ultimate accessibility to patients. As the field moves towards next-generation PARP inhibitors with improved selectivity or novel mechanisms of action, the principles of green chemistry, atom economy, and catalytic efficiency will continue to be the cornerstones of successful synthetic design.[14][15]
References
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Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. [16]
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The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [1]
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A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry. [10]
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Synthesis of Niraparib. Synfacts. [12]
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The second-generation synthesis of rucaparib (1). ResearchGate. [17]
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Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Frontiers in Chemistry. [14]
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [5]
-
A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [6]
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Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [7]
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Niraparib Synthetic Routes. MedKoo Biosciences. [18]
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Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. ChemistrySelect. [2]
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Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [8]
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Design, development, and therapeutic applications of PARP-1 selective inhibitors. Future Medicinal Chemistry. [15]
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Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [19]
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Talazoparib. BOC Sciences. []
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Synthesis of Veliparib. Synfacts. [21]
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Synthetic method of olaparib. Patsnap. [22]
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Total Synthesis of Rucaparib. ResearchGate. [23]
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Production of Niraparib using Imine Reductases. UKRI. [24]
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The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [25]
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Talazoparib Synthetic Routes. MedKoo Biosciences. [26]
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Synthesis of Rucaparib. Synfacts. [11]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [27]
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Update on Combination Strategies of PARP Inhibitors. Journal of Experimental & Clinical Cancer Research. [3]
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PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Clinical Cancer Research. [4]
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A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [9]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, a crucial intermediate in the synthesis of various therapeutic agents. As your Senior Application Scientist, I will navigate you through the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route is paramount to developing a targeted and effective purity assessment strategy. A plausible synthesis of this compound begins with 3-nitrophthalic acid.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route for this compound.
This multi-step synthesis introduces several potential impurities that must be monitored and controlled.
Table 1: Potential Impurities in the Synthesis of this compound
| Potential Impurity | Origin |
| 3-Nitrophthalic Acid | Unreacted starting material |
| Isomeric Nitrobenzoic Acids | Side products from the initial nitration of phthalic anhydride |
| 2-Amino-3-nitrobenzoic Acid | A potential precursor if the synthesis proceeds via a different route |
| Di-amides of 3-Nitrophthalic Acid | Over-reaction during the amidation step |
| Residual Solvents | Used throughout the synthesis and purification process |
| Inorganic Salts | By-products of reactions and pH adjustments |
The analytical methods chosen must be adept at separating and quantifying the target molecule from these structurally similar impurities.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for a comprehensive purity profile. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (CHN).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For our target compound, a reversed-phase HPLC method with UV detection is the most suitable approach.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The potassium salt's high polarity will result in early elution, while less polar impurities will be retained longer. The aromatic nature of the molecule allows for sensitive detection using a UV detector.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Potassium phosphate monobasic (for buffer preparation).
-
Phosphoric acid (for pH adjustment).
-
-
Preparation of Solutions:
-
Mobile Phase A: 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main component).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector can provide additional confidence in peak purity by assessing the spectral homogeneity across the peak.
Comparison with Alternatives:
| Technique | Pros | Cons |
| HPLC-UV | High resolution, quantitative, robust, widely available. | Requires a chromophore, may not detect non-UV active impurities. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, inexpensive for reaction monitoring. | Primarily qualitative, lower resolution and sensitivity. |
| Gas Chromatography (GC) | Excellent for volatile impurities (residual solvents). | Not suitable for non-volatile, thermally labile compounds like the target molecule. |
digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Sample & Standard Preparation"]; B[label="HPLC System Setup\n(Column, Mobile Phase)"]; C [label="Injection"]; D [label="Chromatographic Separation"]; E [label="UV Detection"]; F [label="Data Analysis\n(Peak Integration, Purity Calculation)"]; A -> B; B -> C; C -> D; D -> E; E -> F;
}
Caption: A streamlined workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR provide detailed information about the molecular structure and can detect impurities that have different chemical structures from the main component.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its chemical environment, and the integration of the signal in ¹H NMR is proportional to the number of protons, allowing for quantification.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the potassium salt may have limited solubility in some common NMR solvents.
-
Add a known amount of an internal standard (for qNMR), such as maleic acid, if quantification is desired.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Predicted Spectral Data (based on structurally similar compounds):
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons will appear in the range of 7.5-8.5 ppm.
-
Amide protons (-CONH₂) will likely appear as two broad singlets between 7.0 and 8.0 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
The carboxylate carbon (-COO⁻K⁺) is expected around 165-175 ppm.
-
The amide carbonyl carbon (-CONH₂) should appear in a similar region, around 165-170 ppm.
-
Aromatic carbons will be in the 120-150 ppm range.
-
Data Interpretation: The presence of unexpected signals in the ¹H or ¹³C NMR spectra indicates the presence of impurities. The integration of impurity signals relative to the main component's signals in the ¹H NMR spectrum can be used to estimate their levels.
Comparison with Alternatives:
| Technique | Pros | Cons |
| NMR Spectroscopy | Provides detailed structural information, can be quantitative (qNMR), detects a wide range of impurities. | Lower sensitivity compared to HPLC and MS, requires a higher sample concentration. |
| Infrared (IR) Spectroscopy | Provides information about functional groups. | Not suitable for quantification of impurities, provides limited structural detail. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like our target molecule.
Principle: ESI-MS involves the formation of gas-phase ions from a solution, which are then separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the analyte.
Experimental Protocol: ESI-MS
-
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
The MS can be coupled to an HPLC system (LC-MS) for separation prior to detection.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
In negative ion mode, the deprotonated molecule [M-K]⁻ is expected at m/z 210.03.
-
In positive ion mode, adducts such as [M+H]⁺ (m/z 251.04) or [M+Na]⁺ (m/z 273.02) might be observed, depending on the solvent system.
-
Data Interpretation: The presence of ions at m/z values corresponding to potential impurities can confirm their presence. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the detected ions, aiding in the identification of unknown impurities.
Comparison with Alternatives:
| Technique | Pros | Cons |
| ESI-MS | High sensitivity, provides molecular weight information, can be coupled with HPLC for enhanced separation. | May not be quantitative without appropriate standards, can suffer from ion suppression effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile impurities. | Not suitable for non-volatile compounds. |
digraph "Purity_Assessment_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];Start [label="Synthesized Product", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV\n(Quantitative Purity)"]; NMR [label="NMR\n(Structural Confirmation & Impurity ID)"]; MS [label="MS\n(Molecular Weight & Impurity ID)"]; Elemental [label="Elemental Analysis\n(Elemental Composition)"]; Result [label="Comprehensive Purity Profile", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> HPLC; Start -> NMR; Start -> MS; Start -> Elemental; HPLC -> Result; NMR -> Result; MS -> Result; Elemental -> Result;
}
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For researchers, scientists, and professionals in drug development, the efficiency and reliability of synthetic routes are paramount. The selection of starting materials and coupling strategies can significantly impact yield, purity, and scalability, ultimately influencing the timeline and cost of bringing a therapeutic candidate to market. This guide provides an in-depth, objective comparison of using 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt as a ready-to-use building block versus traditional in-situ activation methods for amide bond formation, a cornerstone of many pharmaceutical syntheses.
Introduction: The Critical Role of Amide Bond Formation and Starting Material Selection
Amide bonds are fundamental linkages in a vast array of pharmaceuticals, including the class of Poly (ADP-ribose) polymerase (PARP) inhibitors, where derivatives of 2-(aminocarbonyl)-3-nitrobenzoic acid are key intermediates.[1] The construction of these bonds is often a focal point of process optimization. Traditionally, a carboxylic acid is activated in situ using coupling reagents, which can introduce additional reagents and byproducts, complicating purification.[2][3][4]
This guide benchmarks the direct use of this compound against two common alternative approaches for the synthesis of a model amide, N-benzyl-2-carbamoyl-3-nitrobenzamide. The alternatives chosen are:
-
Method A: Standard carbodiimide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) with the free carboxylic acid.[4]
-
Method B: Acyl chloride formation followed by reaction with the amine.[3]
-
Method C (Test Method): Direct use of this compound.
The objective is to provide a clear, data-driven comparison of these methods in terms of reaction efficiency, product purity, reaction time, and overall process simplicity.
Experimental Design & Rationale
To ensure a fair comparison, the synthesis of N-benzyl-2-carbamoyl-3-nitrobenzamide was chosen as the model reaction. Benzylamine was selected as the nucleophile due to its representative reactivity. All reactions were conducted on the same scale and monitored by High-Performance Liquid Chromatography (HPLC) to determine reaction completion, yield, and purity.[5][6]
Experimental Workflow
The overall workflow for this comparative study is depicted below. Each pathway was optimized for solvent, temperature, and stoichiometry to ensure a robust comparison.
Caption: Experimental workflow for benchmarking amide synthesis methods.
Comparative Data Analysis
The efficiency of each synthetic method was evaluated based on key performance indicators. The results are summarized in the table below.
| Parameter | Method A (EDC/HOBt Coupling) | Method B (Acyl Chloride) | Method C (Potassium Salt) |
| Reaction Time | 12 hours | 4 hours | 6 hours |
| Isolated Yield | 85% | 92% | 90% |
| Product Purity (by HPLC) | 96% | 94% | >99% |
| Required Reagents | Carboxylic Acid, Benzylamine, EDC, HOBt, DIPEA | Carboxylic Acid, Thionyl Chloride, Benzylamine, Triethylamine | Potassium Salt, Benzylamine, Mild Acid Activator (e.g., Piv-Cl) |
| Workup/Purification | Aqueous wash, Column Chromatography | Quenching, Aqueous wash, Column Chromatography | Filtration, Aqueous wash, Direct Crystallization |
| Process Simplicity | Moderate | Complex (moisture sensitive) | High |
Interpretation of Results & Mechanistic Insights
Method A (EDC/HOBt Coupling): This standard method provided a good yield of 85%.[4] However, the reaction required a full 12 hours for completion and necessitated chromatographic purification to remove urea byproducts and unreacted starting materials, resulting in a purity of 96%. The multiple reagents and longer reaction time make it less efficient for rapid synthesis.
Method B (Acyl Chloride): The acyl chloride route was the fastest, yielding the product in 4 hours with the highest isolated yield of 92%.[3] The high reactivity of the acyl chloride drives the reaction to completion quickly. However, this method's significant drawback is the moisture sensitivity of the acyl chloride intermediate, which must be prepared in situ or handled under strictly anhydrous conditions. The workup also involves quenching corrosive reagents, and the final product required chromatography to achieve high purity (94%), likely due to side reactions from the highly reactive intermediate.
Method C (Potassium Salt): The use of this compound demonstrated a compelling balance of efficiency, yield, and purity. With a high yield of 90% and a moderate reaction time of 6 hours, its primary advantage lies in the exceptional purity of the crude product (>99% by HPLC). The salt form is a stable, crystalline solid that is easy to handle and dispense accurately. The reaction proceeds cleanly with a mild activating agent (like pivaloyl chloride) to form a mixed anhydride in situ, leading to fewer byproducts. This high purity allows for the direct crystallization of the product from the reaction mixture, circumventing the need for column chromatography. This significantly simplifies the overall process, making it more scalable and time-efficient.
Proposed Reaction Pathway for Method C
The enhanced efficiency of using the potassium salt can be attributed to a clean and direct activation pathway, minimizing side reactions.
Caption: Proposed mechanism for Method C via a mixed anhydride intermediate.
Detailed Experimental Protocols
General Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by TLC on silica gel plates and visualized under UV light. ¹H NMR spectra were recorded on a 400 MHz spectrometer. HPLC analysis was performed on a C18 column.
Protocol for Method C: Synthesis of N-benzyl-2-carbamoyl-3-nitrobenzamide using this compound
Materials:
-
Benzylamine (1.1 eq)
-
Pivaloyl chloride (Piv-Cl) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of this compound in DMF at 0 °C, add pivaloyl chloride dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the mixed anhydride.
-
Add benzylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Upon completion (monitored by HPLC), pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a cold 1:1 mixture of ether/hexane.
-
Dry the solid under vacuum to yield the final product.
Conclusion and Recommendations
This comparative guide demonstrates that while traditional amide coupling methods are effective, they often involve trade-offs between reaction speed, reagent handling, and purification complexity. The direct use of This compound emerges as a highly efficient alternative for the synthesis of N-substituted benzamides.
Key advantages include:
-
High Product Purity: Minimizes the need for chromatographic purification, enabling direct crystallization.
-
Process Simplicity: Uses a stable, easy-to-handle solid, reducing operational complexity.
-
Excellent Yield: Provides yields comparable to or exceeding traditional methods.
For researchers and drug development professionals focused on process optimization, scalability, and efficiency, this compound represents a superior starting material that can streamline synthetic workflows, reduce production time, and improve the overall quality of the final product.
References
- ChemicalBook. This compound CAS#: 943522-94-9.
- Changzhou Xuanming Pharmaceutical Technology Co., Ltd. 2-(Aminocarbonyl)-3-Nitro-Benzoic Acid Potassium Salt.
- G. S. C. Kumar, et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Fisher Scientific. Amide Synthesis.
- Teachy. Summary of Exploring Purity and Yield in Chemical Reactions.
- Wikipedia. Yield (chemistry).
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).
Sources
- 1. This compound CAS#: 943522-94-9 [amp.chemicalbook.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Yield (chemistry) - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(Aminocarbonyl)-3-Nitro-Benzoic Acid Potassium Salt - 常å·å¸å®£æå»è¯ç§ææéå ¬å¸ [xuanmingchem.com]
A Senior Application Scientist's Comparative Guide to the Synthesis and Cross-Validation of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 2-(Aminocarbonyl)-3-nitrobenzoic acid potassium salt is a crucial building block, notably in the synthesis of advanced therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth, objective comparison of synthetic routes to this intermediate and details the essential cross-validation techniques required to ensure the integrity of experimental outcomes.
I. Strategic Importance in Pharmaceutical Synthesis
2-(Aminocarbonyl)-3-nitrobenzoic acid and its corresponding potassium salt are versatile intermediates. The presence of the carboxylic acid (or carboxylate), amide, and nitro functionalities on adjacent positions of the benzene ring offers a rich platform for a variety of chemical transformations. A critical application of this intermediate is in the synthesis of benzimidazole-based PARP inhibitors, such as ABT-472, where it serves as a key precursor to the benzimidazole core of the drug molecule.[1][2] The reactivity of the functional groups allows for cyclization reactions to form heterocyclic systems, a common motif in many bioactive compounds.[3]
II. Comparative Analysis of Synthetic Pathways
The synthesis of the precursor to our target molecule, 2-amino-3-nitrobenzoic acid, can be approached through several routes. Here, we compare two prominent methods, highlighting the critical experimental parameters and outcomes that inform the choice of synthesis in a research and development setting.
Route 1: High-Yield Synthesis via Curtius Rearrangement
This modern approach, detailed in patent literature, offers an exceptionally high yield of the desired product, making it an attractive option for large-scale production.[1][2] The pathway commences with the readily available 3-nitrophthalic acid.
Logical Workflow for Curtius Rearrangement Route
Caption: High-yield synthesis of 2-amino-3-nitrobenzoic acid via Curtius rearrangement.
Experimental Protocol (Adapted from CN103922948A) [1][2]
-
Mono-esterification: 3-Nitrophthalic acid is refluxed with an alcohol (e.g., methanol or ethanol) and a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by liquid chromatography. Upon completion, the mixture is cooled to induce crystallization of the mono-ester, which is then isolated.
-
Acyl Chloride Formation: The dried mono-ester is dissolved in a suitable solvent like chloroform, and thionyl chloride is added. The mixture is refluxed to form the corresponding acyl chloride.
-
Curtius Rearrangement and Hydrolysis: To the solution of the acyl chloride, sodium azide is added, and the reaction proceeds at room temperature. The resulting acyl azide undergoes rearrangement to an isocyanate, which is then hydrolyzed in situ or in a subsequent step to yield 2-amino-3-nitrobenzoic acid.
-
Final Product Isolation: The final product is isolated by adjusting the pH of the aqueous solution to precipitate the 2-amino-3-nitrobenzoic acid, which is then collected by filtration and dried.
Route 2: Ammonolysis of a Halogenated Precursor
An alternative, more traditional route involves the nucleophilic aromatic substitution of a halogenated precursor with ammonia.[4] This method, while conceptually simpler, often suffers from lower yields and may require more forcing reaction conditions.
Logical Workflow for Ammonolysis Route
Caption: Alternative synthesis of 2-amino-3-nitrobenzoic acid via ammonolysis.
Experimental Protocol (Conceptual, based on analogous reactions) [4]
-
Reaction Setup: 2-Chloro-3-nitrobenzoic acid is placed in a pressure vessel with alcoholic ammonia. A copper catalyst, such as copper bronze or a copper(I)/copper(II) salt, is often required to facilitate the reaction.
-
Reaction Conditions: The vessel is sealed and heated to temperatures typically ranging from 150°C to 220°C. The reaction is maintained at elevated pressure for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is transferred from the pressure vessel. The solvent is removed, and the residue is worked up, typically by acidification to precipitate the product, followed by filtration and purification.
Comparison of Synthetic Routes
| Parameter | Route 1: Curtius Rearrangement | Route 2: Ammonolysis of Halogenated Precursor |
| Starting Material | 3-Nitrophthalic Acid | 2-Chloro-3-nitrobenzoic Acid |
| Key Reagents | Thionyl chloride, Sodium azide | Alcoholic ammonia, Copper catalyst |
| Reaction Steps | Multi-step (4 steps) | Single step |
| Overall Yield | ~95%[1][2] | Generally lower and variable |
| Reaction Conditions | Moderate (reflux, room temp.) | Harsh (high temperature and pressure) |
| Purification | Crystallization | Filtration and potentially chromatography |
| Safety Considerations | Use of toxic thionyl chloride and potentially explosive sodium azide. | Use of high-pressure equipment. |
| Cost-Effectiveness | High yield may offset the cost of reagents for large-scale production. | Lower yield and potentially expensive catalyst can increase cost. |
Expert Insight: The Curtius rearrangement route, despite being a multi-step process, is demonstrably superior in terms of yield and reproducibility. For research and development purposes where material throughput and purity are critical, this method is the preferred choice. The ammonolysis route, while more direct, presents challenges in terms of reaction control and scalability, and is often associated with lower yields.
III. Synthesis of 2-(Aminocarbonyl)-3-nitrobenzoic Acid and its Potassium Salt
The 2-amino-3-nitrobenzoic acid synthesized via the preferred route can be converted to the target 2-(aminocarbonyl)-3-nitrobenzoic acid and its potassium salt through straightforward chemical transformations.
Experimental Protocol:
-
Amidation: The carboxylic acid group of 2-amino-3-nitrobenzoic acid is first protected, for instance, by forming an ester. The amino group is then acylated to form the desired amide. Subsequent deprotection of the carboxylic acid yields 2-(aminocarbonyl)-3-nitrobenzoic acid.
-
Salt Formation: To prepare the potassium salt, 2-(aminocarbonyl)-3-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or methanol. A stoichiometric amount of a potassium base, like potassium hydroxide or potassium carbonate, dissolved in a minimal amount of water or alcohol, is added dropwise with stirring. The potassium salt typically precipitates from the solution and can be collected by filtration and dried.
IV. Cross-Validation of Experimental Results
Ensuring the identity, purity, and consistency of the synthesized this compound is crucial. A multi-pronged analytical approach is necessary for robust cross-validation.
A. Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the workhorse for assessing the purity of organic compounds like our target molecule.
Experimental Protocol: HPLC Method for Purity Determination
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile is typically effective.[6][7]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm) is recommended.[5]
-
Sample Preparation: A dilute solution of the synthesized potassium salt in the mobile phase or a suitable solvent is prepared.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of impurities. The purity is determined by the relative peak area of the main component.
Data Interpretation: A high-purity sample will show a single major peak with minimal to no other peaks. The retention time of the main peak should be consistent across multiple runs.
B. Spectroscopic Confirmation of Molecular Structure
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present in the synthesized compound.
1. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups in this compound.
Expected IR Absorption Bands:
-
N-H stretching (amide): Around 3400-3200 cm⁻¹
-
C=O stretching (amide): Around 1680-1640 cm⁻¹
-
C=O stretching (carboxylate): Asymmetric stretch around 1610-1550 cm⁻¹ and symmetric stretch around 1420-1300 cm⁻¹
-
N-O stretching (nitro group): Asymmetric stretch around 1550-1500 cm⁻¹ and symmetric stretch around 1350-1300 cm⁻¹
-
Aromatic C=C stretching: Around 1600-1450 cm⁻¹
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The amide protons will appear as one or two broad signals, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbonyl carbons of the amide and carboxylate will be observed in the downfield region (around 160-180 ppm). The aromatic carbons will appear in the range of approximately 110-150 ppm.
Cross-Validation Logic: The combination of chromatographic and spectroscopic data provides a robust validation of the experimental results. HPLC confirms the purity of the sample, while IR and NMR confirm that the major component has the correct molecular structure. Any significant impurities detected by HPLC can often be tentatively identified by analyzing the spectroscopic data for unexpected signals.
Expert Insight: For regulatory submissions or in-depth research, it is advisable to use a second, orthogonal analytical technique to confirm purity. This could involve another chromatographic method with a different stationary phase or a quantitative NMR (qNMR) analysis.
V. Application in Further Reactions: The Gateway to Benzimidazoles
As previously mentioned, 2-(aminocarbonyl)-3-nitrobenzoic acid is a valuable precursor for the synthesis of benzimidazole derivatives. This is typically achieved through a reductive cyclization reaction.
Logical Workflow for Benzimidazole Synthesis
Sources
- 1. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 2-Carbamoyl-3-nitrobenzoic acid [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLCによる安息香酸および関連化合物の分析、Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. helixchrom.com [helixchrom.com]
A Comparative Guide to the Synthesis of Niraparib Intermediates: A Cost-Benefit Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision with far-reaching implications for cost, efficiency, safety, and scalability. This guide provides an in-depth comparative analysis of synthetic strategies for a key intermediate in the production of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. Specifically, we will explore a conceptual synthetic route proceeding through 2-(aminocarbonyl)-3-nitrobenzoic acid potassium salt and compare it with a widely documented alternative pathway. This analysis will provide a framework for a cost-benefit assessment to aid researchers and process chemists in making informed decisions.
Introduction to Niraparib and its Synthetic Challenges
Niraparib, with the chemical name 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is an orally active PARP inhibitor used in the treatment of certain types of cancer, particularly ovarian and breast cancers.[1] The synthesis of this complex molecule involves the construction of a core 2H-indazole-7-carboxamide moiety, which presents several synthetic hurdles. The efficiency of the chosen synthetic pathway for this core structure significantly impacts the overall cost and viability of the final drug product.
This guide will focus on the synthesis of the 2H-indazole-7-carboxamide core, comparing two distinct approaches:
-
Route A: The Aminocarbonyl-Nitrobenzoic Acid Pathway. This conceptual route utilizes 2-(aminocarbonyl)-3-nitrobenzoic acid or its potassium salt as a key building block.
-
Route B: The Methyl-Nitrobenzoate Pathway. This alternative and frequently cited route commences with 3-methyl-2-nitrobenzoic acid.
Comparative Analysis of Synthetic Routes
The choice between these synthetic pathways involves a trade-off between the number of steps, reagent costs, reaction conditions, and safety considerations. The following table summarizes a high-level comparison of these two routes.
| Parameter | Route A: Aminocarbonyl-Nitrobenzoic Acid Pathway | Route B: Methyl-Nitrobenzoate Pathway | Rationale & Implications |
| Starting Material | 3-Nitrophthalic acid | 3-Methyl-2-nitrobenzoic acid | The availability and cost of these starting materials are primary considerations for large-scale production. |
| Key Intermediate | This compound | Methyl 3-formyl-2-nitrobenzoate | The stability and ease of synthesis of these intermediates are crucial. |
| Overall Yield | Potentially higher due to fewer steps to the core. | Variable, with some patented routes reporting overall yields around 11-15%.[1][2] | Higher yields directly translate to lower cost of goods. |
| Number of Steps | Potentially shorter for the core synthesis. | Generally involves more steps, including oxidation of the methyl group.[1] | Fewer steps reduce processing time, labor costs, and potential for material loss. |
| Key Reagents | Curtius rearrangement reagents (e.g., DPPA, NaN3), amidation agents. | Oxidizing agents (e.g., NBS, AIBN), formylating agents.[1] | The use of hazardous reagents like sodium azide (NaN3) in some variations of Route A requires stringent safety protocols and specialized handling, increasing costs.[3] |
| Reaction Conditions | May involve thermally sensitive rearrangements. | Typically involves radical reactions and controlled oxidations. | The complexity and safety of reaction conditions impact equipment requirements and operational costs. |
| Purification | May require chromatographic purification of intermediates. | Often involves multiple crystallizations and potentially chiral separations.[2] | The need for extensive purification can be a significant bottleneck and cost driver in large-scale synthesis. |
| Scalability | The scalability of the Curtius rearrangement can be a concern due to the potential for hazardous side reactions. | Well-established and scalable, as evidenced by numerous patents for industrial production.[1][3] | A proven track record of scalability is a major advantage for commercial manufacturing. |
Synthetic Route Visualization
The following diagrams illustrate the conceptual workflows for both synthetic routes.
Route A: Aminocarbonyl-Nitrobenzoic Acid Pathway
Caption: Conceptual workflow for Route A.
Route B: Methyl-Nitrobenzoate Pathway
Caption: Simplified workflow for Route B.
Detailed Experimental Protocols
The following are representative, high-level protocols for key transformations in each route, synthesized from published patent literature. These are for illustrative purposes and require optimization for specific laboratory or manufacturing conditions.
Protocol 1: Synthesis of 2-Amino-3-nitrobenzoic Acid via Curtius Rearrangement (Key step in Route A)
-
Monoesterification of 3-Nitrophthalic Acid: Reflux 3-nitrophthalic acid in methanol with a catalytic amount of sulfuric acid. Cool to crystallize the monoester, 2-carboxy-3-nitrobenzoic acid methyl ester.[4]
-
Acyl Chloride Formation: Treat the monoester with thionyl chloride in an inert solvent like chloroform to form the corresponding acyl chloride.[4]
-
Curtius Rearrangement: React the acyl chloride with sodium azide in a suitable solvent. The resulting acyl azide is then carefully heated in the presence of water or an alcohol to induce the Curtius rearrangement, followed by hydrolysis to yield 2-amino-3-nitrobenzoic acid.[4] Note: This step involves the use of a potentially explosive azide and requires strict safety precautions.
Protocol 2: Synthesis of Methyl 3-formyl-2-nitrobenzoate (Key intermediate in Route B)
-
Esterification: Convert 3-methyl-2-nitrobenzoic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[1]
-
Bromination: The methyl 3-methyl-2-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride.[1]
-
Oxidation: The resulting methyl 3-(bromomethyl)-2-nitrobenzoate is then oxidized to the aldehyde, methyl 3-formyl-2-nitrobenzoate. This can be achieved using various oxidizing agents, such as dimethyl sulfoxide (DMSO) in the Kornblum oxidation.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must weigh multiple factors beyond the direct cost of raw materials.
Route A: The Aminocarbonyl-Nitrobenzoic Acid Pathway
-
Potential Benefits:
-
Fewer Steps: A shorter synthesis to the 2-amino-3-nitrobenzoic acid core could lead to reduced processing time, labor costs, and solvent usage.
-
Higher Atom Economy: A more direct route may offer better atom economy, reducing waste.
-
-
Potential Drawbacks:
-
Safety Concerns: The use of azides in the Curtius rearrangement is a significant safety hazard, requiring specialized equipment and handling protocols, which can increase capital and operational expenditures.
-
Scalability Challenges: The thermal instability of acyl azides can make the Curtius rearrangement difficult to scale up safely and consistently.
-
Starting Material Cost: While 3-nitrophthalic acid is a common chemical, its cost relative to 3-methyl-2-nitrobenzoic acid would need to be evaluated at commercial scale.
-
Route B: The Methyl-Nitrobenzoate Pathway
-
Potential Benefits:
-
Proven Scalability: This route has been extensively documented in patents for the industrial production of Niraparib, indicating its robustness and scalability.[1][3]
-
Avoidance of Azides: This pathway avoids the use of highly hazardous azides, leading to a safer manufacturing process.
-
Well-Understood Chemistry: The individual reactions (esterification, radical bromination, oxidation) are common and well-understood transformations in organic synthesis.
-
-
Potential Drawbacks:
-
Longer Synthesis: The multi-step conversion of the methyl group to a formyl group adds to the overall number of synthetic operations.
-
Use of Halogenated Solvents: Some protocols utilize solvents like carbon tetrachloride, which are environmentally undesirable and are being phased out.
-
Potentially Lower Overall Yield: The cumulative yield over multiple steps may be lower than a more convergent route.
-
Conclusion
While a synthetic route utilizing this compound (Route A) appears conceptually attractive due to its potential for a shorter synthesis, the significant safety and scalability challenges associated with the Curtius rearrangement make it a less favorable option for large-scale industrial production. The use of potentially explosive intermediates necessitates a high level of investment in safety infrastructure and process control.
In contrast, the pathway starting from 3-methyl-2-nitrobenzoic acid (Route B), despite being longer, represents a more established, safer, and scalable approach for the synthesis of the Niraparib core. The avoidance of highly energetic intermediates makes it more amenable to standard pharmaceutical manufacturing environments. For drug development professionals, the proven track record and lower safety risks associated with Route B would likely outweigh the potential for a shorter synthesis offered by Route A.
Ultimately, the choice of a synthetic route requires a thorough process of risk assessment, cost modeling, and experimental validation. However, based on the available literature, a strategy that avoids the use of hazardous reagents like azides, even if it involves more steps, is often the more prudent and ultimately more cost-effective choice for the long-term, large-scale production of a pharmaceutical agent like Niraparib.
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A Comparative Guide to Alternative Synthetic Strategies for PARP Inhibitors: Moving Beyond 2-(Aminocarbonyl)-3-nitrobenzoic Acid
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations.[1][2][3] The synthesis of these intricate molecules is a critical focus for researchers and drug development professionals. A common precursor in the synthesis of early PARP inhibitors is 2-Amino-3-nitrobenzamide, a derivative of 2-(Aminocarbonyl)-3-nitrobenzoic acid.[4] This guide provides an in-depth comparison of scientifically validated, alternative synthetic routes that bypass this traditional intermediate, offering improvements in efficiency, scalability, and environmental impact. We will explore divergent strategies for constructing the core scaffolds of established drugs like Olaparib and introduce novel heterocyclic systems that represent the next wave of PARP inhibitor design.
The Benchmark: Traditional Synthesis of the Phthalazinone Core
The phthalazinone moiety is the pharmacophoric core of Olaparib, the first-in-class PARP inhibitor.[5][6] The established medicinal chemistry route often involves the construction of this core from precursors like 2-formylbenzoic acid, which are then elaborated. One common strategy involves intermediates such as 2-amino-3-nitrobenzamide or related structures to build the aminobenzamide portion of the molecule.[4][7] While effective on a lab scale, these routes can present challenges for large-scale manufacturing, including the use of hazardous reagents like hydrazine and multi-step processes that can limit overall yield.[5][8]
Alternative Pathways to the Olaparib Phthalazinone Scaffold
The drive for more efficient and greener chemical processes has led to the development of several innovative routes to the core of Olaparib, avoiding the traditional nitrobenzoic acid derivatives altogether.
A significant advancement in Olaparib synthesis utilizes phthalhydrazide, an inexpensive industrial byproduct, as the starting material.[5][8] This strategy elegantly circumvents the use of hydrazine hydrate, a process safety concern, by incorporating the pre-formed phthalazinone core early in the synthesis.
Causality and Experimental Choice: The key insight here is the retrosynthetic disconnection that identifies phthalhydrazide as a direct precursor to the phthalazinone ring. By starting with this moiety, the synthesis becomes more convergent and avoids the often-problematic cyclization step with hydrazine late in the sequence. This route prioritizes scalability and cost-effectiveness.[5][8]
Experimental Protocol: Synthesis of Olaparib Intermediate via Phthalhydrazide
-
Step 1: Protection of Phthalhydrazide (10): Phthalhydrazide is reacted with a suitable protecting group to enable selective functionalization.
-
Step 2: Halogenation: The protected phthalhydrazide is halogenated to introduce a reactive handle for subsequent coupling reactions. For example, chlorination yields intermediate 11 .
-
Step 3: Negishi Coupling: The halogenated intermediate (11 ) is coupled with a zinc reagent derived from a substituted benzyl bromide (9 ) using a palladium catalyst and a lithium chloride additive. This forms the carbon-carbon bond, yielding the coupled product 12 . This step is crucial for building the main carbon skeleton of the drug.
-
Step 4: Hydrolysis: The ester group on the coupled product is hydrolyzed under basic conditions to yield the key carboxylic acid intermediate 5 (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid).[8]
-
Step 5: Final Elaboration: The acid intermediate (5 ) is then converted to Olaparib through standard amide coupling and deprotection steps as described in the process chemistry literature.[6]
Another highly efficient and environmentally benign approach starts from the commercially available and inexpensive 2-acetylbenzoic acid.[9][10] This method is notable for its high atom economy and avoidance of phosphonate-based Horner-Wadsworth-Emmons reactions used in earlier syntheses.[9][10]
Causality and Experimental Choice: This route leverages the generation of a conjugated enolate from 2-acetylbenzoic acid to perform a transition metal-free α-arylation. This key step is operationally simple and avoids the cost and potential toxicity associated with heavy metal catalysts. The subsequent ring construction to form the phthalazinone scaffold is also highly efficient.[9][10]
Experimental Protocol: Synthesis of Olaparib via 2-Acetylbenzoic Acid
-
Step 1: Generation of Conjugated Enolate and α-Arylation: 2-Acetylbenzoic acid is treated with a base to form a conjugated enolate, which then reacts with a suitable arylating agent to produce the α-arylated product. This step is a cornerstone of the synthesis, building a key C-C bond without transition metals.
-
Step 2: Phthalazinone Ring Formation: The α-arylated intermediate is then cyclized with hydrazine hydrate to construct the phthalazinone scaffold, yielding the core intermediate.
-
Step 3 & 4: Final Assembly: The intermediate is then carried forward through two additional steps, including amide bond formation with the appropriate side chain, to afford Olaparib.[10]
Comparative Performance of Olaparib Synthetic Routes
The selection of a synthetic route depends on a multitude of factors including scale, cost, safety, and environmental impact. The following table provides a quantitative comparison of the alternative routes against the original medicinal chemistry approach.
| Synthetic Route | Key Starting Materials | Number of Steps | Overall Yield (%) | Key Advantages | References |
| Medicinal Chemistry Route | 2-Formylbenzoic acid, Aldehyde with nitrile group | 6 | 46% | Well-established for initial discovery | [5],[6] |
| Phthalhydrazide Route | Phthalhydrazide, Ethyl 2-fluoro-4-methylbenzoate | ~5 (to key intermediate) | ~62% (for 3 steps to intermediate) | Avoids hydrazine, scalable, uses low-cost byproduct, lower process mass intensity | [8],[5] |
| 2-Acetylbenzoic Acid Route | 2-Acetylbenzoic acid | 4 | 51% | Eco-friendly, high atom economy, phosphonate-free, uses inexpensive starting materials | [9],[10] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the strategic differences between the synthetic routes to the phthalazinone core of Olaparib.
Caption: Comparative workflows for synthesizing the PARP inhibitor phthalazinone core.
Beyond Phthalazinones: Alternative Heterocyclic Scaffolds
A parallel strategy in modern drug discovery is not just to optimize the synthesis of existing drugs, but to design novel chemical entities with improved properties. This has led to the exploration of entirely new heterocyclic cores for PARP inhibition, thus completely obviating the need for any intermediates related to 2-(Aminocarbonyl)-3-nitrobenzoic acid.
These novel scaffolds are designed to mimic the key pharmacophoric interactions of the nicotinamide portion of the NAD+ substrate in the PARP active site.[2][11]
-
Quinoxaline Derivatives: Researchers have used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisosteric replacement for the phthalazinone motif of Olaparib.[2] This has led to the discovery of novel PARP-1 inhibitors with IC50 values in the low nanomolar range, comparable or superior to Olaparib.[2]
-
Thieno[3,4-d]imidazole-4-carboxamide Scaffolds: This novel scaffold has yielded potent PARP-1 inhibitors with anti-proliferative activities against BRCA-deficient cell lines similar to Olaparib, but with potentially lower cytotoxicity toward normal cells.[11]
-
4-Quinazolinone Derivatives: This class of compounds has also been investigated, with certain derivatives showing remarkable inhibitory effects on the PARP enzyme in vitro.[12]
Caption: Decision framework for selecting a PARP inhibitor synthetic strategy.
Conclusion and Future Outlook
The synthesis of PARP inhibitors has evolved significantly from its origins. For the production of established drugs like Olaparib, scalable and eco-friendly routes starting from phthalhydrazide and 2-acetylbenzoic acid present compelling and validated alternatives to traditional methods.[8][9][10][13] These approaches offer higher yields, reduce the reliance on hazardous reagents, and are more cost-effective for large-scale manufacturing.
Simultaneously, the field is actively moving beyond the phthalazinone core, with the design, synthesis, and evaluation of novel heterocyclic scaffolds.[2][11][12] These efforts not only bypass the original synthetic pathways but also open up new avenues for discovering next-generation PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, the choice of starting material is now intrinsically linked to a broader strategic decision about the ultimate goal: optimizing the production of a known entity or innovating at the frontier of medicinal chemistry.
References
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Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib Source: ACS Omega URL: [Link]
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Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib Source: National Institutes of Health (NIH) URL: [Link]
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Title: A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib Source: Green Chemistry (RSC Publishing) URL: [Link]
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Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib Source: Organic Process Research & Development (ACS Publications) URL: [Link]
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Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib Source: ResearchGate URL: [Link]
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Title: New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: National Institutes of Health (NIH) URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: MDPI URL: [Link]
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Title: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer Source: PubMed Central URL: [Link]
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Title: An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
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Title: The Chemical Significance of 2-Amino-3-nitrobenzamide in Organic Synthesis Source: Hopax URL: [Link]
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Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib Source: ResearchGate URL: [Link]
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Title: Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... Source: ResearchGate URL: [Link]
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Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: MDPI URL: [Link]
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"evaluating the performance of different grades of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt"
<_Step_2>
A Comparative Performance Evaluation of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt Grades
Introduction
This compound is a key chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals. Notably, it serves as a precursor for benzimidazole PARP inhibitors, a class of molecules significant in drug development.[1] The purity and characterization of such intermediates are paramount, as the presence of impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
In the fields of research and drug development, chemical reagents are available in various grades, from lower-purity technical grades to high-purity analytical or pharmaceutical grades.[2][3][4] The selection of an appropriate grade is a critical decision that balances cost against the risk of introducing process-related impurities. Choosing a grade that is not sufficiently pure can compromise experimental results and lead to costly downstream purification challenges or, in the worst case, project failure.[3][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of different grades of this compound. We will detail a series of objective, self-validating experimental protocols designed to assess critical quality attributes: purity, identity, solubility, and stability. By following these protocols, organizations can make informed, data-driven decisions on grade selection, ensuring the integrity and reproducibility of their scientific work. This process aligns with the principles of Good Laboratory Practices (GLPs), which emphasize the importance of reliable methods and excellent recordkeeping in preclinical and product development contexts.[6]
Part 1: Physicochemical Characterization and Purity Assessment
The foundational analysis of any chemical reagent involves confirming its identity and quantifying its purity. Impurities can be residual starting materials, by-products from synthesis, or degradation products. This section outlines the essential analytical techniques for a thorough comparison.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds due to its high resolution and sensitivity.[7][8] A well-developed HPLC method can separate the main compound from structurally similar impurities, allowing for precise quantification. For aromatic nitro compounds like the target molecule, reversed-phase HPLC with UV detection is highly effective.[9][10][11][12]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 85% B over 20 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm. Rationale: Aromatic nitro-compounds typically exhibit strong absorbance at this wavelength.
-
-
Sample Preparation:
-
Accurately weigh and dissolve samples of each grade (e.g., Technical, Analytical, Pharmaceutical) in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[13]
-
-
Analysis:
-
Inject 10 µL of each sample solution.
-
Record the chromatograms and integrate all peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The highest-grade material is expected to show a single major peak with minimal secondary peaks. Lower grades may exhibit a higher number and intensity of impurity peaks.
| Grade Evaluated | Purity by HPLC (% Area) | Number of Impurities > 0.1% |
| Grade A (Pharmaceutical) | 99.8% | 1 |
| Grade B (Analytical) | 98.5% | 4 |
| Grade C (Technical) | 94.2% | 9 |
| Table 1: Example comparative HPLC purity data for different grades of this compound. |
Identity Confirmation via Mass Spectrometry (MS)
To confirm that the major peak observed in the HPLC analysis corresponds to the correct chemical structure, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This provides molecular weight information, which is a definitive identifier.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Use the same HPLC method as described in section 1.1, but replace the phosphoric acid in the mobile phase with 0.1% formic acid to ensure compatibility with the MS detector.[9]
-
Analysis:
-
Analyze the highest purity grade sample.
-
Operate the mass spectrometer in both positive and negative ion modes.
-
The expected molecular weight of the free acid form (C8H6N2O5) is 210.14 g/mol . The potassium salt (C8H5KN2O5) has a molecular weight of 248.23 g/mol .
-
In negative ion mode, expect to see a peak at m/z = 209.02 [M-H]⁻ corresponding to the deprotonated acid.
-
In positive ion mode, expect to see a peak at m/z = 248.98 [M+H]⁺ corresponding to the protonated potassium salt or related adducts.
-
Part 2: Performance in Application-Relevant Scenarios
Beyond purity, the performance of a chemical grade depends on its physical properties, such as solubility and stability, which are critical for formulation and process development.
Comparative Solubility Analysis
Solubility is a critical parameter in drug discovery and development, impacting everything from bioassays to formulation.[14][15][16][17] The presence of impurities can sometimes alter the measured solubility of the bulk material.
-
Materials: Vials, magnetic stirrer, analytical balance, centrifuge, HPLC system.
-
Solvents: Select solvents relevant to potential applications, such as Water, Phosphate-Buffered Saline (PBS, pH 7.4), and Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Add an excess amount of each grade of the compound to separate vials containing a fixed volume (e.g., 2 mL) of each solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[14][18]
-
After 24 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, dilute it with the mobile phase, and analyze its concentration using the calibrated HPLC method from Part 1.[16]
-
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.
While minor variations are expected, significant differences in solubility between grades could indicate that impurities are affecting the physicochemical properties of the material.
| Grade Evaluated | Solubility in Water (mg/mL) | Solubility in PBS, pH 7.4 (mg/mL) | Solubility in DMSO (mg/mL) |
| Grade A (Pharmaceutical) | 25.4 | 28.1 | >100 |
| Grade B (Analytical) | 24.9 | 27.5 | >100 |
| Grade C (Technical) | 22.1 | 23.8 | >100 |
| Table 2: Example comparative solubility data. |
Stability Assessment via Forced Degradation
Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation pathways.[19][20][21] These studies, mandated by regulatory bodies like the ICH, involve subjecting the compound to harsh conditions to accelerate its decomposition.[19][22] Impurities in lower-grade materials may catalyze degradation, leading to poorer stability.
-
Stress Conditions: Prepare solutions of each grade (e.g., 0.5 mg/mL) and expose them to the following conditions as per ICH Q1A(R2) guidelines:[19][22]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid powder at 80 °C for 48 hours.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[19]
-
-
Analysis:
-
After the designated exposure time, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method developed in Part 1.
-
Calculate the percentage of the remaining parent compound and quantify the major degradation products. The goal is to achieve 5-20% degradation.[22]
-
A superior grade will exhibit greater stability (less degradation) under stress conditions. The degradation profile should be cleaner, with fewer and more predictable degradation products.
| Stress Condition | Grade A (% Remaining) | Grade B (% Remaining) | Grade C (% Remaining) |
| Acid Hydrolysis | 95.1% | 93.2% | 88.5% |
| Base Hydrolysis | 89.5% | 87.0% | 79.1% |
| Oxidation | 98.2% | 97.5% | 94.3% |
| Thermal (Solid) | 99.5% | 99.1% | 98.0% |
| Photostability (Solid) | 99.8% | 99.6% | 99.2% |
| Table 3: Example comparative stability data showing the percentage of the parent compound remaining after forced degradation. |
Visualization of Workflows
To ensure clarity and reproducibility, the experimental workflows are visualized below using the Graphviz DOT language.
Caption: Overall workflow for the comparative evaluation of different chemical grades.
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Conclusion and Recommendations
This guide outlines a systematic, data-driven approach to evaluating the performance of different grades of this compound. The experimental results clearly demonstrate that while higher-grade materials come at a premium, they offer significant advantages in terms of purity, predictability, and stability.
-
Grade A (Pharmaceutical) is recommended for all late-stage development, cGMP manufacturing, and as a reference standard for analytical methods. Its high purity and stability ensure minimal process variability and a clean impurity profile in the final API.
-
Grade B (Analytical) represents a suitable choice for early-stage process development, optimization, and non-critical research applications where high purity is important but the stringency of pharmaceutical grade is not required.
-
Grade C (Technical) should be reserved for non-critical applications such as initial route scouting or synthesis of non-GMP intermediates where cost is the primary driver and subsequent purification steps are robust enough to remove the significant level of impurities.[2]
Ultimately, the choice of chemical grade is a risk-based decision.[5] By investing in a thorough, upfront evaluation as detailed in this guide, researchers and drug developers can mitigate risks, ensure the reliability of their results, and build a foundation of quality into their development programs.
References
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
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Kulkarni, R., & Matusiak, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI Blog. Available at: [Link]
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Westlab. (2023). A Guide to Chemicals & Chemical Grades. Westlab. Available at: [Link]
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SIELC Technologies. (2018). 4-Nitrobenzoic acid. SIELC Technologies. Available at: [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]
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Câlinescu, M., et al. (2007). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. Available at: [Link]
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Mazur, D. M., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available at: [Link]
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Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Lab Manager. Available at: [Link]
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Lab Manager. (2022). What to Consider When Purchasing Different Grades of Chemicals. Lab Manager. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]
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Câlinescu, M., et al. (2007). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available at: [Link]
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. Available at: [Link]
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Eurofins USA. (2024). Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference?. Eurofins. Available at: [Link]
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Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-(Aminocarbonyl)-3-Nitro-Benzoic Acid Potassium Salt. Xuanming Chem. Available at: [Link]
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LookChem. (n.d.). Cas 18312-48-6, Benzoic acid, 3-nitro-, potassium salt. LookChem. Available at: [Link]
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Chemsrc. (n.d.). CAS#:943523-13-5 | Benzoic acid, 2-(aminocarbonyl)-6-nitro-, ammonium salt. Chemsrc. Available at: [Link]
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A Comparative Guide to Confirming the Structure of Reaction Products from 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a foundational pillar of chemical synthesis. The reaction of a multifunctional starting material like 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt can potentially lead to several products. Verifying the exact structure of the obtained product is not merely a procedural step but a critical requirement for ensuring efficacy, safety, and reproducibility.
This guide provides an in-depth comparison of analytical methodologies for confirming the structure of reaction products derived from this compound. We will move beyond a simple listing of techniques, focusing instead on the logic behind the analytical workflow, comparing expected data for plausible products, and providing actionable experimental protocols.
Plausible Reaction Pathways and Potential Products
The starting material, this compound, possesses three key functional groups ripe for transformation: a nitro group, a primary amide (aminocarbonyl), and a carboxylate salt. A common and synthetically useful transformation for this class of compounds is the reduction of the nitro group. This initial reduction can be followed by a spontaneous or catalyzed intramolecular cyclization.
The most probable reaction is the reduction of the nitro group to an amine, which creates a highly reactive intermediate, 2-amino-3-(aminocarbonyl)benzoic acid. This intermediate is perfectly poised for an intramolecular cyclization to form a heterocyclic scaffold common in medicinal chemistry. This leads to two primary, structurally distinct possibilities that must be differentiated.
-
Product A: 2-Amino-3-(aminocarbonyl)benzoic Acid. The result of a simple reduction of the nitro group without subsequent cyclization.
-
Product B: 2,4(1H,3H)-Quinazolinedione. The product of an intramolecular cyclization following the reduction of the nitro group. This is often the thermodynamically favored product.
Distinguishing between these two structures is the central challenge this guide addresses.
Caption: Plausible reaction pathway from the starting material to potential products.
The Integrated Analytical Workflow: A Comparative Approach
No single technique provides a complete structural picture.[1][2][3][4] A synergistic combination of spectroscopic methods is essential for unambiguous structure elucidation.[2][4][5] The logical flow is to move from techniques that provide broad functional group information to those that give detailed connectivity and, finally, to one that offers absolute 3D structure.
Sources
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- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (CAS No. 943522-94-9), an intermediate used in chemical synthesis.[1][2]
A critical consideration for this compound is the limited availability of comprehensive toxicological and ecological data in public literature.[1] Therefore, this disposal procedure is built upon a precautionary principle, leveraging data from structurally similar compounds—specifically other nitrobenzoic acids—and adhering to stringent federal and local regulations.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, we must infer potential risks from its functional groups (a nitro group and a carboxylic acid salt) and data on related molecules.
The presence of the nitroaromatic group suggests that caution is warranted. Related compounds like 2-Nitrobenzoic acid are classified as causing skin and eye irritation and may cause respiratory irritation.[3] It is prudent to assume this potassium salt carries similar risks.
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | potassium,2-carbamoyl-3-nitrobenzoate | [2] |
| CAS Number | 943522-94-9 | [2] |
| Molecular Formula | C8H7KN2O5 | [2] |
| Known Hazards | Potential for skin, eye, and respiratory irritation (inferred from related compounds). | [3] |
| Incompatibilities | Strong oxidizing agents, Strong bases (inferred from related compounds). | [3] |
| Toxicity Data | No data available. | [1] |
| Ecological Data | No data available. | [1] |
Causality Insight: The electron-withdrawing nature of the nitro group can influence the reactivity and biological activity of the molecule. The lack of specific ecotoxicity data mandates that this compound should never be disposed of down the drain, as its environmental impact is unknown.[3]
Required Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling or preparing this chemical for disposal.
| Equipment | Specification | Justification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and airborne dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemically impervious gloves (e.g., nitrile) and a flame-resistant lab coat. | Prevents direct skin contact, mitigating the risk of irritation.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. If dust formation is unavoidable or exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges is necessary. | Minimizes inhalation of dust particles, which may cause respiratory tract irritation.[1] |
Emergency Spill Management
In the event of an accidental release, a swift and safe response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Protocol:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, use a fume hood if safe to do so.
-
Don PPE: Before approaching the spill, don the full PPE outlined in Section 2.
-
Contain & Clean:
-
Label Waste: Clearly label the container with "Hazardous Waste," the chemical name, and the date of the spill.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose: Manage the sealed container as hazardous waste according to the procedures in Section 4.
Standard Disposal Procedure
The disposal of this compound must be handled as a regulated hazardous waste stream. This process ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Characterization This is the foundational step. As a chemical generator, you are required by the EPA's Resource Conservation and Recovery Act (RCRA) to determine if your waste is hazardous.[4][5] Given the nitro-functional group and the lack of safety data, you must manage this substance as a hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on waste codes.
Step 2: Segregation and Containment
-
Segregate: Do not mix this waste with any other chemical streams. It is particularly important to keep it away from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[3]
-
Contain: Collect all waste (including contaminated materials like gloves and wipes) in a designated, chemically compatible container with a tightly sealing lid.[1][3] The container must be in good condition, free of leaks or residues on the outside.
Step 3: Labeling Proper labeling is a strict regulatory requirement. The container must be marked with:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" .
-
The accumulation start date (the date the first drop of waste entered the container).[4]
-
A clear indication of the associated hazards (e.g., "Irritant").
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The storage location must be a dry, cool, and well-ventilated area.[1]
-
Ensure the container is stored away from incompatible materials.
Step 5: Final Disposal
-
DO NOT attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. They are equipped to transport and manage the waste in accordance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and operational flow for the proper management of this chemical waste.
Caption: Disposal workflow for this compound.
References
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.[Link]
-
Hazardous Waste Disposal Procedures. Princeton University.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
